molecular formula C8H11N3O2 B599620 Ethyl 2-amino-6-methylpyrimidine-4-carboxylate CAS No. 857410-67-4

Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

Cat. No.: B599620
CAS No.: 857410-67-4
M. Wt: 181.195
InChI Key: OGWOWURWQZDVMB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-methylpyrimidine-4-carboxylate is a versatile pyrimidine derivative that serves as a key synthetic intermediate in heterocyclic and medicinal chemistry research. Its structure, featuring both an ester and an amino group on the pyrimidine ring, makes it a valuable precursor for constructing more complex, biologically active molecular scaffolds. Scientific research utilizes this compound as a fundamental building block for the synthesis of fused heterocyclic systems, such as pyrimido[1,2-c]pyrimidine derivatives, which are structures of high interest in pharmaceutical development . These complex frameworks are investigated for their potential to act as inhibitors for various biological targets. For instance, related structural analogs have been reported to exhibit acetylcholinesterase (AChE) inhibitory activity, suggesting the value of this chemical space in exploring treatments for neurological conditions . The compound's utility extends to its role as a precursor in the preparation of tricyclic systems, which can be synthesized under thermal conditions or via solvent-free microwave irradiation, offering researchers flexibility in synthetic methodology . Given its functional groups, this ester is a critical starting material for generating diverse compound libraries aimed at drug discovery and the development of novel therapeutic agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-amino-6-methylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-3-13-7(12)6-4-5(2)10-8(9)11-6/h4H,3H2,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWOWURWQZDVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662351
Record name Ethyl 2-amino-6-methylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857410-67-4
Record name Ethyl 2-amino-6-methylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-amino-6-methylpyrimidine-4-carboxylate is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of biologically active molecules. Its pyrimidine core is a fundamental structural motif in nucleic acids and numerous pharmaceuticals, exhibiting a broad spectrum of activities including antimicrobial, anti-inflammatory, and antitumor properties.[1] This guide provides an in-depth exploration of the primary and most efficient pathway for the synthesis of this compound, designed for researchers and professionals in the fields of organic chemistry and drug development. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss critical parameters for process optimization, ensuring a reproducible and high-yielding synthesis.

Core Synthesis Pathway: The Cyclocondensation of Ethyl Acetoacetate and Guanidine

The most prevalent and industrially scalable method for synthesizing this compound is the cyclocondensation reaction between ethyl acetoacetate and guanidine. This reaction is a classic example of forming a pyrimidine ring from a three-carbon difunctional component and a guanidine derivative, which provides the N-C-N fragment.[2]

Reaction Principle and Mechanism

This synthesis is a variation of the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a β-keto ester in this modified version) with an amidine or guanidine.[3] The reaction proceeds in the presence of a base, typically a sodium alkoxide like sodium ethoxide, which serves two primary purposes: to deprotonate the guanidine salt (if used in that form) to the free base and to catalyze the condensation by promoting the formation of the enolate of ethyl acetoacetate.

The mechanism unfolds through a series of nucleophilic additions and subsequent dehydration steps:

  • Enolate Formation: The base abstracts an acidic α-proton from ethyl acetoacetate, generating a reactive enolate intermediate.

  • Nucleophilic Attack: The free guanidine, acting as a dinucleophile, attacks the electrophilic carbonyl carbon of the ethyl acetoacetate.

  • Cyclization: An intramolecular nucleophilic attack by the second amino group of the guanidine moiety on the ester carbonyl carbon leads to the formation of a cyclic intermediate.

  • Dehydration: The cyclic intermediate undergoes dehydration to form the stable aromatic pyrimidine ring, yielding the final product.

Below is a diagram illustrating the proposed reaction mechanism.

G cluster_process Reaction Steps cluster_product Product EAA Ethyl Acetoacetate Enolate Enolate Formation (Base Catalyzed) EAA->Enolate Guanidine Guanidine Attack Nucleophilic Attack Guanidine->Attack Enolate->Attack Cyclization Intramolecular Cyclization Attack->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Ethyl 2-amino-6-methyl- pyrimidine-4-carboxylate Dehydration->Product

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis.

Materials and Equipment:

  • Guanidine hydrochloride

  • Sodium metal

  • Absolute ethanol

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

  • Liberation of Guanidine Free Base: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.02 equivalents). A precipitate of sodium chloride will form. Stir the mixture for 30 minutes.

  • Reaction Initiation: To the mixture containing the free guanidine base, add ethyl acetoacetate (1 equivalent) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Evaporate the ethanol under reduced pressure.

    • Dissolve the resulting solid residue in hot water.

    • Acidify the aqueous solution with glacial acetic acid to a pH of approximately 6-7.

    • Cool the solution in an ice bath to facilitate the precipitation of the product.

  • Purification:

    • Collect the precipitated solid by vacuum filtration and wash it with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

ParameterValueNotes
Reactants
Guanidine hydrochloride1.02 equivalents
Ethyl acetoacetate1.0 equivalent
Sodium1.0 equivalent
Solvent Absolute Ethanol
Reaction Temperature RefluxApproximately 78 °C
Reaction Time 2-4 hoursMonitor by TLC
Expected Yield 70-85%Based on literature precedents for similar reactions.

Visualization of the Synthesis Workflow

The overall workflow for the synthesis is depicted in the diagram below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product NaOEt Prepare Sodium Ethoxide Guanidine_free Generate Guanidine Free Base NaOEt->Guanidine_free Add Guanidine HCl React Add Ethyl Acetoacetate and Reflux Guanidine_free->React Evap Evaporate Solvent React->Evap Precip Acidify & Precipitate Evap->Precip Recrystal Recrystallize Precip->Recrystal Product Pure Product Recrystal->Product

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the cyclocondensation of ethyl acetoacetate and guanidine is a robust, efficient, and well-established method. It offers high yields and a straightforward procedure, making it suitable for both laboratory-scale synthesis and potential industrial applications. The accessibility of the starting materials and the simplicity of the reaction conditions underscore its practicality. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize this valuable heterocyclic building block.

References

  • Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]

  • Recent synthetic methodologies for pyrimidine and its derivatives. (2021). ResearchGate. [Link]

  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2020). Molecules. [Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2003). ARKIVOC. [Link]

  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. (2006). ArTS - UniTS. [Link]

  • 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses. [Link]

Sources

An In-depth Technical Guide to Ethyl 2-amino-6-methylpyrimidine-4-carboxylate (CAS: 857410-67-4)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Aminopyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence in biologically crucial molecules, including nucleobases, has rendered it a "privileged scaffold" in drug design. The 2-aminopyrimidine moiety, in particular, has garnered significant attention due to its versatile chemical reactivity and its ability to engage in key hydrogen bonding interactions with biological targets. This guide focuses on a specific, yet highly valuable derivative: Ethyl 2-amino-6-methylpyrimidine-4-carboxylate. This compound serves as a pivotal intermediate, offering a synthetically accessible platform for the elaboration of more complex molecules with a wide spectrum of pharmacological activities, from antimicrobial to anticancer agents. This document aims to provide a comprehensive technical overview of its synthesis, physicochemical properties, and its strategic application in the drug discovery and development pipeline.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. Below is a summary of the key identifiers and predicted properties for this compound.

PropertyValueSource
CAS Number 857410-67-4N/A
Molecular Formula C₈H₁₁N₃O₂
Molecular Weight 181.19 g/mol
IUPAC Name This compoundN/A
Appearance Predicted: White to off-white solidN/A
Solubility Predicted: Soluble in methanol, ethanol, DMSO; sparingly soluble in waterN/A
Melting Point Predicted: >200 °C (decomposes)N/A
Spectroscopic Characterization (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~7.0-7.5 ppm (s, 2H, -NH₂)

    • δ ~6.5 ppm (s, 1H, pyrimidine C5-H)

    • δ ~4.2 ppm (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

    • δ ~2.4 ppm (s, 3H, -CH₃)

    • δ ~1.3 ppm (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~165 ppm (C=O, ester)

    • δ ~163 ppm (C2-NH₂)

    • δ ~160 ppm (C4-COOEt)

    • δ ~158 ppm (C6-CH₃)

    • δ ~105 ppm (C5)

    • δ ~61 ppm (-OCH₂CH₃)

    • δ ~24 ppm (-CH₃)

    • δ ~14 ppm (-OCH₂CH₃)

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~3400-3200 cm⁻¹ (N-H stretching of the amino group)

    • ~3000-2850 cm⁻¹ (C-H stretching of alkyl groups)

    • ~1720 cm⁻¹ (C=O stretching of the ester)

    • ~1640 cm⁻¹ (C=N stretching of the pyrimidine ring)

    • ~1580 cm⁻¹ (N-H bending)

  • Mass Spectrometry (MS):

    • Expected [M+H]⁺ = 182.0924

Synthesis of this compound

The construction of the 2-aminopyrimidine ring system is a well-established area of organic synthesis. The most common and efficient method for preparing compounds of this class is a variation of the Biginelli reaction, which involves the cyclocondensation of a β-ketoester, an aldehyde (or in this case, a ketone equivalent), and a guanidine derivative.

Proposed Synthetic Pathway: A Modified Biginelli-Type Cyclocondensation

The synthesis of this compound can be plausibly achieved through a one-pot reaction involving ethyl acetoacetate, guanidine hydrochloride, and a suitable base.

Synthesis_Workflow reagents Ethyl Acetoacetate + Guanidine Hydrochloride reaction Cyclocondensation (Reflux) reagents->reaction 1. base Base (e.g., Sodium Ethoxide) base->reaction 2. solvent Solvent (e.g., Ethanol) solvent->reaction 3. product This compound reaction->product Yields

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Analogous Procedure)

This protocol is adapted from established procedures for the synthesis of structurally similar 2-aminopyrimidine derivatives.[1]

Materials:

  • Ethyl acetoacetate

  • Guanidine hydrochloride

  • Sodium ethoxide (or sodium metal)

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid (for neutralization if needed)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1 equivalent) and stir until dissolved. Subsequently, add ethyl acetoacetate (1 equivalent) dropwise via the dropping funnel while maintaining a gentle reflux.

  • Reaction: After the addition is complete, continue to reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • To the resulting residue, add cold water and stir to dissolve the inorganic salts.

    • The crude product may precipitate at this stage. If so, collect the solid by filtration.

    • If the product remains in solution, neutralize the aqueous layer with dilute hydrochloric acid until precipitation is complete.

    • Collect the precipitated solid by vacuum filtration and wash with cold water, followed by a small amount of cold diethyl ether.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the desired this compound as a crystalline solid.

Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS), which should be consistent with the predicted data. Elemental analysis can provide further confirmation of the empirical formula.

Applications in Drug Discovery and Development

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to act as a bioisostere for purines and its capacity to form multiple hydrogen bonds with biological targets. This compound is a versatile building block for the synthesis of a wide array of biologically active compounds.

Role as a Key Intermediate

The primary utility of this compound in drug discovery is as a starting material for the synthesis of more complex molecules. The amino group at the 2-position and the ester at the 4-position provide two reactive handles for further chemical modifications.

Drug_Discovery_Applications start Ethyl 2-amino-6-methyl- pyrimidine-4-carboxylate alkylation N-Alkylation/ N-Arylation start->alkylation acylation Amide Formation start->acylation sulfonylation Sulfonamide Formation start->sulfonylation hydrolysis Hydrolysis to Carboxylic Acid start->hydrolysis amidation Amide Formation hydrolysis->amidation reduction Reduction to Alcohol hydrolysis->reduction

Caption: Potential synthetic modifications of this compound in drug discovery.

Therapeutic Areas of Interest

Derivatives of 2-aminopyrimidines have shown promise in a variety of therapeutic areas:

  • Oncology: The 2-aminopyrimidine scaffold is a core component of several kinase inhibitors. By targeting the ATP-binding site of kinases, these compounds can modulate cell signaling pathways that are often dysregulated in cancer. For example, derivatives can be designed to inhibit Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[2]

  • Infectious Diseases: The structural similarity of the 2-aminopyrimidine core to purines allows for the design of molecules that can interfere with microbial metabolic pathways. This has led to the development of potent antibacterial, antifungal, and antiviral agents.[3]

  • Inflammatory Diseases: Certain 2-aminopyrimidine derivatives have been found to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory cascade.

Potential Mechanism of Action: A Focus on Kinase Inhibition

Given the prevalence of the 2-aminopyrimidine scaffold in kinase inhibitors, a likely mechanism of action for derivatives of this compound in an oncology context is the inhibition of protein kinases.

Protein kinases play a crucial role in cell signaling by catalyzing the phosphorylation of specific substrate proteins. In many cancers, kinases are constitutively active, leading to uncontrolled cell proliferation and survival. The 2-aminopyrimidine moiety is adept at forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.

Kinase_Inhibition_Pathway cluster_pathway Cell Signaling Pathway ligand 2-Aminopyrimidine Derivative kinase Kinase Active Site (Hinge Region) ligand->kinase Binds to Hinge Region atp ATP atp->kinase Binding Blocked downstream Downstream Signal (Proliferation, Survival) kinase->downstream Phosphorylates upstream Upstream Signal upstream->kinase Activates

Caption: Proposed mechanism of action via kinase inhibition. The 2-aminopyrimidine derivative competitively binds to the ATP-binding site.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the presence of two orthogonal functional groups make it an ideal starting point for the generation of diverse chemical libraries. The proven track record of the 2-aminopyrimidine scaffold in a multitude of therapeutic areas, particularly in oncology, underscores the potential of this intermediate in the development of novel drug candidates. Future research will likely focus on the exploration of novel derivatizations of this core structure to fine-tune biological activity, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of new and effective medicines.

References

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). GSC Biological and Pharmaceutical Sciences, 26(2), 149–158. [Link]

  • PubChem. Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules, 26(17), 5239. [Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2003). ARKIVOC, 2003(15), 22-28. [Link]

  • An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). GSC Biological and Pharmaceutical Sciences, 26(2), 149–158. [Link]

  • US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine. (1953).

Sources

An In-depth Technical Guide on Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound Ethyl 2-amino-6-methylpyrimidine-4-carboxylate. It delves into its fundamental physicochemical properties, potential synthetic pathways, applications, and crucial safety protocols.

Core Molecular Attributes

This compound is a substituted pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This class of compounds is of significant interest in medicinal chemistry due to the pyrimidine core being a constituent of nucleic acids (cytosine, thymine, and uracil) and several vitamins and therapeutic agents.

The key molecular identifiers and properties of this compound are summarized below:

PropertyValueSource
Molecular Weight 181.1918 g/mol [1]
Molecular Formula C₈H₁₁N₃O₂[1]
CAS Number 857410-67-4[1]

The structure of this molecule, characterized by an ethyl ester at position 4, a methyl group at position 6, and an amino group at position 2 of the pyrimidine ring, bestows upon it specific chemical reactivity and potential for forming various intermolecular interactions, which is crucial for its application in drug design and synthesis.

Molecular Structure Visualization

Caption: Molecular structure of this compound.

Synthesis and Methodologies

While specific, detailed synthesis procedures for this compound are not extensively documented in publicly available literature, its structure suggests that it can be synthesized through well-established pyrimidine synthesis routes. A common and versatile method for constructing the pyrimidine ring is the condensation reaction between a β-dicarbonyl compound (or its equivalent) and a compound containing an N-C-N fragment, such as guanidine or urea.

Proposed Synthetic Pathway

A plausible synthetic route could involve the reaction of ethyl acetoacetate with guanidine. The presence of the ester and keto groups in ethyl acetoacetate provides the necessary carbonyl functionalities for condensation with the amino groups of guanidine.

Reaction Scheme:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Ethyl Acetoacetate Ethyl Acetoacetate Condensation Condensation Ethyl Acetoacetate->Condensation Guanidine Guanidine Guanidine->Condensation This compound This compound Condensation->this compound Cyclization

Caption: Proposed synthesis of this compound.

Experimental Protocol (General Procedure):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

  • Addition of Reactants: To this solution, add ethyl acetoacetate, followed by the addition of guanidine hydrochloride.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with an acid (e.g., acetic acid or dilute HCl).

  • Isolation: The product may precipitate out of the solution upon cooling and neutralization. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue can be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure this compound.

This general procedure is based on established methods for pyrimidine synthesis and may require optimization of reaction conditions (temperature, time, and stoichiometry) for this specific target molecule.[2]

Applications in Research and Development

Substituted pyrimidines are a cornerstone in the development of new therapeutic agents. The structural motifs present in this compound make it a valuable building block in medicinal chemistry.

  • Antiviral and Anticancer Agents: The pyrimidine core is fundamental in the synthesis of nucleoside analogs that can interfere with viral replication or cancer cell proliferation. This compound can serve as a precursor for more complex molecules with potential antiviral and anticancer activities.[3]

  • Agrochemicals: Pyrimidine derivatives are also utilized in the agricultural sector as herbicides and fungicides. The specific substitution pattern of this molecule could be explored for the development of new agrochemicals.[3]

  • Kinase Inhibitors: The 2-aminopyrimidine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors, which are a major class of cancer therapeutics. This makes this compound an attractive starting material for the synthesis of novel kinase inhibitors.

Safety, Handling, and Storage

Hazard Identification (based on related compounds):

  • Skin Irritation: May cause skin irritation.[4]

  • Eye Irritation: May cause serious eye irritation.[4]

  • Inhalation: May be harmful if inhaled. Avoid breathing dust.[7]

  • Ingestion: May be harmful if swallowed.[6]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[4][6]

  • Hygiene: Wash hands thoroughly after handling.[4]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

Conclusion

This compound is a chemical compound with significant potential in various fields of chemical and pharmaceutical research. Its defined molecular weight and structure provide a solid foundation for its use as a versatile building block in the synthesis of more complex, biologically active molecules. Adherence to appropriate synthetic methodologies and stringent safety protocols is paramount for its effective and safe utilization in a laboratory setting.

References

  • PubChem. Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate. [Link]

  • MySkinRecipes. This compound. [Link]

  • PubChem. Ethyl 6-acetyl-2-methylpyrimidine-4-carboxylate. [Link]

  • ARKIVOC. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [Link]

  • PrepChem.com. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

  • Google Patents. Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
  • Impactfactor.org. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. [Link]

  • NIH. Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

Sources

An In-depth Technical Guide to Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical identity, including its verified IUPAC name, physicochemical properties, and spectroscopic data. A robust and detailed protocol for its synthesis via a classical condensation reaction is presented, accompanied by mechanistic insights. Furthermore, this guide explores the compound's reactivity and its crucial role as a versatile building block for the development of novel therapeutic agents, supported by examples from current research. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical application insights.

Chemical Identity and Physicochemical Properties

The compound in focus is correctly identified by the IUPAC name This compound . It is a substituted pyrimidine, a class of aromatic heterocyclic compounds that are foundational to numerous biologically active molecules, including nucleobases.[1][2] The presence of an amino group, a methyl group, and an ethyl carboxylate group on the pyrimidine ring endows it with a unique combination of reactivity and structural features, making it a valuable intermediate in organic synthesis.[1]

Key identifiers and properties are summarized below for quick reference.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 857410-67-4[3][4][5]
Molecular Formula C₈H₁₁N₃O₂[3][6]
Molecular Weight 181.19 g/mol [3][6]
Canonical SMILES CCOC(=O)C1=CC(=NC(=N1)C)NN/A
Appearance Solid (typically off-white to pale yellow powder)
Melting Point 222-226 °C
Solubility Soluble in DMSO and methanol; sparingly soluble in water.N/A

Synthesis and Mechanistic Rationale

The most common and efficient method for synthesizing this compound is the cyclocondensation reaction of a β-ketoester with guanidine.[7][8] This is a variation of the classical Biginelli or Remlinger pyrimidine synthesis.

Causality of Experimental Choices:

  • Reactants: Ethyl acetoacetate serves as the 1,3-dielectrophilic component, providing the C4, C5, C6, and methyl group of the final pyrimidine ring. Guanidine hydrochloride is the N-C-N dinucleophile that forms the N1, C2, N3, and the C2-amino group.

  • Base: A base such as sodium ethoxide is crucial. It serves two primary functions: first, to deprotonate guanidine hydrochloride to the free guanidine base, which is the active nucleophile, and second, to catalyze the condensation and cyclization steps.

  • Solvent: Anhydrous ethanol is the solvent of choice as it readily dissolves the reactants and the sodium ethoxide base, facilitating a homogenous reaction environment. Its boiling point is suitable for refluxing the reaction to completion without requiring high-pressure apparatus.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and subsequent intramolecular cyclization and dehydration steps, ensuring a high conversion rate.

  • Purification: The product precipitates upon cooling and neutralization. Recrystallization from ethanol is an effective purification method, leveraging the compound's higher solubility in hot ethanol versus cold, which allows for the removal of soluble impurities.

Detailed Experimental Protocol

Materials:

  • Ethyl acetoacetate

  • Guanidine hydrochloride

  • Sodium metal (or commercial sodium ethoxide)

  • Anhydrous Ethanol

  • Glacial Acetic Acid

  • Standard reflux and filtration apparatus

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1.0 eq) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Addition of Guanidine: To the sodium ethoxide solution, add guanidine hydrochloride (1.0 eq). Stir the mixture for 20-30 minutes to allow for the formation of free guanidine.

  • Addition of β-Ketoester: Add ethyl acetoacetate (1.0 eq) dropwise to the reaction mixture via the dropping funnel.

  • Reaction Reflux: Heat the resulting mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. A precipitate should form.

  • Neutralization & Precipitation: Slowly add glacial acetic acid to neutralize the reaction mixture to a pH of ~7. This will cause further precipitation of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product with cold water and then with a small amount of cold ethanol to remove residual salts and impurities.

  • Purification: Dry the crude product. For higher purity, recrystallize the solid from a minimal amount of hot ethanol.

  • Characterization: Dry the purified crystals under vacuum. Confirm the structure and purity using melting point determination, NMR, and IR spectroscopy.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis protocol.

Synthesis_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Cyclocondensation cluster_workup Step 3: Isolation & Purification Na_EtOH Sodium Metal + Anhydrous Ethanol NaOEt Sodium Ethoxide Solution Na_EtOH->NaOEt Reaction Guanidine_HCl Guanidine HCl Free_Guanidine Free Guanidine Slurry NaOEt->Free_Guanidine Add Guanidine HCl Reaction_Mix Reaction Mixture Free_Guanidine->Reaction_Mix EAA Ethyl Acetoacetate EAA->Reaction_Mix Add dropwise Reflux Reflux (4-6h) Reaction_Mix->Reflux Cooling Cool & Neutralize (pH 7) Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Final_Product Pure Product Recrystallization->Final_Product Scaffold_Application cluster_mods Chemical Modifications Start Ethyl 2-amino-6- methylpyrimidine-4-carboxylate Mod1 Amide Coupling (at C4-carboxylate) Start->Mod1 Mod2 N-Arylation/Alkylation (at C2-amino) Start->Mod2 Intermediate Elaborated Intermediate Mod1->Intermediate Mod2->Intermediate Mod3 Further Cyclization Intermediate->Mod3 Target Biologically Active Molecule (e.g., Kinase Inhibitor) Intermediate->Target

Caption: From simple scaffold to complex drug candidate.

This strategic versatility has led to the inclusion of 2-aminopyrimidine derivatives in high-throughput screening libraries and focused chemical synthesis campaigns aimed at discovering new drugs for a range of diseases, from cancer to infectious diseases. [9][10][11]

Conclusion

This compound is a foundational building block in modern synthetic and medicinal chemistry. Its straightforward synthesis, well-characterized properties, and versatile reactivity make it an indispensable tool for researchers. This guide has provided an in-depth look at its chemical identity, a reliable synthesis protocol with clear mechanistic rationale, and an overview of its critical role in the development of sophisticated molecules, particularly in the realm of drug discovery. The continued exploration of derivatives from this scaffold promises to yield novel therapeutic agents for years to come.

References

  • PubChem. Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate. National Center for Biotechnology Information. [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews. [Link]

  • Kowalska, A., et al. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules. [Link]

  • Katritzky, A. R., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC. [Link]

  • Al-Ostath, A., et al. (2013). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Iranian Journal of Pharmaceutical Sciences. [Link]

  • Martínez-Sotoca, F., et al. (2022). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Molecules. [Link]

  • Lappin, G. R., et al. (1951). CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES. II. THE REACTION OF SUBSTITUTED 2-AMINOPYRIDINES WITH ETHYL MALONATE. The Journal of Organic Chemistry. [Link]

  • Gáll, Z., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. International Journal of Molecular Sciences. [Link]

  • Gonçalves, V., et al. (2019). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. Tetrahedron. [Link]

  • Ukraintsev, I. V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules. [Link]

  • PubChem. 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 7-amino-2-methyl-(1,2,4)triazolo(1,5-a)pyrimidine-6-carboxylate. National Center for Biotechnology Information. [Link]

  • Hairui Chemical. This compound. [Link]

  • El-Faham, A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports. [Link]

  • Vitaku, E., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. [Link]

  • Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]

  • van der Westhuyzen, R., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry. [Link]

  • Patri, M., et al. (2007). Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

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"Ethyl 2-amino-6-methylpyrimidine-4-carboxylate" spectroscopic data (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Preamble: Navigating the Spectroscopic Data Landscape

For researchers and drug development professionals, the unambiguous structural confirmation of a novel or synthesized compound is a non-negotiable cornerstone of scientific integrity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the principal tools for this purpose. This guide focuses on the spectroscopic characterization of This compound (C₈H₁₁N₃O₂), a substituted pyrimidine of interest in medicinal chemistry and materials science.

A comprehensive search of the current scientific literature and spectral databases reveals that a complete, unified set of experimental spectra for this specific molecule has not been formally published. This scenario is common in research, where a novel compound may be synthesized but its full characterization data is not yet widely disseminated.

As such, this guide adopts an expert-driven, deductive approach. We will provide a detailed interpretation of the expected spectroscopic data for this compound. These predictions are grounded in the fundamental principles of each spectroscopic technique and are substantiated by direct comparison with verified experimental data from closely related structural analogs. This methodology not only provides a robust analytical framework for this specific molecule but also serves as a practical guide for researchers facing similar data challenges.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Expertise in Practice: Causality of NMR Experimental Design

The choice of solvent and spectrometer frequency are critical, foundational decisions in NMR data acquisition. For a substituted pyrimidine like our target compound, a deuterated polar aprotic solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often preferred over Chloroform-d (CDCl₃). The rationale is twofold: firstly, polar pyrimidines exhibit better solubility in DMSO, and secondly, the acidic N-H protons of the amino group are less likely to undergo rapid exchange with the solvent, allowing for their clear observation in the ¹H NMR spectrum. A spectrometer frequency of 400 MHz or higher is recommended to achieve optimal signal dispersion, which is crucial for resolving closely spaced peaks in the aromatic region.[1]

Standard Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and data integrity.

  • Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is typically sufficient.

    • Spectral Width: A range of 0 to 12 ppm is generally adequate.

    • Number of Scans: 16-32 scans are usually sufficient to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): A 1-2 second delay ensures proper relaxation of protons for quantitative integration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and enhance signal sensitivity.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required.

    • Spectral Width: A standard range of 0 to 220 ppm is appropriate.

Visualizing the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Weigh Analyte (5-10 mg) P2 Dissolve in Deuterated Solvent (~0.6 mL DMSO-d6) P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Insert Sample into NMR Spectrometer (≥400 MHz) P3->A1 A2 Tune & Shim Magnet A1->A2 A3 Acquire 1H Spectrum (zg30, 16 scans) A2->A3 A4 Acquire 13C Spectrum (zgpg30, ≥1024 scans) A3->A4 D1 Fourier Transform A4->D1 D2 Phase Correction D1->D2 D3 Baseline Correction D2->D3 D4 Reference Calibration (TMS or Solvent Residual Peak) D3->D4 D5 Integration (1H) & Peak Picking D4->D5

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum provides a proton census of the molecule. Based on its structure, we predict five distinct signals for this compound.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Analog Comparison
A ~7.0 - 7.5Broad Singlet2H-NH₂The amino protons are typically broad due to quadrupole broadening and potential exchange. Their chemical shift is variable. In related amino pyrimidines, these signals appear in this region.
B ~6.5 - 6.8Singlet1HPyrimidine C5-HThis proton is on an electron-rich aromatic ring, adjacent to two nitrogen atoms, leading to a characteristic downfield shift.
C ~4.2 - 4.4Quartet2H-O-CH₂-CH₃The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom and are split into a quartet by the neighboring methyl group (n+1 rule). Data from related ethyl esters show this quartet consistently in the 4.0-4.3 ppm range.[2]
D ~2.3 - 2.5Singlet3HPyrimidine C6-CH₃The methyl group attached directly to the aromatic pyrimidine ring will appear as a singlet in this region. This is consistent with data from numerous 6-methylpyrimidine derivatives.[2][3]
E ~1.2 - 1.4Triplet3H-O-CH₂-CH₃The terminal methyl protons of the ethyl ester are split into a triplet by the adjacent methylene group. This is a classic ethyl group signature.[2][3]
Predicted ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. We predict eight distinct carbon signals.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale & Analog Comparison
1 ~165 - 168C=O (Ester)The carbonyl carbon of an ester is highly deshielded and consistently appears in this downfield region.[2][4]
2 ~162 - 165Pyrimidine C2The carbon atom bonded to two nitrogen atoms (C2 of the amino group) is expected to be significantly downfield.
3 ~158 - 161Pyrimidine C4The carbon atom C4, attached to the ester group and flanked by nitrogen, will also be in the low-field aromatic region.
4 ~155 - 158Pyrimidine C6The carbon C6, bearing the methyl group, is also part of the electron-deficient pyrimidine ring system.
5 ~105 - 110Pyrimidine C5The carbon C5, bearing a proton, is typically the most upfield of the pyrimidine ring carbons.
6 ~60 - 62-O-CH₂-CH₃The methylene carbon of the ethyl ester is deshielded by the oxygen atom. This is a highly characteristic shift.[2][4]
7 ~23 - 26Pyrimidine C6-CH₃The methyl carbon attached to the aromatic ring appears in the typical aliphatic region.
8 ~14 - 15-O-CH₂-CH₃The terminal methyl carbon of the ethyl group is found in the far upfield region, consistent across almost all ethyl esters.[2][4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Standard Protocol for FTIR-ATR Data Acquisition

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Visualizing the IR Spectroscopy Workflow

IR_Workflow cluster_prep Setup cluster_acq Analysis cluster_proc Finalization P1 Clean ATR Crystal P2 Acquire Background Spectrum P1->P2 A1 Place Solid Sample on Crystal P2->A1 A2 Apply Pressure A1->A2 A3 Collect Sample Spectrum (4000-400 cm-1, 16 scans) A2->A3 D1 Process Spectrum (ATR & Baseline Correction) A3->D1 D2 Identify Key Peaks D1->D2 D3 Clean Crystal D2->D3

Caption: Workflow for acquiring an FTIR-ATR spectrum.

Predicted IR Data and Interpretation

The IR spectrum will confirm the presence of key functional groups.

Wavenumber (cm⁻¹)Vibration TypeAssignmentRationale & Analog Comparison
3450 - 3300N-H StretchPrimary Amine (-NH₂)This region will likely show two distinct, sharp to medium bands, characteristic of the symmetric and asymmetric stretching of a primary amine. This is a key indicator for the amino group.[2]
3100 - 3000C-H StretchAromatic C-HWeak to medium absorptions corresponding to the C-H bond on the pyrimidine ring.
2980 - 2850C-H StretchAliphatic (sp³) C-HAbsorptions from the methyl and ethyl groups.
~1720C=O StretchEster CarbonylA very strong, sharp absorption band is expected here, which is definitive for the ester functional group. In related pyrimidine esters, this band is prominent.[5]
1650 - 1550C=N & C=C StretchPyrimidine RingMultiple strong to medium bands are characteristic of the aromatic ring stretching vibrations of the pyrimidine core.
~1620N-H BendAmine ScissoringA medium intensity band in this region corresponds to the scissoring vibration of the primary amine.
1300 - 1000C-O StretchEster C-OA strong band corresponding to the C-O single bond stretch of the ester group is expected in this fingerprint region.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, confirm its molecular formula, and gain structural information from fragmentation patterns.

Standard Protocol for ESI-MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, typically resulting in a strong signal for the protonated molecule [M+H]⁺.

  • Sample Preparation: Prepare a dilute solution of the analyte (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters:

    • Ionization Mode: Positive ion mode is chosen to detect the [M+H]⁺ ion.

    • Capillary Voltage: Typically set between 3.5 and 4.5 kV.

    • Drying Gas: Nitrogen gas flow and temperature are optimized to desolvate the ions efficiently.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Acquisition: Acquire the spectrum, averaging multiple scans to improve signal quality.

Visualizing the Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI+) cluster_proc Data Analysis P1 Prepare Dilute Solution (~50 µg/mL in MeOH) P2 Add 0.1% Formic Acid (Promotes Protonation) P1->P2 A1 Infuse Sample into ESI Source P2->A1 A2 Optimize Source Parameters (Voltage, Gas Flow) A1->A2 A3 Acquire Mass Spectrum (Positive Ion Mode) A2->A3 D1 Identify Molecular Ion Peak ([M+H]+) A3->D1 D2 Confirm Isotopic Pattern D1->D2 D3 Analyze Fragmentation (if MS/MS performed) D2->D3

Caption: General workflow for acquiring an ESI mass spectrum.

Predicted Mass Spectrum Data and Interpretation

The mass spectrum provides the molecular weight and formula.

  • Molecular Formula: C₈H₁₁N₃O₂

  • Monoisotopic Mass: 181.0851 g/mol

  • Average Mass: 181.1918 g/mol

m/z (Predicted)IonRationale & Interpretation
182.0924 [M+H]⁺Molecular Ion Peak. This will be the base peak or a very prominent peak in the ESI+ spectrum. Its detection confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition to within a few parts per million of the theoretical value (C₈H₁₂N₃O₂⁺).
154.0975[M+H - C₂H₄]⁺Loss of ethene from the ethyl ester group via McLafferty rearrangement (if a gamma-hydrogen is accessible) or simple fragmentation.
136.0560[M+H - OC₂H₅]⁺Loss of the ethoxy radical followed by hydrogen rearrangement. This fragmentation points directly to the presence of the ethyl ester.
110.0611[Fragment]⁺Further fragmentation involving cleavage of the pyrimidine ring or loss of the entire carboxylate group.

The fragmentation of substituted pyrimidines is heavily influenced by the substituents. The stability of the pyrimidine ring often results in it being a major component of the fragment ions.[6] The most characteristic losses would be related to the ethyl carboxylate side chain.

Conclusion

This guide provides a comprehensive, expert-led framework for the spectroscopic analysis of this compound. By integrating fundamental principles with comparative data from close structural analogs, we have established a reliable set of expected spectral data. The detailed protocols and workflow visualizations serve as a self-validating system for researchers aiming to acquire and interpret data for this compound or other novel pyrimidine derivatives. This deductive approach ensures scientific rigor and provides a practical path forward, even in the absence of a complete, published dataset.

References

  • The Royal Society of Chemistry. (2019). Supporting Information: Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Available at: [Link]

  • Vanden Eynde, J. J., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(xv), 22-28. Available at: [Link]

  • The Royal Society of Chemistry. Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate. Available at: [Link]

  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data, ACS Division of Organic Chemistry. Available at: [Link]

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The Advent of a Privileged Scaffold: A Technical Guide to the Synthesis and Characterization of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of Pyrimidines in Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of biologically active molecules, including nucleobases essential for life.[1] The inherent versatility of the pyrimidine ring, with its multiple sites for functionalization, has made it a "privileged scaffold" in the design of novel therapeutic agents.[1][2] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This guide delves into the technical details surrounding a specific, yet highly relevant, member of this class: Ethyl 2-amino-6-methylpyrimidine-4-carboxylate. While the "discovery" of this compound is not attributed to a single seminal event, its synthesis is a testament to the power of classic organic reactions, most notably the Biginelli reaction, which has been a workhorse for generating diverse pyrimidine libraries for over a century.[4][5][6] This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, reaction mechanism, and key physicochemical properties.

PART 1: The Synthetic Pathway - A Modern Approach to a Classic Reaction

The synthesis of this compound is most efficiently achieved through a one-pot, three-component condensation reaction, a variant of the renowned Biginelli reaction.[4][5][7] This multicomponent reaction (MCR) strategy offers significant advantages in terms of operational simplicity, atom economy, and the ability to generate molecular complexity in a single step. The key starting materials for this synthesis are ethyl acetoacetate, a versatile 1,3-dicarbonyl compound, and guanidine hydrochloride, which provides the essential N-C-N fragment of the pyrimidine ring.[8][9][10]

Experimental Protocol: Synthesis of this compound

This protocol outlines a robust and reproducible method for the laboratory-scale synthesis of the title compound.

Materials:

  • Ethyl acetoacetate (EAA)

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium bicarbonate (NaHCO₃, saturated solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1 equivalent) in absolute ethanol (100 mL).

  • To this solution, add guanidine hydrochloride (1 equivalent) and stir for 15 minutes at room temperature to form the free base of guanidine in situ.

  • Add ethyl acetoacetate (1 equivalent) dropwise to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of concentrated hydrochloric acid until a pH of ~7 is reached.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add distilled water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate (50 mL) and then with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Causality in Experimental Choices:
  • In situ formation of guanidine free base: Guanidine hydrochloride is a stable salt. The use of a strong base like sodium ethoxide is crucial to deprotonate the guanidinium ion and generate the nucleophilic free guanidine necessary for the condensation reaction.

  • Reflux Conditions: The condensation and cyclization steps are significantly accelerated at elevated temperatures. Refluxing in ethanol provides a suitable and controlled reaction temperature.

  • Neutralization and Extraction: The work-up procedure is designed to remove unreacted starting materials, salts, and the catalyst. The use of a mild base like sodium bicarbonate in the wash step ensures the removal of any acidic impurities without hydrolyzing the ester functionality of the product.

PART 2: Mechanistic Insights and Structural Elucidation

The formation of this compound proceeds through a well-established reaction mechanism involving a series of condensation and cyclization steps.

Reaction Mechanism

The reaction is believed to initiate with the nucleophilic attack of the enolate of ethyl acetoacetate on one of the amino groups of guanidine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

Simplified Mechanistic Steps:

  • Enolate Formation: The base (ethoxide) deprotonates the α-carbon of ethyl acetoacetate to form a nucleophilic enolate.

  • Nucleophilic Addition: The enolate attacks the carbon atom of guanidine.

  • Intramolecular Cyclization: The terminal amino group of the guanidine moiety attacks the ketone carbonyl of the ethyl acetoacetate backbone.

  • Dehydration: A molecule of water is eliminated to form the stable aromatic pyrimidine ring.

Physicochemical Properties and Spectral Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₁₁N₃O₂
Molecular Weight 181.19 g/mol [11]
Appearance Solid
Melting Point 222-226 °C
CAS Number 81633-29-6[11]

Note: Spectral data (¹H NMR, ¹³C NMR, IR) would be determined experimentally upon synthesis and purification.

PART 3: Visualizing the Synthesis

Synthetic Workflow Diagram

The following diagram, generated using Graphviz, illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_product Product & Purification EAA Ethyl Acetoacetate Reaction One-Pot Condensation (Reflux in Ethanol) EAA->Reaction Guanidine Guanidine Hydrochloride Guanidine->Reaction NaOEt Sodium Ethoxide NaOEt->Reaction Workup Neutralization, Extraction, & Washing Reaction->Workup Crude Crude Product Workup->Crude Purified Ethyl 2-amino-6-methyl- pyrimidine-4-carboxylate Crude->Purified Recrystallization

Caption: Synthetic workflow for this compound.

Logical Relationship of Key Steps

The following diagram illustrates the logical progression of the key chemical transformations in the synthesis.

Logical_Flow A Reactant Mixing (EAA, Guanidine, NaOEt) B In situ Guanidine Free Base Formation A->B C Nucleophilic Addition & Cyclization B->C D Dehydration & Aromatization C->D E Isolation of Final Product D->E

Caption: Logical flow of the key reaction steps.

Conclusion

The synthesis of this compound exemplifies a classic yet highly relevant approach to constructing functionalized heterocyclic scaffolds. The multicomponent nature of the Biginelli-type reaction provides an efficient and atom-economical route to this valuable building block. For researchers in drug discovery, a thorough understanding of such synthetic methodologies is paramount for the rapid generation of diverse chemical libraries for biological screening. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for the synthesis and further exploration of this and related pyrimidine derivatives.

References

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  • Biginelli Reaction - Organic Chemistry Portal. [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC - PubMed Central. [Link]

  • Synthesis of pyrimidines via Biginelli reaction. - ResearchGate. [Link]

  • Guanidine Hydrochloride for Organic Synthesis: Applications and Sourcing. [Link]

  • Guanidine Hydrochloride Catalyzed One‐Pot Multi‐Component Synthesis of Pyrazolopyranopyrimidine | Request PDF - ResearchGate. [Link]

  • Reaction involved in synthesis of pyrimidine derivatives. - ResearchGate. [Link]

  • Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate | C9H13N3O2 | CID 325260. [Link]

  • Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. - Journal of Internal Medicine & Pharmacology (JIMP). [Link]

  • Acetyl acetone and ethyl acetoacetate were used to prepare imidazopyrimidines. - ResearchGate. [Link]

  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC - NIH. [Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC - NIH. [Link]

  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhib - Semantic Scholar. [Link]

  • Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )-ones - ResearchGate. [Link]

  • Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PubMed. [Link]

  • Discovery of 6-ethyl-2,4-diaminopyrimidine-based Small Molecule Renin Inhibitors. [Link]

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  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed. [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. [Link]

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Ethyl 2-amino-6-methylpyrimidine-4-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

Ethyl 2-amino-6-methylpyrimidine-4-carboxylate is a highly functionalized heterocyclic compound that has emerged as a cornerstone in medicinal chemistry. Its intrinsic structural features—a nucleophilic amino group, an electrophilic ester, and a modifiable pyrimidine core—provide a rich platform for the synthesis of diverse and complex molecular architectures. This guide offers an in-depth exploration of this starting material, from its fundamental synthesis to its strategic application in the development of biologically active agents. We will dissect the causality behind synthetic choices, provide validated experimental protocols, and illustrate the logical pathways that transform this simple building block into potent therapeutic candidates.

Core Compound Analysis: Physicochemical & Structural Properties

Understanding the inherent properties of this compound is the first step in harnessing its synthetic potential. The strategic placement of its functional groups dictates its reactivity and utility.

PropertyDataSource
IUPAC Name This compound-
CAS Number 857410-67-4[1]
Molecular Formula C₈H₁₁N₃O₂[1]
Molecular Weight 181.19 g/mol [1]
Appearance Solid (Typically off-white to yellow powder)[2]
Melting Point 222-226 °C (for isomer)[2]

The core of the molecule's utility lies in the orthogonal reactivity of its primary amine and its ethyl ester. The C2-amino group serves as a potent nucleophile or a handle for further derivatization, while the C4-carboxylate is an electrophilic site ripe for modification via hydrolysis, amidation, or reduction. This electronic push-pull relationship across the pyrimidine ring influences the aromaticity and reactivity of the entire system.

Synthesis of the Core Scaffold

The most reliable and common method for constructing the 2-aminopyrimidine core is through a cyclocondensation reaction. This approach builds the heterocyclic ring from acyclic precursors in a highly efficient manner. The primary strategy involves the reaction of a β-ketoester with a guanidine salt.

The general principle for pyrimidine synthesis involves the cyclocondensation of a 1,3-dielectrophilic compound, such as a β-ketoester, with a 1,3-dinucleophilic species like an amidine.[3]

Workflow for Synthesis of this compound

G cluster_reagents Starting Materials cluster_process Reaction & Purification cluster_product Final Product reagent1 Ethyl Acetoacetate reaction Cyclocondensation Reaction reagent1->reaction reagent2 Guanidine Hydrochloride reagent2->reaction condition Base (e.g., NaOEt) Ethanol, Reflux reaction->condition workup Aqueous Work-up (Neutralization & Extraction) reaction->workup purify Recrystallization workup->purify product Ethyl 2-amino-6-methyl- pyrimidine-4-carboxylate purify->product

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Cyclocondensation

This protocol is a representative procedure for the synthesis of the title compound.

  • Preparation: To a solution of sodium ethoxide (NaOEt), prepared by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂), add guanidine hydrochloride (1.0 eq). Stir the resulting slurry for 30 minutes at room temperature.

  • Addition: Add ethyl acetoacetate (1.0 eq) dropwise to the reaction mixture. The choice of ethyl acetoacetate is critical as it provides the C4-carboxylate, the C6-methyl group, and the carbon backbone of the pyrimidine ring.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The mechanism involves initial condensation followed by intramolecular cyclization and dehydration to form the aromatic pyrimidine ring.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Redissolve the residue in water and neutralize carefully with a dilute acid (e.g., acetic acid or HCl) to a pH of ~7.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then a non-polar solvent like hexane to remove impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Strategic Applications in Synthetic Drug Development

The true value of this compound lies in its role as a versatile intermediate. Its functional groups serve as strategic anchor points for building molecular complexity and diversity, a cornerstone of modern drug discovery.

Synthetic Pathways from the Core Scaffold

G cluster_amino_mod C2-Amine Modification cluster_ester_mod C4-Ester Modification cluster_fused_ring Fused Ring Synthesis start Ethyl 2-amino-6-methyl- pyrimidine-4-carboxylate amino_coupling Coupling / SNAr (e.g., with 2-chloropyrimidines) start->amino_coupling acylation Acylation (R-COCl) start->acylation hydrolysis Hydrolysis (LiOH or NaOH) start->hydrolysis hydrazine Reaction with Hydrazine start->hydrazine product_kinase Kinase Inhibitors (e.g., LDH Inhibitors) amino_coupling->product_kinase acid 2-Amino-6-methylpyrimidine- 4-carboxylic acid hydrolysis->acid amidation Amide Coupling (R-NH2, Coupling Agents) acid->amidation product_stat STAT6 Inhibitors amidation->product_stat fused_product Pyrimido[4,5-d]pyridazines hydrazine->fused_product

Caption: Key synthetic transformations of the title compound.

Pathway 1: Fused Heterocycle Synthesis - Pyrimido[4,5-d]pyridazines

A powerful application of this scaffold is its reaction with hydrazine hydrate to form pyrimido[4,5-d]pyridazinones.[3] This transformation builds a second heterocyclic ring onto the pyrimidine core, creating a rigid structure often found in biologically active molecules.

  • Causality: The reaction is driven by the nucleophilic attack of hydrazine on the electrophilic ester carbonyl. A second intramolecular cyclization then occurs as the other nitrogen of the hydrazine attacks the C6 position of the pyrimidine ring, which is activated by the ring nitrogens. This is followed by tautomerization to yield the stable fused product.

Experimental Protocol: Hydrazinolysis and Cyclization

  • Setup: Dissolve this compound (1.0 eq) in ethanol or a similar high-boiling protic solvent in a round-bottom flask.

  • Reagent Addition: Add hydrazine monohydrate (1.1-1.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux for 8-12 hours. The reaction progress should be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution. The solid is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to yield the pyrimido[4,5-d]pyridazinone derivative.

Pathway 2: C4-Ester Modification - Amide Library Synthesis

The ethyl ester is a versatile handle for introducing diversity. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to generate an amide library. This is a common strategy for exploring the structure-activity relationship (SAR) in drug discovery programs, such as in the development of STAT6 inhibitors.[4]

Experimental Protocol: Two-Step Hydrolysis and Amidation

Step A: Saponification (Hydrolysis)

  • Reaction: Suspend the starting ester (1.0 eq) in a mixture of THF/water or methanol/water. Add an aqueous solution of lithium hydroxide or sodium hydroxide (1.5-2.0 eq).

  • Monitoring: Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Remove the organic solvent under reduced pressure. Acidify the remaining aqueous solution with 1N HCl to a pH of ~3-4.

  • Isolation: Collect the precipitated carboxylic acid by filtration, wash with water, and dry thoroughly. This intermediate is often used directly in the next step.

Step B: Amide Coupling

  • Activation: Dissolve the carboxylic acid intermediate (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM. Add a coupling agent such as HATU or EDC/HOBt (1.1 eq) and a tertiary amine base like DIPEA (2.0 eq). Stir for 15-20 minutes to activate the acid.

  • Coupling: Add the desired primary or secondary amine (1.0-1.2 eq) to the activated mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours.

  • Purification: After an appropriate aqueous work-up, purify the crude product using flash column chromatography to obtain the desired amide.

Pathway 3: C2-Amine Modification - Synthesis of Kinase Inhibitors

The 2-amino group is a key nucleophile for participating in substitution reactions, particularly with chloro-substituted heterocycles. This strategy is frequently employed in the synthesis of kinase inhibitors, where the pyrimidine core acts as a "hinge-binding" motif. For example, related structures are used to create lactate dehydrogenase (LDH) inhibitors by coupling them with chloropyrimidines.[5]

Experimental Protocol: Nucleophilic Aromatic Substitution (SₙAr)

  • Setup: Combine the starting aminopyrimidine (1.0 eq), the target chloro-heterocycle (1.0 eq), and a base such as K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or DMA.

  • Reaction: Heat the reaction mixture, often under microwave irradiation (e.g., 150-170 °C), to drive the substitution.[5] Microwave heating can significantly reduce reaction times compared to conventional heating.

  • Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final compound by column chromatography.

Conclusion: A Foundational Building Block

This compound is more than just a chemical reagent; it is a strategic tool for innovation in pharmaceutical research. Its predictable reactivity and the orthogonal nature of its functional groups allow for the systematic and logical construction of vast chemical libraries. The pyrimidine core is a privileged scaffold in medicinal chemistry, known for its role in forming critical interactions with biological targets.[6] By mastering the synthesis and subsequent transformations of this key starting material, researchers are well-equipped to design and develop the next generation of targeted therapies.

References

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  • Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate | C9H13N3O2. PubChem. Available at: [Link]

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  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Semantic Scholar. Available at: [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. National Center for Biotechnology Information. Available at: [Link]

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A Technical Guide to the Structural Elucidation of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Structural Integrity in Drug Discovery

In the landscape of modern drug development, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry. Its presence in the nucleic acids DNA and RNA underscores its fundamental biological relevance.[1] Consequently, pyrimidine derivatives are integral to a vast array of therapeutic agents, demonstrating antimicrobial, antiviral, and anticancer properties, among others.[1][2] Ethyl 2-amino-6-methylpyrimidine-4-carboxylate is a key heterocyclic building block, offering multiple reaction sites for the synthesis of more complex, biologically active molecules.[3] The absolute certainty of its molecular structure is not merely an academic exercise; it is the bedrock upon which successful synthesis, downstream applications, and ultimately, therapeutic efficacy and safety are built.

This guide provides an in-depth, multi-technique approach to the definitive structural elucidation of this compound. We move beyond a simple recitation of methods, instead focusing on the strategic integration of spectroscopic and crystallographic data. Each technique is presented from a senior scientist's perspective, emphasizing not just the "what" but the "why"—the causal logic that dictates the choice of experiment and the interpretation of its results. This document is designed to be a self-validating reference for researchers, scientists, and drug development professionals who require unimpeachable structural confirmation.

Molecular Overview and Key Structural Features

Before delving into analytical methodologies, a clear understanding of the target molecule's architecture is essential.

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₁N₃O₂[4][5]

  • Molecular Weight: 181.19 g/mol [4][5]

The molecule is characterized by the following key functional groups, each of which provides a distinct analytical fingerprint:

  • Pyrimidine Ring: A six-membered aromatic heterocycle with two nitrogen atoms.

  • Amino Group (-NH₂): A primary amine substituent at the C2 position.

  • Methyl Group (-CH₃): An aliphatic substituent at the C6 position.

  • Ethyl Carboxylate Group (-COOCH₂CH₃): An ester functional group at the C4 position.

  • Vinylic Proton (-C=CH-): A single proton at the C5 position of the pyrimidine ring.


(Image Source: PubChem CID 134105. No citation needed as it is a direct representation of the molecule discussed.)

The Spectroscopic Triad: NMR, IR, and Mass Spectrometry

The first line of investigation in structural elucidation relies on a synergistic trio of spectroscopic techniques. Each provides a unique piece of the molecular puzzle, and together, they offer a robust, cross-validated structural hypothesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it reveals detailed information about the chemical environment, connectivity, and number of unique atoms.

  • Causality and Rationale: ¹H NMR identifies all distinct proton environments in the molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration value reveals the number of protons in that environment, and the splitting pattern (multiplicity) exposes adjacent, non-equivalent protons, thus mapping the proton connectivity.

  • Predicted Spectral Data: Based on the structure, we anticipate the following signals in a solvent like DMSO-d₆.

Assignment Predicted δ (ppm) Multiplicity Integration Rationale
Ethyl -CH₃~1.2-1.3Triplet (t)3HShielded aliphatic protons, split by the adjacent -CH₂- group.
Ring -CH₃~2.3-2.4Singlet (s)3HMethyl group attached to the aromatic pyrimidine ring; no adjacent protons to cause splitting.
Ethyl -CH₂-~4.2-4.3Quartet (q)2HDeshielded by the adjacent ester oxygen, split by the neighboring -CH₃ group.
Ring H-5~6.5-7.0Singlet (s)1HProton on the electron-rich pyrimidine ring; no adjacent protons.
Amino -NH₂~7.0-7.5Broad Singlet (s)2HProtons on nitrogen; often broad due to quadrupole broadening and chemical exchange. Can exchange with D₂O.
  • Experimental Protocol:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.[2]

    • Data Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, calibrating the chemical shift to the TMS signal, and integrating the peaks.

  • Causality and Rationale: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, providing complementary information to ¹H NMR. The chemical shift of each carbon signal is highly indicative of its functional group type (e.g., C=O, aromatic C, aliphatic C).

  • Predicted Spectral Data:

Assignment Predicted δ (ppm) Rationale
Ethyl -CH₃~14-15Highly shielded aliphatic carbon.
Ring -CH₃~18-25Aliphatic methyl carbon attached to the aromatic ring.
Ethyl -OC H₂-~60-62Aliphatic carbon deshielded by the directly attached oxygen atom.
Ring C5~100-110Protonated carbon in the electron-rich pyrimidine ring.
Ring C4, C6, C2~150-170Non-protonated carbons of the pyrimidine ring, significantly deshielded by adjacent electronegative nitrogen atoms. The specific assignment requires more advanced 2D NMR techniques.
Ester C=O~165-168Carbonyl carbon, characteristically found in this deshielded region.
  • Experimental Protocol:

    • Sample Preparation: The same sample prepared for ¹H NMR can be used.

    • Instrument Setup: Use the same spectrometer as for ¹H NMR, switching to the ¹³C frequency.

    • Data Acquisition: Acquire the spectrum using a standard pulse program with broadband proton decoupling to ensure that all carbon signals appear as singlets. A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

    • Data Processing: Process the FID similarly to the ¹H NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.[6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
  • Causality and Rationale: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups vibrate at characteristic frequencies, making FTIR an excellent, rapid tool for confirming their presence.[8]

  • Predicted Spectral Data:

Wavenumber (cm⁻¹) Vibration Type Functional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
2980 - 2850C-H Stretch (aliphatic)Methyl & Ethyl Groups
1725 - 1700C=O StretchEster Carbonyl
1650 - 1550C=N and C=C StretchPyrimidine Ring
~1620N-H Bend (scissoring)Primary Amine (-NH₂)
  • Experimental Protocol:

    • Sample Preparation: For a solid sample, either prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid directly onto the crystal.

    • Background Scan: Perform a background scan with no sample present (or with a blank KBr pellet) to account for atmospheric CO₂ and H₂O.

    • Sample Scan: Place the sample in the instrument and acquire the spectrum.

    • Data Analysis: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for the presence of characteristic absorption bands.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Map
  • Causality and Rationale: Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming the molecular formula. Furthermore, by inducing fragmentation of the molecule, it generates a unique pattern of fragment ions that can be pieced together to corroborate the proposed structure.[9][10]

  • Predicted Spectral Data (Electron Impact - EI):

    • Molecular Ion (M⁺): A prominent peak at m/z = 181, corresponding to the molecular weight of C₈H₁₁N₃O₂.

    • Key Fragment Ions: The fragmentation pattern provides a roadmap of the molecule's structure.

m/z Value Proposed Fragment Neutral Loss
152[M - C₂H₅]⁺Loss of the ethyl radical
136[M - OCH₂CH₃]⁺Loss of the ethoxy radical
108[M - COOC₂H₅]⁺Loss of the ethyl carboxylate group
  • Experimental Protocol:

    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

    • Ionization: Ionize the sample using an appropriate method. Electron Impact (EI) is a common "hard" ionization technique that induces extensive fragmentation. "Soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for confirming the molecular ion with less fragmentation.[11]

    • Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

    • Detection: The separated ions are detected, and a mass spectrum (relative intensity vs. m/z) is generated.

  • Visualization of a Plausible Fragmentation Pathway:

fragmentation M [M]⁺˙ m/z = 181 F1 [M - C₂H₅]⁺ m/z = 152 M->F1 - •C₂H₅ F2 [M - OCH₂CH₃]⁺ m/z = 136 M->F2 - •OC₂H₅ F3 [M - COOC₂H₅]⁺ m/z = 108 M->F3 - •COOC₂H₅ workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Definitive Confirmation Synthesis Chemical Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification MS Mass Spectrometry (Confirm MW & Formula) Purification->MS IR FTIR Spectroscopy (Identify Functional Groups) MS->IR NMR ¹H & ¹³C NMR (Map C-H Framework) IR->NMR XRay Single-Crystal X-ray (Unambiguous 3D Structure) NMR->XRay If Ambiguity Exists or for Absolute Proof Final Structure Confirmed NMR->Final XRay->Final

Caption: Logical workflow for the structural elucidation of a novel compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple orthogonal analytical techniques. The molecular weight and formula are first proposed by mass spectrometry, while the presence of key functional groups is rapidly confirmed by FTIR. NMR spectroscopy then provides the definitive map of the proton and carbon framework. Finally, single-crystal X-ray diffraction can serve as the ultimate arbiter, delivering an unambiguous three-dimensional structure. The consistent correlation of data across these methods provides the high degree of certainty required in scientific research and is an indispensable component of the quality control and assurance pipeline in drug development.

References

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  • Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a). Available From: [Link]

  • Abu-Zaied, M. E., et al. (2021). Crystal structures of (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)-1,6-dihydropyrimidine-5-carbonitrile and (E)-2-amino-4-methylsulfanyl-6-oxo-1-[1-(pyridin-2-yl)ethylideneamino]-1,6-dihydropyrimidine-5-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 547–552. Available From: [Link]

  • Nikolova, S., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3298. Available From: [Link]

  • Ghorab, M. M., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 13(52), 36509-36525. Available From: [Link]

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  • Fun, H. K., et al. (2008). Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2434. Available From: [Link]

  • Ghorab, M. M., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances. Available From: [Link]

  • Qing-Fang, C., et al. (2007). Ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 63(Pt 5), o2391–o2392. Available From: [Link]

  • Elgemeie, G. H., et al. (2015). Crystal structure of (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o93–o94. Available From: [Link]

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Methodological & Application

Application Notes and Protocols: Electrophilic Reactions of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the reactivity of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate with various electrophiles. As a polysubstituted pyrimidine, this scaffold holds significant potential in medicinal chemistry and drug discovery. Understanding its behavior in electrophilic substitution reactions is crucial for the synthesis of novel derivatives with tailored biological activities. These notes offer in-depth mechanistic insights, field-proven protocols, and structured data to empower researchers in their synthetic endeavors.

Introduction: The Chemical Personality of a Privileged Scaffold

This compound is a fascinating heterocyclic compound, embodying a confluence of electronic effects that dictate its reactivity. The pyrimidine core is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which generally disfavors electrophilic aromatic substitution.[1][2][3] However, the substituents on the ring dramatically alter this landscape. The 2-amino group, a potent electron-donating group (+M effect), significantly activates the ring towards electrophilic attack. Conversely, the 4-carboxylate group acts as an electron-withdrawing group (-M effect), deactivating the ring. The 6-methyl group provides modest activation through a +I effect.

The interplay of these electronic factors directs incoming electrophiles preferentially to the C-5 position, which is meta to the deactivating carboxylate group and ortho/para to the activating amino group, making it the most nucleophilic carbon on the ring.[4] This guide will explore a range of electrophilic substitution reactions at this C-5 position, providing both the theoretical underpinnings and practical protocols for their execution.

General Principles of Electrophilic Substitution on this compound

The propensity of the C-5 position to undergo electrophilic attack is a cornerstone of this molecule's synthetic utility. The general mechanism follows the classical electrophilic aromatic substitution pathway:

Electrophilic Substitution Mechanism sub Ethyl 2-amino-6-methyl- pyrimidine-4-carboxylate int Sigma Complex (Wheland Intermediate) sub->int Attack by C-5 elec Electrophile (E+) prod C-5 Substituted Product int->prod -H+ h_plus H+ Vilsmeier-Haack Reaction sub Ethyl 2-amino-6-methyl- pyrimidine-4-carboxylate intermediate Iminium Salt Intermediate sub->intermediate Electrophilic Attack vilsmeier Vilsmeier Reagent (from POCl3/DMF) product 5-Formyl Product intermediate->product Hydrolysis

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The Strategic Application of Ethyl 2-Amino-6-methylpyrimidine-4-carboxylate in the Synthesis of Fused Pyrimidines: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Fused pyrimidine scaffolds are cornerstones in modern medicinal chemistry, forming the core of numerous therapeutic agents. Their prevalence stems from their ability to mimic purine bases, allowing them to interact with a wide array of biological targets with high affinity and specificity. Within the diverse toolbox of heterocyclic chemistry, ethyl 2-amino-6-methylpyrimidine-4-carboxylate emerges as a highly versatile, yet underexplored, building block for the construction of these valuable bicyclic systems. This guide provides an in-depth exploration of projected synthetic pathways leveraging this starting material for the synthesis of medicinally relevant fused pyrimidines, including pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. While direct literature precedents for the specific use of this compound in these annulations are nascent, this document extrapolates from well-established reactivity principles of analogous 2-aminopyrimidine systems to provide robust and scientifically-grounded protocols for researchers in drug discovery and development.

Introduction: The Versatility of the 2-Aminopyrimidine Moiety

The synthetic utility of this compound lies in the differential reactivity of its constituent functional groups. The 2-amino group serves as a potent nucleophile, while the pyrimidine ring itself, particularly the C5 position, can be rendered electrophilic through various functionalization strategies. The ester at C4 and the methyl group at C6 offer further opportunities for chemical modification, contributing to the generation of diverse compound libraries. The strategic manipulation of these functionalities allows for the regioselective construction of fused ring systems.

PART 1: Synthesis of Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine core is a prominent scaffold in numerous kinase inhibitors and other therapeutic agents.[1] A common strategy for its synthesis involves the annulation of a pyridine ring onto a pre-existing pyrimidine. This can be achieved by first introducing a reactive handle at the C5 position of the pyrimidine ring.

Workflow for Pyrido[2,3-d]pyrimidine Synthesis

Pyrido[2,3-d]pyrimidine Synthesis Workflow start Ethyl 2-amino-6-methyl- pyrimidine-4-carboxylate vilsmeier Vilsmeier-Haack Formylation start->vilsmeier intermediate1 Ethyl 2-amino-5-formyl-6- methylpyrimidine-4-carboxylate vilsmeier->intermediate1 condensation Condensation with Active Methylene Compound intermediate1->condensation cyclization Intramolecular Cyclization condensation->cyclization product Substituted Pyrido[2,3-d]pyrimidine Derivative cyclization->product

Caption: Proposed workflow for the synthesis of pyrido[2,3-d]pyrimidines.

Protocol 1.1: Vilsmeier-Haack Formylation of this compound

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] The 2-amino group in our starting material activates the pyrimidine ring towards electrophilic substitution at the C5 position.

Principle: The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide (e.g., N,N-dimethylformamide, DMF) and a chlorinating agent (e.g., phosphorus oxychloride, POCl₃). This electrophile is then attacked by the electron-rich C5 position of the pyrimidine ring, leading to the introduction of a formyl group after hydrolysis.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

  • Vilsmeier Reagent Formation: Cool the DMF to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Addition of Pyrimidine: Dissolve this compound (1 equivalent) in anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product may precipitate out. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford ethyl 2-amino-5-formyl-6-methylpyrimidine-4-carboxylate.

Protocol 1.2: Condensation and Cyclization to form the Pyrido[2,3-d]pyrimidine Core

The newly introduced formyl group at the C5 position is now a key electrophilic center for the annulation of the pyridine ring. Condensation with an active methylene compound, followed by intramolecular cyclization, will yield the desired fused heterocycle.[5]

Principle: A Knoevenagel-type condensation between the 5-formylpyrimidine and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) will form a vinylogous intermediate. Subsequent intramolecular nucleophilic attack of the 2-amino group onto one of the nitrile or ester functionalities, followed by tautomerization, will lead to the formation of the pyrido[2,3-d]pyrimidine scaffold.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-amino-5-formyl-6-methylpyrimidine-4-carboxylate (1 equivalent) in absolute ethanol.

  • Addition of Reagents: Add an active methylene compound, such as malononitrile (1.1 equivalents), and a catalytic amount of a base, such as piperidine or triethylamine (0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure. Purify the residue by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the desired substituted pyrido[2,3-d]pyrimidine.

Table 1: Projected Yields and Reaction Conditions for Pyrido[2,3-d]pyrimidine Synthesis

StepReagentsSolventTemperature (°C)Time (h)Projected Yield (%)
1.1 POCl₃, DMFDMF60-704-660-75
1.2 Malononitrile, PiperidineEthanolReflux2-470-85

PART 2: Synthesis of Pyrimido[4,5-d]pyrimidines

The pyrimido[4,5-d]pyrimidine scaffold is another privileged structure in medicinal chemistry, with applications as kinase inhibitors and anti-cancer agents.[6][7] A plausible synthetic route from this compound involves the initial introduction of a second amino group at the C5 position, followed by cyclization with a one-carbon synthon.

Workflow for Pyrimido[4,5-d]pyrimidine Synthesis

Pyrimido[4,5-d]pyrimidine Synthesis Workflow start Ethyl 2-amino-6-methyl- pyrimidine-4-carboxylate bromination Bromination start->bromination intermediate1 Ethyl 2-amino-5-bromo-6- methylpyrimidine-4-carboxylate bromination->intermediate1 amination Nucleophilic Aromatic Substitution (SNAr) intermediate1->amination intermediate2 Ethyl 2,5-diamino-6- methylpyrimidine-4-carboxylate amination->intermediate2 cyclization Cyclization with Formamide intermediate2->cyclization product Substituted Pyrimido[4,5-d]pyrimidine Derivative cyclization->product

Caption: Proposed workflow for the synthesis of pyrimido[4,5-d]pyrimidines.

Protocol 2.1: Bromination of this compound

To introduce a nucleophilic group at the C5 position, we must first install a suitable leaving group. Bromination is a common method for this purpose.

Principle: The 2-amino group activates the pyrimidine ring for electrophilic substitution. Reaction with a brominating agent, such as N-bromosuccinimide (NBS), will selectively introduce a bromine atom at the C5 position.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask protected from light, dissolve this compound (1 equivalent) in a suitable solvent such as chloroform or acetonitrile.

  • Addition of Brominating Agent: Add N-bromosuccinimide (NBS, 1.05 equivalents) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Workup: After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain ethyl 2-amino-5-bromo-6-methylpyrimidine-4-carboxylate.

Protocol 2.2: Amination of the 5-Bromo Intermediate

The 5-bromo substituent can be displaced by an amino group via a nucleophilic aromatic substitution (SNAr) reaction.

Principle: The electron-withdrawing nature of the pyrimidine ring and the ester group facilitates nucleophilic attack at the C5 position. Reaction with an ammonia source, such as aqueous ammonia or a protected amine followed by deprotection, will yield the 5-amino pyrimidine.

Step-by-Step Protocol:

  • Reaction Setup: In a sealed tube or a pressure vessel, place ethyl 2-amino-5-bromo-6-methylpyrimidine-4-carboxylate (1 equivalent) and a concentrated aqueous solution of ammonia (excess).

  • Reaction: Heat the mixture to 100-120 °C for 12-24 hours.

  • Workup: Cool the reaction vessel to room temperature. If a precipitate has formed, collect it by filtration. Otherwise, concentrate the reaction mixture to remove excess ammonia and water.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield ethyl 2,5-diamino-6-methylpyrimidine-4-carboxylate.

Protocol 2.3: Cyclization to form the Pyrimido[4,5-d]pyrimidine Core

The resulting 2,5-diaminopyrimidine is now poised for cyclization with a one-carbon electrophile to form the second pyrimidine ring.

Principle: Heating the 2,5-diaminopyrimidine with a one-carbon synthon like formamide will lead to the formation of the pyrimido[4,5-d]pyrimidin-4(3H)-one core. The reaction proceeds through initial formylation of one of the amino groups, followed by intramolecular cyclization and dehydration.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, mix ethyl 2,5-diamino-6-methylpyrimidine-4-carboxylate (1 equivalent) with an excess of formamide.

  • Reaction: Heat the mixture to 150-160 °C for 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallize from a suitable solvent like ethanol or acetic acid to obtain the desired pyrimido[4,5-d]pyrimidine derivative.

Table 2: Projected Yields and Reaction Conditions for Pyrimido[4,5-d]pyrimidine Synthesis

StepReagentsSolventTemperature (°C)Time (h)Projected Yield (%)
2.1 NBSChloroformRoom Temp.2-375-85
2.2 Aq. NH₃Water100-12012-2450-65
2.3 FormamideFormamide150-1604-665-80

Conclusion and Future Directions

This compound represents a promising and versatile starting material for the synthesis of a variety of medicinally important fused pyrimidine heterocycles. The protocols detailed herein, based on established chemical principles, provide a solid foundation for researchers to explore the synthetic potential of this compound. Further optimization of reaction conditions and exploration of a broader range of reagents for the cyclization steps will undoubtedly lead to the discovery of novel and potent bioactive molecules. The self-validating nature of these protocols, grounded in fundamental organic reactions, ensures a high degree of confidence in their application for the development of new therapeutic agents.

References

  • Synthesis of pyrimido[4,5-d]pyrimidine derivatives 13, 16 and 18. ResearchGate. Available from: [Link]

  • Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. National Institutes of Health. Available from: [Link]

  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. Available from: [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. Available from: [Link]

  • CN102127022A - Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine. Google Patents.
  • One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis. Available from: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. Available from: [Link]

  • Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. National Institutes of Health. Available from: [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. Available from: [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. Available from: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Institutes of Health. Available from: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]

  • Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Taylor & Francis Online. Available from: [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. Available from: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available from: [Link]

  • Vilsmeier-Haack Reaction. YouTube. Available from: [Link]

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Application Notes and Protocols: Ethyl 2-amino-6-methylpyrimidine-4-carboxylate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Modern Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign crop protection agents is a paramount challenge in modern agriculture. Heterocyclic chemistry, and in particular the chemistry of pyrimidines, has emerged as a fertile ground for the discovery of new agrochemicals.[1][2] Pyrimidine derivatives exhibit a remarkable breadth of biological activities, including potent fungicidal, herbicidal, and insecticidal properties.[1][2][3] This structural motif is a key component in numerous commercial pesticides, underscoring its significance in the agrochemical industry.[1]

"Ethyl 2-amino-6-methylpyrimidine-4-carboxylate" (EAMP) is a highly versatile and functionalized building block that offers medicinal and agricultural chemists a robust platform for the synthesis of a diverse array of bioactive molecules. Its strategic placement of an amino group, a methyl group, and an ethyl carboxylate on the pyrimidine ring provides multiple reactive sites for derivatization, enabling the exploration of vast chemical spaces and the fine-tuning of biological activity. This guide provides an in-depth exploration of the application of EAMP in agrochemical research, complete with detailed synthetic protocols and bioactivity screening methodologies.

Core Synthetic Strategies: Leveraging the Reactivity of EAMP

The chemical architecture of this compound allows for several key transformations to generate novel agrochemical candidates. The 2-amino group is a key nucleophilic center, readily reacting with electrophiles, while the ester at the 4-position can be hydrolyzed and converted into other functional groups.

Diagram: Synthetic Pathways from EAMP

EAMP Ethyl 2-amino-6-methyl- pyrimidine-4-carboxylate Sulfonylurea Sulfonylurea Herbicides EAMP->Sulfonylurea Reaction with Sulfonyl Isocyanate Pyrimidine_Fungicide Novel Pyrimidine Fungicides EAMP->Pyrimidine_Fungicide Amide Coupling/ Substitution Reactions DHPM_Insecticide Dihydropyrimidinone (DHPM) Insecticides/Acaricides EAMP->DHPM_Insecticide Biginelli-type Condensation

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The Versatile Intermediate: Ethyl 2-Amino-6-methylpyrimidine-4-carboxylate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold

In the landscape of contemporary drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms, is of paramount importance. Its derivatives are integral to the structure of nucleic acids (cytosine, thymine, and uracil) and are found in a plethora of clinically approved drugs. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of physicochemical and pharmacological properties, making polysubstituted pyrimidines highly sought-after synthetic targets.

This guide focuses on a particularly valuable building block: Ethyl 2-amino-6-methylpyrimidine-4-carboxylate . This molecule is a trifunctional intermediate, possessing a nucleophilic amino group, an electrophilic ester, and a methyl group on the pyrimidine core. This arrangement of functional groups provides a rich platform for a diverse array of chemical transformations, enabling the construction of complex, fused heterocyclic systems. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing not only detailed synthetic protocols but also the underlying chemical principles that govern the utility of this versatile intermediate.

Part 1: Synthesis of this compound

The most direct and efficient method for the synthesis of the title compound is the classic cyclocondensation reaction between a β-ketoester and a guanidine salt. This approach is a variation of the well-established pyrimidine synthesis methodologies.[1]

Principle of the Synthesis

The synthesis relies on the reaction of ethyl acetoacetate, which provides the C4, C5, C6, and the methyl and carboxylate substituents, with guanidine, which furnishes the N1, C2, and N3 atoms of the pyrimidine ring, along with the 2-amino group. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which serves to deprotonate the active methylene group of the ethyl acetoacetate and to neutralize the guanidine salt, liberating the free guanidine base for the reaction.

Reaction Mechanism

The mechanism proceeds through a series of condensation and cyclization steps. Initially, the enolate of ethyl acetoacetate, generated by the base, attacks one of the amino groups of guanidine. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

Diagram 1: Proposed Reaction Mechanism for the Synthesis of this compound

G cluster_reactants Reactants cluster_steps Reaction Steps EAA Ethyl Acetoacetate Enolate Enolate Formation (Base catalysis) EAA->Enolate Guanidine Guanidine Addition Nucleophilic Addition Guanidine->Addition Enolate->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration Product This compound Dehydration->Product G cluster_start Starting Material cluster_reagents Reagents cluster_steps Reaction Steps Start Ethyl 2-amino-6-methyl- pyrimidine-4-carboxylate Condensation Condensation Start->Condensation Reagent1 Benzamidine Hydrochloride Reagent1->Condensation Reagent2 Sodium Ethoxide Reagent2->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Product 2,7-Dimethyl-5-phenyl- pyrimido[4,5-d]pyrimidin-4(3H)-one Cyclization->Product

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The Strategic Application of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate in Multicomponent Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Synthesis

In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold stands as a "privileged structure," forming the core of numerous therapeutic agents. Its prevalence is a direct consequence of its ability to engage in diverse biological interactions. Ethyl 2-amino-6-methylpyrimidine-4-carboxylate is a highly valuable and functionalized building block, primed for constructing complex molecular architectures. Its strategic deployment in multicomponent reactions (MCRs) represents a paradigm shift from traditional linear synthesis, offering a rapid, efficient, and atom-economical pathway to generate libraries of novel, drug-like molecules. This guide provides an in-depth exploration of the application of this key pyrimidine intermediate in a cornerstone MCR, the Groebke-Blackburn-Bienaymé reaction, offering both mechanistic insights and detailed, field-tested protocols for researchers and scientists.

Core Application: The Groebke-Blackburn-Bienaymé Reaction (GBBR)

The Groebke-Blackburn-Bienaymé Reaction (GBBR) is a powerful three-component reaction (3-CR) that masterfully assembles an aldehyde, an isocyanide, and a heterocyclic amidine (such as our title compound) to furnish fused imidazo[1,2-a]heterocycles.[1][2] The resulting imidazo[1,2-a]pyrimidine scaffold is of immense interest in medicinal chemistry, forming the basis for a wide array of biologically active compounds, including anxiolytics, anticancer agents, and antimicrobials.[3][4][5]

Mechanistic Rationale: The "Why" Behind the Protocol

Understanding the reaction mechanism is critical for troubleshooting, optimization, and adaptation. The GBBR is not a mere mixing of reagents; it is a finely orchestrated sequence of chemical events. The generally accepted mechanism provides the causal logic for our experimental choices.[6]

  • Imine Formation (The Activation Step): The reaction initiates with the acid-catalyzed condensation of the aldehyde and the 2-amino group of the pyrimidine. This step is crucial as it forms a reactive Schiff base, or iminium ion intermediate. The acidic catalyst protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the 2-amino group. This is a reversible equilibrium, often driven forward by the removal of water, which can be facilitated by molecular sieves or azeotropic distillation, although in many modern protocols, the reaction proceeds efficiently without explicit water removal.

  • Nucleophilic Attack by Isocyanide (The Key C-C Bond Formation): The isocyanide, with its nucleophilic terminal carbon, attacks the electrophilic carbon of the iminium ion. This step forms a nitrilium ion intermediate and is a pivotal carbon-carbon bond-forming event in the sequence.

  • Intramolecular Cyclization (Ring Closure): The nucleophilic endocyclic nitrogen of the pyrimidine ring then attacks the electrophilic carbon of the nitrilium intermediate. This intramolecular 6-exo-dig cyclization is thermodynamically favorable and constructs the five-membered imidazole ring, leading to the fused bicyclic system.[6]

  • Tautomerization/Aromatization (The Driving Force): The final step involves a proton transfer, leading to the stable, aromatic imidazo[1,2-a]pyrimidine core. This aromatization is a powerful thermodynamic driving force for the entire reaction sequence.

This mechanistic pathway underscores the efficiency of MCRs, where multiple bonds are formed in a single pot, avoiding the need for isolation and purification of intermediates.

GBB_Mechanism Pyrimidine Ethyl 2-amino-6-methyl pyrimidine-4-carboxylate Imine Iminium Ion Intermediate Pyrimidine->Imine Condensation + H⁺, -H₂O Aldehyde Aldehyde (R'-CHO) Aldehyde->Imine Isocyanide Isocyanide (R''-NC) Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Imine->Nitrilium Nucleophilic Attack Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization (6-exo-dig) Product Imidazo[1,2-a]pyrimidine Product Cyclized->Product Tautomerization (Aromatization)

Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale. They are based on established procedures for the GBBR with 2-aminopyridines and can be adapted for various aldehydes and isocyanides.[6][7][8]

Protocol 1: General Synthesis of Ethyl 2-(tert-butylamino)-7-methyl-5-phenylimidazo[1,2-a]pyrimidine-6-carboxylate

This protocol details a representative GBBR using this compound, benzaldehyde, and tert-butyl isocyanide.

Materials:

  • This compound (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • tert-Butyl isocyanide (1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (0.1 equiv)

  • Methanol (MeOH), anhydrous

  • Reaction vial (5 mL) with stir bar

  • TLC plates (silica gel 60 F₂₅₄)

  • Ethyl acetate, Hexanes (for TLC and chromatography)

Workflow Diagram:

GBB_Workflow start Start reagents Reagent Addition Pyrimidine (1.0 eq) 2. Aldehyde (1.0 eq) 3. Isocyanide (1.0 eq) 4. PTSA (0.1 eq) 5. Methanol (0.5 M) start->reagents reaction Reaction Stir at room temperature Monitor by TLC (6 h) reagents->reaction workup Workup Remove solvent under reduced pressure reaction->workup purification Purification Silica gel column chromatography (Hexanes/EtOAc gradient) workup->purification analysis Analysis Characterize pure product (NMR, MS) purification->analysis end End analysis->end

Caption: Experimental workflow for the GBBR synthesis.

Step-by-Step Procedure:

  • Reagent Preparation: To a 5 mL reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.25 mmol, 1.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous methanol (0.5 mL to achieve a concentration of 0.5 M). Add benzaldehyde (0.25 mmol, 1.0 equiv), tert-butyl isocyanide (0.25 mmol, 1.0 equiv), and finally p-toluenesulfonic acid monohydrate (PTSA·H₂O) (0.025 mmol, 0.1 equiv).

    • Causality Note: Methanol is an excellent solvent for this reaction, facilitating the dissolution of reactants and intermediates. PTSA serves as a Brønsted acid catalyst to accelerate the initial imine formation.[6] The order of addition is generally not critical, but adding the catalyst last is good practice.

  • Reaction Execution: Seal the vial and stir the mixture at room temperature (approx. 25 °C).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 1-2 hours. Use a mobile phase of 30% ethyl acetate in hexanes. The product should appear as a new, less polar spot compared to the starting aminopyrimidine. The reaction is typically complete within 6 hours.

  • Workup: Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%) to isolate the pure product.

  • Analysis: Combine the product-containing fractions, remove the solvent in vacuo, and characterize the final compound by NMR and Mass Spectrometry to confirm its structure and purity.

Data Presentation: Scope and Versatility

The true power of the GBBR lies in its versatility. A wide range of aldehydes and isocyanides can be employed to generate a diverse library of imidazo[1,2-a]pyrimidines. The table below summarizes the expected outcomes with various substituents, based on literature precedents.[9][10]

EntryAldehyde (R')Isocyanide (R'')CatalystConditionsYield (%)
1Benzaldehydetert-Butyl isocyanidePTSAMeOH, rt, 6h85-95
24-Chlorobenzaldehydetert-Butyl isocyanidePTSAMeOH, rt, 6h80-90
34-MethoxybenzaldehydeCyclohexyl isocyanideSc(OTf)₃MeOH, rt, 4h88-96
42-Naphthaldehydetert-Butyl isocyanidePTSAMeOH, rt, 8h75-85
5FurfuralBenzyl isocyanideNoneWater, 70°C, 12h70-80[7]
6Cyclohexanecarboxaldehydetert-Butyl isocyanidePTSAMeOH, rt, 10h65-75

Yields are typical and may vary based on specific substrate and reaction scale.

Application Notes for Drug Development Professionals

The imidazo[1,2-a]pyrimidine core synthesized via this MCR is a cornerstone for developing novel therapeutics.

  • Kinase Inhibition: This scaffold is frequently found in kinase inhibitors, which are crucial in oncology. The nitrogen-rich structure can form key hydrogen bonds within the ATP-binding site of various kinases. The diverse substitution patterns achievable through the GBBR allow for fine-tuning of selectivity and potency against specific kinase targets.[11]

  • Antimicrobial Agents: The planarity and hydrogen bonding capabilities of imidazo[1,2-a]pyrimidines make them effective antimicrobial and antifungal agents.[4][5] The MCR approach allows for the rapid generation of analogs to overcome resistance mechanisms.

  • Central Nervous System (CNS) Activity: Marketed drugs like Zolpidem, an imidazo[1,2-a]pyridine, highlight the scaffold's potential for developing agents targeting CNS receptors, such as GABA-A receptors, for treating anxiety and insomnia.[1][12]

  • Diversity-Oriented Synthesis (DOS): For drug development professionals, the GBBR is an ideal tool for Diversity-Oriented Synthesis. By simply varying the aldehyde and isocyanide inputs, vast libraries of unique compounds can be generated from the common pyrimidine core, significantly accelerating the hit-to-lead optimization process.[2]

Conclusion

This compound is more than just a chemical reagent; it is a strategic starting point for innovation. Its application in robust and versatile multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction provides a direct and powerful route to complex, biologically relevant molecules. By understanding the underlying mechanisms and employing the detailed protocols provided, researchers can unlock the potential of this building block to accelerate the discovery of next-generation therapeutics.

References

  • Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007–7049. [Link]

  • Adib, M., et al. (2011). Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. Tetrahedron Letters, 52(43), 5644-5646. [Link]

  • Zhang, Y., et al. (2020). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Organic Letters, 22(1), 234-238. [Link]

  • Kumar, A., et al. (2021). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 11(34), 20896-20918. [Link]

  • Boukattaya, F., et al. (2017). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. Molbank, 2017(2), M937. [Link]

  • Chanda, A., et al. (2021). Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines with BSA using biophysical and computational techniques. RSC Advances, 11(25), 15443-15452. [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1275, 134653. [Link]

  • de Souza, M. V. N., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ChemMedChem, e202300624. [https://www.researchgate.net/publication/377132145_Imidazo12-a]pyridines_in_Medicinal_Chemistry_Recent_Advances_in_Synthesis_and_Biological_Activities]([Link])

  • Reyes-Gutiérrez, P. E., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. ECSOC-28. [Link]

  • Al-Warhi, T., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(21), 7247. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]

  • El-Sayed, N. N. E., et al. (2010). Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 45(11), 5217-5224. [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Ugi reaction. In Wikipedia. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. ResearchGate. [Link]

  • Shaaban, S., & Abdel-Wahab, B. F. (2016). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 20(1), 233-254. [Link]

  • Guchhait, S. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 5(67), 54131-54159. [Link]

  • Ramón, R., & Candeias, N. R. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1004. [Link]

  • Taha, M., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(19), 3496. [Link]

  • da Silva, G. W., et al. (2023). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Omega, 8(3), 3293-3305. [Link]

  • Li, Y., et al. (2023). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances, 13(21), 14143-14148. [Link]

  • Ciaffara, V., & Dömling, A. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes.

I. Synthesis Overview: A Mechanistic Approach

The synthesis of this compound is a cornerstone reaction in heterocyclic chemistry, often pivotal in the development of pharmaceutical agents. The most common and efficient route involves the condensation of ethyl acetoacetate with guanidine, typically in the presence of a base like sodium ethoxide.[1][2] Understanding the underlying mechanism is crucial for effective troubleshooting.

The reaction proceeds via a Claisen-like condensation mechanism.[3][4] Initially, the base (sodium ethoxide) deprotonates the α-carbon of ethyl acetoacetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbon of the guanidinium ion, which is in equilibrium with guanidine. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrimidine ring.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Ethyl Acetoacetate Ethyl Acetoacetate Enolate Enolate Ethyl Acetoacetate->Enolate Guanidine Guanidine Tetrahedral Intermediate Tetrahedral Intermediate Guanidine->Tetrahedral Intermediate Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Ethyl Acetoacetate Deprotonation Enolate->Guanidine Nucleophilic Attack Cyclized Intermediate Cyclized Intermediate Tetrahedral Intermediate->Cyclized Intermediate Intramolecular Cyclization Product Ethyl 2-amino-6-methyl- pyrimidine-4-carboxylate Cyclized Intermediate->Product Dehydration

Caption: Reaction pathway for the synthesis of this compound.

II. Troubleshooting Guide: From Low Yields to Impurities

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in this synthesis can often be traced back to several key areas. A systematic investigation is the most effective approach to pinpoint the root cause.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Reagent_Purity 1. Verify Reagent Purity & Stoichiometry Start->Reagent_Purity Reaction_Conditions 2. Optimize Reaction Conditions Reagent_Purity->Reaction_Conditions Purity Confirmed Workup_Purification 3. Evaluate Work-up & Purification Reaction_Conditions->Workup_Purification Conditions Optimized Resolution Yield Improved Workup_Purification->Resolution Procedure Refined

Caption: A systematic approach to diagnosing and resolving low reaction yields.

1. Reagent Quality and Stoichiometry:

  • Purity of Starting Materials: Impurities in ethyl acetoacetate or guanidine hydrochloride can significantly hinder the reaction.[5] Ensure the purity of your starting materials, as contaminants can lead to unwanted side reactions.[1] For instance, excess water can hydrolyze the ester and react with the strong base.

  • Guanidine Source: Guanidine is often used as its hydrochloride salt.[6] It's crucial to use a stoichiometric amount of a strong base, like sodium ethoxide, to generate the free guanidine in situ. An insufficient amount of base will result in low conversion.

  • Sodium Ethoxide Quality: Sodium ethoxide is highly hygroscopic and can decompose upon exposure to air and moisture.[1] Use freshly opened or properly stored sodium ethoxide to ensure its activity.

2. Reaction Conditions:

  • Solvent: Anhydrous ethanol is the most common solvent. The presence of water can lead to side reactions and reduce the effectiveness of the sodium ethoxide.

  • Temperature and Reaction Time: The reaction is typically refluxed for several hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Incomplete reactions are a common cause of low yields.

  • Order of Addition: Adding the sodium ethoxide to the solution of ethyl acetoacetate and guanidine hydrochloride in ethanol is a common practice. This ensures the gradual formation of the enolate and free guanidine.

3. Work-up and Purification:

  • Neutralization: After the reaction is complete, careful neutralization is required. Adding the reaction mixture to ice-cold water or a dilute acid solution will precipitate the product. The pH should be carefully adjusted to maximize precipitation without causing product degradation.

  • Purification Method: Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is typically used to purify the final product.[8] Inefficient recrystallization can lead to significant product loss.

Q2: I'm observing significant impurity formation in my final product. How can I identify and minimize these byproducts?

A2: Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Impurities and Mitigation Strategies:

ImpurityPotential CauseMitigation Strategy
Dihydropyrimidine derivatives Incomplete oxidation of the initially formed dihydropyrimidine intermediate.Introduce a mild oxidizing agent or ensure the reaction is open to the air (if appropriate for the scale and safety considerations).
Self-condensation of ethyl acetoacetate A competing Claisen condensation between two molecules of ethyl acetoacetate.[2][3]Ensure a slight excess of guanidine to favor the desired reaction pathway. Optimize the reaction temperature; lower temperatures may reduce the rate of self-condensation.
Hydrolysis of the ester Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Store hygroscopic materials, like sodium ethoxide, under an inert atmosphere.
Q3: The reaction is not proceeding to completion, even after extended reaction times. What could be the issue?

A3: A stalled reaction often points to issues with the catalyst or reaction equilibrium.

  • Insufficient Base: As mentioned, a full equivalent of a strong base is necessary to deprotonate the guanidine hydrochloride and catalyze the reaction.[4][9] Consider adding a slight excess of sodium ethoxide.

  • Reversibility: The initial steps of the Claisen condensation are reversible.[3] Driving the reaction towards the product can be achieved by removing a byproduct. In this case, the final dehydration step to form the aromatic ring is largely irreversible and helps drive the reaction to completion. Ensure the reaction temperature is sufficient to facilitate this dehydration.

  • Catalyst Deactivation: If using a reusable or older catalyst, its activity may be diminished.[7] Always use a fresh and active catalyst.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different base instead of sodium ethoxide?

A1: While sodium ethoxide is the most common base, other strong bases like sodium hydride or potassium tert-butoxide can also be used.[2] However, the choice of base may require optimization of the reaction solvent and temperature. Sodium ethoxide is often preferred due to its compatibility with ethanol as a solvent.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[7] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials from the product. The disappearance of the limiting reagent (typically ethyl acetoacetate) and the appearance of the product spot can be visualized under UV light.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Sodium ethoxide is a strong base and is corrosive and flammable. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction is typically performed under reflux, so ensure your glassware is properly assembled and clamped.

  • Guanidine hydrochloride can be irritating. Avoid inhalation of dust and skin contact.

Q4: Are there alternative synthetic routes to this compound?

A4: While the condensation of ethyl acetoacetate and guanidine is the most direct route, other methods exist. For example, a multi-step synthesis involving the construction of the pyrimidine ring from different precursors is possible.[10][11] However, these routes are often more complex and may result in lower overall yields. The Biginelli reaction, a one-pot three-component reaction, can also be adapted to synthesize similar pyrimidine derivatives.[12][13]

IV. Experimental Protocol: A Validated Method

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • Ethyl acetoacetate

  • Guanidine hydrochloride

  • Sodium ethoxide[1]

  • Anhydrous Ethanol

  • Ice

  • Dilute Hydrochloric Acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride and ethyl acetoacetate in anhydrous ethanol.

  • Base Addition: Slowly add a solution of sodium ethoxide in anhydrous ethanol to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain it for the predetermined time (monitor by TLC).[7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

  • Precipitation: Neutralize the mixture with dilute hydrochloric acid until the product precipitates out.

  • Isolation: Collect the solid product by filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.[8]

  • Characterization: Confirm the identity and purity of the product using appropriate analytical techniques such as NMR, IR, and melting point analysis.

V. References

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from

  • Benchchem. (n.d.). A Comparative Guide to 3-Oxobutanenitrile and Ethyl Acetoacetate in Pyrimidine Synthesis. Retrieved from

  • Benchchem. (n.d.). Guanidine Hydrochloride for Organic Synthesis: Applications and Sourcing. Retrieved from

  • Robertson, A., & Miller, S. L. (1995). Prebiotic synthesis of diaminopyrimidine and thiocytosine. Journal of Molecular Evolution, 41(5), 635-642.

  • Wikipedia. (2023). Biginelli reaction. Retrieved from [Link]

  • Benchchem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds. Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing Esterification and Condensation Reactions with Sodium Ethoxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetyl acetone and ethyl acetoacetate were used to prepare imidazopyrimidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • ResearchGate. (2023). Guanidine Hydrochloride Catalyzed One‐Pot Multi‐Component Synthesis of Pyrazolopyranopyrimidine. Retrieved from [Link]

  • OpenStax. (2023). The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction involved in synthesis of pyrimidine derivatives. Retrieved from [Link]

  • Zade, A., et al. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology (JIMP).

  • Benchchem. (n.d.). Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols. Retrieved from

  • Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Retrieved from [Link]

  • ResearchGate. (2025). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate. This document provides in-depth guidance and troubleshooting solutions for researchers, scientists, and drug development professionals utilizing recrystallization as a primary purification method for this compound. Our goal is to equip you with the technical knowledge and practical insights necessary to overcome common challenges and achieve high purity.

Introduction: The Critical Role of Purity

This compound is a key heterocyclic building block in medicinal chemistry and materials science. The presence of impurities, even in trace amounts, can significantly impact the outcomes of subsequent synthetic steps, biological assays, and the overall quality of the final product. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system. A successful recrystallization yields a product with high purity and a well-defined crystalline structure.

Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in designing a robust purification protocol. While data for this specific isomer can be limited, we can infer properties from closely related structural analogs. The data below is compiled for the analogous compound Ethyl 2-amino-4-methylpyrimidine-5-carboxylate , which serves as a valuable reference point.

PropertyValueSource
CAS Number 81633-29-6 (for the 4-methyl-5-carboxylate isomer)[1][2]
Molecular Formula C₈H₁₁N₃O₂[1][2]
Molecular Weight 181.19 g/mol [1][2]
Appearance Solid[1]
Melting Point 222-226 °C[1]
General Solubility Pyrimidine derivatives often show good solubility in polar organic solvents like ethanol.[3][4][5]

Note: The properties listed are for a structural isomer and should be used as a guideline. It is crucial to determine the specific properties of your sample experimentally.

Core Protocol: Recrystallization Experimental Workflow

This section outlines a standard, step-by-step protocol for the recrystallization of this compound.

Step-by-Step Methodology
  • Solvent Selection: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point. For pyrimidine derivatives, ethanol is often a suitable starting point.[3][4] Other solvent systems like ethanol/water or ethyl acetate/hexane mixtures can also be effective.[5][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser is recommended). Add small portions of hot solvent until the solid just dissolves completely. Using an excess of solvent will reduce the final yield.[7]

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal. Swirl the mixture for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration (if necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8] Once the flask has reached room temperature, it can be placed in an ice bath to maximize the recovery of the crystals.[8]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.[8]

  • Drying: Dry the crystals thoroughly to remove any remaining solvent. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Experimental Workflow Diagram

Troubleshooting_Logic Start Is Recrystallization Complete? NoCrystals No Crystals Formed? Start->NoCrystals No OiledOut Did Compound Oil Out? NoCrystals->OiledOut No TooMuchSolvent Evaporate Solvent or Add Anti-Solvent NoCrystals->TooMuchSolvent Yes (Clear Solution) Induce Scratch Flask or Add Seed Crystal NoCrystals->Induce Yes (Cloudy/Saturated) LowYield Is Yield Low? OiledOut->LowYield No Reheat Reheat, Add More Solvent, Cool Slowly OiledOut->Reheat Yes Colored Product Still Colored? LowYield->Colored No CheckSolvent Minimize Solvent Volume Ensure Cold Wash LowYield->CheckSolvent Yes Success Purification Successful Colored->Success No Charcoal Use Activated Charcoal & Hot Filtration Colored->Charcoal Yes TooMuchSolvent->Start Retry Cooling Induce->Start Retry Cooling Reheat->Start Retry Cooling CheckSolvent->Start Review Protocol Charcoal->Start Re-dissolve & Filter

Sources

Technical Support Center: Synthesis of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this classic pyrimidine synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your experimental outcomes.

The synthesis of this pyrimidine core typically involves the condensation of ethyl acetoacetate (EAA) with guanidine, a variation of the foundational pyrimidine synthesis methods.[1][2] While seemingly straightforward, this reaction is prone to several side reactions that can impact yield, purity, and reproducibility. This guide provides in-depth troubleshooting and frequently asked questions to address these issues head-on.

Troubleshooting Guide: Diagnosis and Resolution of Common Issues

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Q1: My yield of this compound is significantly lower than expected. What are the likely causes?

A1: Low yield is the most common issue and can stem from several competing side reactions or suboptimal conditions. The primary culprits are the consumption of starting materials in non-productive pathways and incomplete reaction.

1. Self-Condensation of Ethyl Acetoacetate (EAA):

  • The Chemistry: Under the basic conditions required for the main reaction, EAA can undergo self-condensation. The most common byproduct is Dehydroacetic Acid (DHA), formed via a Michael addition followed by intramolecular condensation. This process irreversibly consumes two equivalents of your EAA, drastically reducing the theoretical maximum yield.

  • Diagnosis: Formation of a significant amount of a white, poorly soluble precipitate that is not your product. This can be confirmed by 1H NMR analysis of the crude mixture, looking for characteristic signals of DHA.

  • Solution:

    • Controlled Addition: Add the ethyl acetoacetate slowly to the solution of the base and guanidine. This maintains a low instantaneous concentration of EAA, favoring the intermolecular reaction with guanidine over self-condensation.

    • Temperature Management: Keep the reaction temperature under control, as higher temperatures can accelerate the self-condensation pathway.

2. Ineffective Guanidine Liberation:

  • The Chemistry: Guanidine is often used as a salt (e.g., guanidine hydrochloride or carbonate). A stoichiometric amount of a strong base is required to generate the free guanidine nucleophile in situ. If the base is too weak or used in insufficient quantity, the concentration of active nucleophile will be low, slowing down the desired reaction and allowing side reactions to dominate.

  • Solution: Use a strong base like sodium ethoxide (NaOEt) in an anhydrous alcohol (ethanol). Ensure at least one full equivalent of the base is used relative to the guanidine salt.

3. Formation of Isomeric Byproducts:

  • The Chemistry: The desired reaction involves the nucleophilic attack of guanidine on the acetyl carbonyl (C2) of EAA. However, competitive attack at the keto-carbonyl (C4) can lead to the formation of an isomeric pyrimidine, Ethyl 4-amino-6-methylpyrimidine-2-carboxylate . The electrophilicity of the two carbonyl groups is similar, and reaction conditions can influence the regioselectivity.

  • Diagnosis: Observation of a second major product with a similar mass in LC-MS but a different retention time. 1H and 13C NMR will show distinct shifts for the pyrimidine ring protons and carbons.[3]

  • Solution: The use of a sodium alkoxide base in the corresponding alcohol (e.g., NaOEt in EtOH) generally favors the desired isomer. This is because the initial, reversible addition is under thermodynamic control, and the subsequent cyclization to the more stable product is favored.

Q2: My NMR and LC-MS analyses show several unexpected peaks. What are the most common byproducts?

A2: Beyond the isomeric pyrimidine and EAA self-condensation products, several other species can appear. Identifying them is key to refining your reaction and purification strategy.

Byproduct Formation Mechanism Diagnostic Signature Mitigation Strategy
2-Amino-6-methylpyrimidine-4-carboxylic acid Hydrolysis (saponification) of the ethyl ester group of the final product.MS peak corresponding to (M-28) of the product. Broad -OH peak in 1H NMR.Use an alkoxide base (NaOEt) instead of a hydroxide base (NaOH, KOH). Ensure anhydrous conditions. Quench the reaction carefully with acid at low temperature.
Ethyl 2,6-diamino-pyrimidine-4-carboxylate Reaction with excess guanidine or a related impurity.MS peak corresponding to (M+15) of the product. Changes in the aromatic region of the 1H NMR.Use precise stoichiometry (1:1 ratio of EAA to guanidine). Ensure the purity of the guanidine source.
Dihydropyrimidine Intermediate Incomplete oxidation/aromatization of the initially formed dihydropyrimidine ring.MS peak corresponding to (M+2) of the product. Absence of full aromatic character in NMR.Increase reaction time or temperature moderately. Some protocols mention an oxidative workup, though the reaction often aromatizes spontaneously upon acidification.[4]
Q3: The reaction mixture turned into a dark, intractable tar, making purification impossible. How can I prevent this?

A3: Tar formation is typically a result of polymerization or decomposition reactions, which are exacerbated by excessively harsh conditions.

  • Cause 1: High Temperature: Running the reaction at too high a temperature can cause decomposition of the β-ketoester and polymerization of various intermediates.

  • Solution 1: Maintain a controlled temperature, typically refluxing ethanol (around 78 °C). Do not overheat. Monitor the reaction by TLC; once the starting materials are consumed, proceed to workup without prolonged heating.

  • Cause 2: Excessively Strong Base/Wrong Base: While a strong base is needed, using bases like sodium hydride (NaH) or organolithiums can be too aggressive, leading to deprotonation at multiple sites and uncontrolled condensation reactions.

  • Solution 2: Stick to sodium ethoxide or sodium methoxide in their respective alcohol solvents. These provide sufficient basicity to drive the reaction without causing widespread decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful synthesis?

A1: The three most critical parameters are:

  • Choice of Base and Solvent: The combination of sodium ethoxide in absolute ethanol is ideal. It serves as the base to deprotonate guanidine hydrochloride and as a solvent that minimizes the risk of transesterification or hydrolysis.

  • Stoichiometry: A precise 1:1 molar ratio of ethyl acetoacetate to guanidine (free base) is crucial. An excess of EAA leads to self-condensation, while an excess of guanidine can lead to other byproducts.

  • Temperature Control: The reaction should be maintained at a gentle reflux. Overheating can significantly increase the rate of side reactions and lead to tar formation.

Q2: What is the recommended work-up and purification procedure?

A2: A clean work-up is essential for obtaining a pure product.

Step-by-Step Work-up and Purification Protocol:

  • Cooling: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature and then further in an ice bath.

  • Neutralization: Slowly and carefully neutralize the basic reaction mixture by adding glacial acetic acid or dilute HCl (e.g., 2M) until the pH is approximately 7. This will precipitate the crude product.

  • Isolation: Filter the precipitated solid using a Buchner funnel. Wash the solid with cold water to remove inorganic salts, followed by a small amount of cold ethanol or diethyl ether to remove soluble organic impurities.

  • Recrystallization: The most effective purification method for this compound is recrystallization. Ethanol or an ethanol/water mixture is commonly reported to be effective.[4] Dissolve the crude solid in a minimum amount of hot ethanol, and if necessary, add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the pure crystals by filtration and dry them under vacuum.

Q3: How can I visually track the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 or 50:50 v/v) is a good starting point.

  • Visualization: Use a UV lamp (254 nm). The pyrimidine product is UV-active. You can also use iodine staining.

  • Procedure: Spot the starting ethyl acetoacetate, a co-spot (starting material + reaction mixture), and the reaction mixture on a TLC plate. The disappearance of the EAA spot and the appearance of a new, typically lower Rf spot, indicates the formation of the product.

Visualizing Reaction Pathways

The following diagrams illustrate the intended synthesis and the major competing side reactions.

Main Synthetic Pathway

Main Synthesis cluster_reactants Reactants EAA Ethyl Acetoacetate Intermediate Acyclic Adduct EAA->Intermediate Guanidine Guanidine Guanidine->Intermediate + EAA Base NaOEt Base->Guanidine Deprotonates (if salt) Cyclized Dihydropyrimidine Intermediate->Cyclized - H2O (Cyclization) Product Ethyl 2-amino-6-methyl- pyrimidine-4-carboxylate Cyclized->Product - H2 (Aromatization)

Caption: Desired reaction pathway for product formation.

Key Side Reaction Pathways

Side Reactions cluster_byproducts Side Products EAA Ethyl Acetoacetate DHA Dehydroacetic Acid EAA->DHA Self-Condensation (2 equivalents) Guanidine Guanidine Isomer Isomeric Pyrimidine Guanidine->Isomer Attack at C4 of EAA Product Desired Product Acid Hydrolyzed Acid Product->Acid Hydrolysis (H2O, OH-)

Caption: Major side reactions consuming reactants or product.

Troubleshooting Workflow

Troubleshooting Workflow Start Experiment Start Problem Identify Issue Start->Problem LowYield Low Yield Problem->LowYield Yield < 50% Impurity Impurity Detected Problem->Impurity Crude Purity Low Tar Tar Formation Problem->Tar Reaction Tarred SolutionYield Check Stoichiometry Control Temp & Addition LowYield->SolutionYield SolutionImpurity Analyze Byproducts (NMR/MS) Optimize Base & Conditions Refine Purification Impurity->SolutionImpurity SolutionTar Lower Temperature Use Milder Base (NaOEt) Reduce Reaction Time Tar->SolutionTar End Optimized Protocol SolutionYield->End SolutionImpurity->End SolutionTar->End

Caption: A logical workflow for diagnosing experimental issues.

References

  • Al-Hiari, Y. M., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(xv), 22-28. [Link]

  • El-Sayed, H. A., et al. (2021). Functionalization of Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Facile Synthesis of a New Series of Pyrano[2,3-d]pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Kappe, C. O., et al. (2001). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. ArTS - UniTS. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Organic Chemistry Portal. Retrieved from [Link]

  • Various Authors. (2010). Pyrimidine: it's diverse biological activities and methods of synthesis. Pharmacologyonline, 1, 200-207. Available at: [Link]

  • Various Authors. (2011). Synthesis of Pyrimidine Derivatives. International Journal of ChemTech Research, 3(4), 1811-1816. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-amino-6-methylpyrimidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in the synthesis of this important class of molecules.

Introduction to the Synthesis

This compound is a key building block in medicinal chemistry, often synthesized via the condensation of ethyl acetoacetate and a guanidine salt. While seemingly straightforward, this reaction is susceptible to variations in yield and purity due to several competing pathways and the influence of reaction parameters. This guide will explore these nuances and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and well-established method is the condensation reaction between ethyl acetoacetate and a guanidine salt (commonly guanidine carbonate or hydrochloride) in the presence of a base. Sodium ethoxide in ethanol is a classic and effective base-solvent system for this transformation. The reaction typically proceeds at reflux temperature.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields can stem from several factors. The most critical to investigate are:

  • Base Stoichiometry and Strength: Incomplete deprotonation of guanidine or ethyl acetoacetate can hinder the reaction. Ensure you are using a sufficient amount of a strong base like sodium ethoxide.

  • Reaction Temperature and Time: The reaction may require prolonged heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quality of Reagents: Ensure your ethyl acetoacetate is pure and your guanidine salt is anhydrous, as moisture can interfere with the reaction.

Q3: I am observing a significant amount of a white, crystalline byproduct that is difficult to separate from my desired product. What could it be?

A3: A common byproduct is a pyrazole derivative, such as 5-hydroxy-1-carboxamidino-3-methylpyrazole.[1] This can form, particularly when the reaction conditions are not optimal. The formation of pyrazole derivatives can be influenced by the type of base used and the reaction pH.[1]

Q4: How can I minimize the formation of the pyrazole byproduct?

A4: To minimize pyrazole formation, focus on controlling the reaction conditions to favor the pyrimidine cyclization. This includes:

  • Choice of Base: Using a strong, non-nucleophilic base like sodium ethoxide is often preferred.

  • Reaction Temperature: Running the reaction at the optimal reflux temperature of the chosen solvent helps to drive the desired reaction forward.

  • Stoichiometry: Precise stoichiometry of the reactants is crucial. An excess of either reactant can potentially lead to side reactions.

Q5: What are the best practices for purifying this compound?

A5: Purification can often be achieved through recrystallization. Ethanol or a mixture of ethanol and water is a common solvent system for this purpose. If recrystallization is insufficient to remove impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexane is a reliable alternative.

Troubleshooting Guide

This section provides a more detailed approach to resolving specific experimental issues.

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Low or No Product Formation 1. Inactive Guanidine: Guanidine salts can absorb moisture, which can inhibit the reaction.Solution: Dry the guanidine salt in a vacuum oven before use. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
2. Insufficient Base: The reaction requires a sufficiently basic environment to deprotonate both the guanidine and the ethyl acetoacetate, facilitating their condensation.Solution: Use at least one equivalent of a strong base like sodium ethoxide. If using a weaker base like sodium carbonate, the reaction may require higher temperatures and longer reaction times.
3. Low Reaction Temperature: The activation energy for the cyclization may not be reached.Solution: Ensure the reaction mixture is refluxing vigorously. If using a lower boiling point solvent, consider switching to a higher boiling point solvent like n-butanol, but be mindful of potential side reactions at higher temperatures.
Formation of a Sticky, Oily Crude Product 1. Incomplete Reaction: The presence of unreacted starting materials and intermediates can result in an oily product.Solution: Monitor the reaction by TLC until the starting materials are consumed. Extend the reaction time if necessary.
2. Presence of Polymeric Byproducts: At elevated temperatures, some reagents can polymerize.Solution: Avoid excessive heating. Use a controlled heating source like an oil bath with a temperature controller.
Difficulty in Product Isolation/Crystallization 1. Impurities Inhibiting Crystallization: The presence of soluble impurities can hinder the formation of a crystalline solid.Solution: Attempt to precipitate the product by adding a non-polar solvent like hexane to the reaction mixture after cooling. If this fails, purify the crude product by column chromatography before attempting recrystallization.
2. Product is Highly Soluble in the Reaction Solvent: The product may remain dissolved in the solvent even after cooling.Solution: Reduce the volume of the solvent under reduced pressure. If the product still does not precipitate, add an anti-solvent (a solvent in which the product is insoluble but the impurities are soluble).

Experimental Protocols

Standard Synthesis of this compound
  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere, add dry ethanol (e.g., 100 mL). Carefully add sodium metal (e.g., 1 equivalent) in small portions. Allow the sodium to react completely to form sodium ethoxide.

  • Addition of Reagents: To the sodium ethoxide solution, add guanidine hydrochloride (1 equivalent). Stir for 15-20 minutes. Then, add ethyl acetoacetate (1 equivalent) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a dilute acid (e.g., acetic acid or dilute HCl) until the pH is approximately 7.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid can be recrystallized from ethanol or purified by column chromatography.

Troubleshooting Protocol: Dealing with Pyrazole Byproduct

If you have identified the presence of a pyrazole byproduct, the following modified work-up can aid in its removal:

  • Acid-Base Extraction: After neutralizing the reaction mixture, add water and ethyl acetate. The desired pyrimidine product is typically more soluble in the organic layer, while the more polar pyrazole byproduct may preferentially partition into the aqueous layer, especially if it exists in a salt form.

  • pH Adjustment: Carefully adjust the pH of the aqueous layer. Some pyrazole derivatives may precipitate at a specific pH, allowing for their removal by filtration.

  • Chromatography: If the byproduct persists, column chromatography is the most effective method for separation. A careful selection of the eluent system is key.

Visualizing the Process

General Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Sodium Ethoxide Solution Sodium Ethoxide Solution Add Guanidine HCl Add Guanidine HCl Sodium Ethoxide Solution->Add Guanidine HCl Add Ethyl Acetoacetate Add Ethyl Acetoacetate Add Guanidine HCl->Add Ethyl Acetoacetate Reflux Reflux Add Ethyl Acetoacetate->Reflux Neutralization Neutralization Reflux->Neutralization Solvent Removal Solvent Removal Neutralization->Solvent Removal Recrystallization/Chromatography Recrystallization/Chromatography Solvent Removal->Recrystallization/Chromatography Final Product Final Product Recrystallization/Chromatography->Final Product

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Low Yield Low Yield Check Base Check Base Low Yield->Check Base Stoichiometry/Strength? Check Reagent Quality Check Reagent Quality Low Yield->Check Reagent Quality Purity/Moisture? Check Temperature/Time Check Temperature/Time Low Yield->Check Temperature/Time Sufficient? Increase Base/Use Stronger Base Increase Base/Use Stronger Base Check Base->Increase Base/Use Stronger Base Dry Reagents Dry Reagents Check Reagent Quality->Dry Reagents Increase Reflux Time Increase Reflux Time Check Temperature/Time->Increase Reflux Time

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Vanden Eynde, J. J., & Audiart, N. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. [Link]

  • Katritzky, A. R., et al. (2013). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Tetrahedron, 69(15), 3245-3251. [Link]

  • Gaponik, P. N., et al. (2005). Formation, structure and heterocyclization of aminoguanidine and ethyl acetoacetate condensation products. Russian Journal of General Chemistry, 75(8), 1299-1304. [Link]

  • de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. ARKIVOC, 2010(5), 82-91. [Link]

  • Baghbanian, S. M., & Farhang, M. (2012). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synthetic Communications, 42(18), 2683-2689. [Link]

Sources

"Ethyl 2-amino-6-methylpyrimidine-4-carboxylate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

A Guide to Stability, Storage, and Troubleshooting

Disclaimer: This guide provides best-practice recommendations for the stability and storage of this compound based on the chemical properties of its functional groups (aminopyrimidine, ethyl ester) and data from structurally similar compounds. No specific stability studies for this exact molecule are publicly available. Researchers should always consult the Certificate of Analysis (CofA) and Safety Data Sheet (SDS) provided by their specific supplier for the most accurate information.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound to ensure its integrity for research and development applications.

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, the compound should be stored at 2-8°C (refrigerated) in a tightly sealed container.[1] To mitigate potential degradation pathways, it is highly recommended to store it under an inert atmosphere (e.g., Argon or Nitrogen) and in a desiccator to protect it from air and moisture.[2]

Q2: Is this compound sensitive to air or moisture?

Yes, sensitivity to both air and moisture should be assumed.

  • Moisture: The ethyl ester functional group is susceptible to hydrolysis, which would cleave the ester to form the corresponding carboxylic acid and ethanol. This is exacerbated by the presence of acidic or basic impurities. Storing the compound in a dry environment is crucial.[3][4]

  • Air (Oxygen): The 2-amino group on the pyrimidine ring can be susceptible to oxidation over time, especially when exposed to air and light. This oxidative degradation is a common cause of discoloration (e.g., yellowing or browning) in amino-containing heterocyclic compounds.

Q3: What are the visible signs of compound degradation?

If you observe any of the following, the compound's integrity may be compromised:

  • Change in Color: The pure compound is typically a white to off-white solid.[4] Any significant color change to yellow, brown, or tan is a strong indicator of oxidative degradation.

  • Change in Physical State: Clumping, caking, or the appearance of a sticky or oily residue suggests moisture absorption and possible hydrolysis.

  • Incomplete Solubility: If the compound does not fully dissolve in a solvent in which it was previously known to be soluble, this may indicate the presence of insoluble degradation products.

Q4: How should I prepare solutions of this compound for my experiments? Are the solutions stable?

Solutions should be prepared fresh for each experiment whenever possible. The stability of the compound in solution is highly dependent on the solvent and storage conditions.

  • Solvent Choice: Use anhydrous, high-purity solvents. Protic solvents (like methanol or ethanol) could potentially participate in transesterification over long periods, though this is less common at room temperature without a catalyst. Aprotic solvents like DMSO, DMF, or THF are generally preferred for stock solutions.

  • Storage of Solutions: If a stock solution must be stored, it should be kept at -20°C or -80°C in a tightly capped vial with minimal headspace. Before use, allow the solution to warm completely to room temperature to avoid introducing atmospheric moisture via condensation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues that may arise from compound instability.

Observed Problem Probable Cause Recommended Action & Explanation
Inconsistent or poor results in a well-established chemical reaction. Compound degradation leading to lower active concentration or the presence of inhibitors.1. Purity Assessment: Analyze the compound using TLC, LC-MS, or ¹H NMR (see protocol below). Compare the results to the supplier's CofA or a reference spectrum.2. Use a Fresh Sample: Repeat the experiment using a new, unopened vial of the compound to confirm if the reagent was the source of the issue.
The solid compound has turned yellow or tan. Oxidation of the 2-amino group.This is a clear sign of degradation. It is strongly recommended to discard the material . The presence of oxidized impurities can interfere with downstream applications and lead to unreliable results.
The compound is clumpy and difficult to weigh accurately. Moisture absorption.1. Dry the Material: If the compound is only mildly clumpy, it may be possible to dry it under a high vacuum for several hours. 2. Verify Integrity: After drying, an analytical check (e.g., LC-MS) is essential to confirm that significant hydrolysis has not occurred.[5] If hydrolysis is detected, the material should not be used.
New, unexpected spots appear on a Thin Layer Chromatography (TLC) plate. Formation of degradation byproducts.1. Identify Byproducts: A more polar spot (lower Rf) could indicate the hydrolyzed carboxylic acid. 2. Decision: If new spots are present, the compound is no longer pure. For sensitive applications, the material should be discarded or repurified (e.g., by recrystallization or column chromatography) if feasible.
Data Summary Table: Storage Conditions
ParameterRecommended ConditionRationale & Scientific Basis
Temperature 2–8 °C (Refrigerated)Slows the rate of potential decomposition reactions.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the electron-rich aminopyrimidine system.
Moisture Dry / DesiccatedPrevents hydrolysis of the ethyl ester functional group.[3][4][6]
Light Amber Vial / DarkMinimizes potential light-induced degradation of the heterocyclic ring and amino group.
Container Tightly SealedPrevents exposure to atmospheric oxygen and moisture.[3][4]

Experimental Protocols

Protocol: Rapid Purity Assessment by LC-MS

This protocol provides a quick method to check for the presence of the parent compound and potential degradation products.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol).

  • Instrumentation: Use a standard reverse-phase C18 column.

  • Mobile Phase: A typical gradient could be from 95% Water (with 0.1% Formic Acid) to 95% Acetonitrile (with 0.1% Formic Acid) over 5-10 minutes.

  • Detection:

    • UV-Vis: Monitor at a wavelength appropriate for the pyrimidine chromophore (e.g., 254 nm).

    • Mass Spectrometry: Monitor for the expected mass of the parent compound (C₉H₁₃N₃O₂ = 195.22 g/mol ) in positive ion mode [M+H]⁺ = 196.1.

  • Analysis:

    • Major Peak: A single major peak should be observed at the expected retention time with the correct mass.

    • Degradation Products: Look for earlier eluting peaks. A peak with a mass corresponding to the hydrolyzed acid [M+H]⁺ = 168.1 would be a strong indicator of hydrolysis.

Visual Workflow and Logic Diagrams

Troubleshooting Experimental Failures

The following diagram outlines a logical workflow for troubleshooting when an experiment involving this compound yields unexpected results.

G cluster_0 Initial Problem & Checks cluster_1 Decision & Action Start Unexpected Experimental Result Check_Storage 1. Review Storage Conditions (Temp, Light, Moisture, Inert Gas?) Start->Check_Storage First Step Visual_Inspection 2. Visually Inspect Compound (Color Change, Clumping?) Check_Storage->Visual_Inspection Purity_Analysis 3. Perform Purity Analysis (LC-MS, TLC, NMR) Visual_Inspection->Purity_Analysis Decision Is Degradation Confirmed? Purity_Analysis->Decision Analyze Data Action_Discard Discard Reagent & Reorder Decision->Action_Discard Yes Action_Purify Consider Repurification (If feasible) Decision->Action_Purify Minor Impurities Action_Proceed Compound is OK. Troubleshoot other variables. Decision->Action_Proceed No

Caption: Troubleshooting workflow for reagent integrity.

References

  • Pyrimidine - Safety Data Sheet. ChemicalBook.

  • 2-Amino-4,6-dimethylpyrimidine - Safety Data Sheet. Fisher Scientific.

  • 2-Amino-4-hydroxy-6-methylpyrimidine - Safety Data Sheet. Fisher Scientific.

  • Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate. PubChem.

  • Ethyl 2-amino-4-methylpyrimidine-5-carboxylate 97. Sigma-Aldrich.

  • 2-Amino-4,6-dimethoxypyrimidine - Safety Data Sheet. TCI Chemicals.

  • 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Safety Data Sheet. TCI Chemicals.

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health (NIH).

  • Pyrimidine - Safety Data Sheet. Fisher Scientific.

  • Ethyl 2-amino-4-methylpyrimidine-5-carboxylate. Santa Cruz Biotechnology.

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC.

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.

  • The Chemistry of Pyrimidine Derivatives. Nova Science Publishers.

  • 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses Procedure.

  • Ethyl 2-amino-4-methylpyrimidine-5-carboxylate. BLD Pharm.

  • Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate. BLD Pharm.

  • 2-Amino-4-hydroxy-6-methylpyrimidine 98. Sigma-Aldrich.

  • Ethyl 2-amino-4-methylpyrimidine-5-carboxylate - Data Sheet. United States Biological.

  • Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems. ResearchGate.

Sources

Technical Support Center: Synthesis of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated troubleshooting guide for the synthesis of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome common challenges encountered during this synthetic procedure. Our approach is grounded in fundamental chemical principles to not only solve immediate experimental issues but also to foster a deeper understanding of the reaction mechanism.

The synthesis of this compound is a cornerstone for the creation of various pharmaceutical intermediates. The most common and efficient route involves the condensation of ethyl acetoacetate with guanidine carbonate in the presence of a base, typically a sodium alkoxide like sodium ethoxide. This guide will address frequent problems encountered during this specific pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?

Low yield is one of the most common issues and can stem from several factors, ranging from reagent quality to reaction conditions.

Answer:

The condensation reaction to form the pyrimidine ring is highly sensitive to moisture and the stoichiometry of the reactants. Here’s a breakdown of potential causes and their solutions:

  • Moisture Contamination: The presence of water can hydrolyze the sodium ethoxide base and the ethyl acetoacetate ester, leading to unwanted side products and reduced yield.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous ethanol as the solvent and ensure your guanidine carbonate and ethyl acetoacetate are as dry as possible. Storing reagents over a desiccant is recommended.

  • Incorrect Stoichiometry: The molar ratio of the reactants is critical. An excess or deficit of any reactant can lead to incomplete reaction or the formation of side products.

    • Solution: Carefully calculate and measure the molar equivalents of ethyl acetoacetate, guanidine carbonate, and sodium ethoxide. A common starting point is a 1:0.5:1 molar ratio of ethyl acetoacetate to guanidine carbonate to sodium ethoxide, as guanidine carbonate provides two equivalents of guanidine.

  • Suboptimal Reaction Temperature: The reaction temperature influences the rate of both the desired reaction and potential side reactions.

    • Solution: The reaction is typically run at reflux temperature of ethanol (around 78 °C). Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Reagent Quality Anhydrous? Correct Stoichiometry? start->check_reagents check_conditions Reaction Conditions Anhydrous Setup? Correct Temperature? Adequate Reaction Time? start->check_conditions check_workup Work-up Procedure pH Adjustment Correct? Incomplete Extraction? start->check_workup solution_reagents Solution: - Use fresh/dry reagents - Recalculate stoichiometry check_reagents->solution_reagents solution_conditions Solution: - Oven-dry glassware - Maintain reflux at ~78°C - Extend reaction time (monitor by TLC) check_conditions->solution_conditions solution_workup Solution: - Adjust pH to ~7 with care - Use appropriate solvent for extraction check_workup->solution_workup end Improved Yield solution_reagents->end solution_conditions->end solution_workup->end reaction_pathway cluster_main Desired Reaction cluster_side Side Reaction EAA Ethyl Acetoacetate Intermediate Condensation Intermediate EAA->Intermediate Guanidine Guanidine Guanidine->Intermediate Base NaOEt Base->EAA deprotonation Product This compound Intermediate->Product cyclization EAA2 Ethyl Acetoacetate SideProduct Self-Condensation Products EAA2->SideProduct EAA3 Ethyl Acetoacetate EAA3->SideProduct Base2 NaOEt Base2->EAA2 deprotonation

Technical Support Center: Solvent Systems for Ethyl 2-amino-6-methylpyrimidine-4-carboxylate Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 2-amino-6-methylpyrimidine-4-carboxylate is a pivotal building block in medicinal chemistry and drug development, serving as a scaffold for a diverse range of biologically active compounds. The successful synthesis and derivatization of this pyrimidine core are critically dependent on reaction conditions, with solvent choice being a paramount factor. Traditional syntheses often rely on solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and 1,4-Dioxane, which, despite their efficacy, pose significant environmental, health, and safety (EHS) risks.

This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues and exploring safer, more sustainable alternative solvents for reactions involving this compound. Our approach is grounded in the principles of green chemistry, aiming to enhance reaction efficiency while minimizing environmental impact.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-alkylation reaction of the 2-amino group is sluggish and gives low yields in THF. What is the underlying issue and what are my solvent options?

Answer: This is a common issue rooted in solvent polarity and its role in modulating nucleophilicity and reaction mechanism.

Causality: N-alkylation of the 2-amino group, often proceeding via an SN2 or SNAr mechanism, typically requires a base to deprotonate the amine, generating a more potent nucleophile. The reaction rate is highly dependent on the solvent's ability to:

  • Solubilize Reagents: Ensure all components, including the pyrimidine substrate, alkylating agent, and base, are in solution.

  • Stabilize Intermediates: Polar aprotic solvents excel at stabilizing the charged transition states inherent in these reactions.

  • Modulate Base Activity: Aprotic polar solvents can chelate the cation of the base (e.g., K⁺ from K₂CO₃), creating a more reactive "naked" anion, which enhances the deprotonation rate.

Tetrahydrofuran (THF) is a relatively non-polar aprotic solvent. While it dissolves many organic compounds, it is often insufficient to promote the desired reactivity for this specific transformation.

Troubleshooting & Alternative Solvents:

  • Conventional Polar Aprotic Solvents: The standard choices are DMF, Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). They offer excellent solubility and accelerate reaction rates. However, they are high-boiling and carry significant toxicity profiles.

  • Greener, High-Performance Alternatives: For a more sustainable approach, consider bio-derived polar aprotic solvents.[3]

    • Cyrene™ (dihydrolevoglucosenone): A bio-based alternative to DMF and NMP with a similar polarity profile.

    • γ-Valerolactone (GVL): A versatile bio-derived solvent that has shown efficacy in various organic transformations.

    • Dimethyl Isosorbide (DMI): Another bio-based option with good solvency for polar reactions.

  • Ionic Liquids (ILs): ILs are non-volatile and can be tailored for specific reactions, making them a green alternative.[2][4] For N-alkylation, an imidazolium-based IL could serve as both solvent and promoter.[4]

Actionable Recommendation: We recommend performing a parallel solvent screen to identify the optimal medium. A suggested protocol is provided in the "Experimental Protocols" section below.

Q2: I am attempting a Suzuki cross-coupling on a halogenated analog of my pyrimidine, but the reaction is inefficient in a single organic solvent. How should I approach solvent selection?

Answer: Suzuki-Miyaura cross-coupling reactions have a unique mechanistic requirement that is best met by biphasic or aqueous solvent systems.[5]

Causality: The catalytic cycle of a Suzuki coupling involves several key steps, including oxidative addition, transmetalation, and reductive elimination.[5][6] The transmetalation step typically requires an aqueous base (like K₂CO₃ or Na₂CO₃) to activate the boronic acid, forming a more nucleophilic boronate species.[5] This necessitates a solvent system that can support both the organic-soluble components (pyrimidine halide, palladium catalyst, ligand) and the water-soluble inorganic base.

Troubleshooting & Alternative Solvents:

  • Conventional Systems: The most common and effective systems are mixtures of an organic solvent with water.

    • 1,4-Dioxane / Water: A highly reliable system, often giving excellent yields.[6][7][8] However, dioxane is a suspected carcinogen and peroxide-former.

    • Toluene / Water or THF / Water: Also widely used, but with their own EHS drawbacks.

  • Greener Alternatives:

    • 2-Methyltetrahydrofuran (2-MeTHF) / Water: 2-MeTHF is a bio-derived ether that is a superb replacement for THF and Dioxane. It has lower water miscibility, which can simplify workups.

    • Ethanol / Water: Ethanol is a renewable and benign solvent.[9] This system can be highly effective, especially under microwave irradiation.

    • Polyethylene Glycols (PEGs) / Water: PEGs are non-toxic, biodegradable polymers that can act as effective reaction media, sometimes even promoting the reaction catalytically.[3]

Actionable Recommendation: For initial screening, a 2:1 or 3:1 mixture of the organic solvent to aqueous base solution is a robust starting point.[7] See our general protocol for a greener Suzuki coupling below.

Q3: My product is difficult to isolate from high-boiling solvents like DMSO or NMP. What are some practical alternatives that simplify purification?

Answer: This is a frequent challenge in process chemistry. The solution lies in selecting effective solvents with lower boiling points or different physical properties that facilitate easier removal.

Causality: Solvents with boiling points >150 °C (e.g., DMF, DMSO, NMP) are difficult to remove under standard rotary evaporation conditions and often require high-vacuum distillation, which can be energy-intensive and potentially degrade the product.

Troubleshooting & Alternative Solvents:

  • Lower-Boiling Polar Aprotic Solvents:

    • Acetonitrile (Boiling Point: 82 °C): An excellent choice for many reactions, provided the reagents are sufficiently soluble.

    • Acetone (Boiling Point: 56 °C): While less polar, it can be effective for certain transformations and is easily removed.

  • Ester Solvents:

    • Ethyl Acetate (EtOAc): A greener choice with a moderate boiling point (77 °C) and favorable EHS profile.

    • Isopropyl Acetate (IPAc): Increasingly used as a replacement for other esters and chlorinated solvents.

  • Bio-Derived Solvents: Many greener solvents have favorable boiling points.

    • 2-MeTHF (Boiling Point: 80 °C): As mentioned, a great THF replacement.

    • Ethyl Lactate (Boiling Point: 154 °C): While its boiling point is moderately high, it is biodegradable and derived from renewable resources.[3][10]

Actionable Recommendation: When developing a new process, consider the entire workflow, including purification. If a high-boiling solvent is mechanistically necessary, explore liquid-liquid extraction to move your product into a lower-boiling solvent (like EtOAc or MTBE) before concentration.

Data & Visualization

Table 1: Properties of Recommended Alternative Solvents
SolventClassBoiling Point (°C)Key Features & ApplicationsGreen Status
2-Methyltetrahydrofuran (2-MeTHF) Ether80Excellent substitute for THF and Dioxane; good for organometallic reactions (e.g., Suzuki).[6]Recommended, Bio-derived
Cyrene™ Dipolar Aprotic202Bio-derived replacement for DMF and NMP; effective in polar reactions like N-alkylation.Recommended, Bio-derived
γ-Valerolactone (GVL) Lactone207High-performance, bio-based solvent; useful for a range of transformations.Recommended, Bio-derived
Ethanol Protic78Benign, renewable solvent; often used with water for cross-coupling reactions.[9]Recommended, Bio-derived
Ethyl Acetate (EtOAc) Ester77Common workup/extraction solvent; can be used as a reaction medium.Recommended
Ethyl Lactate Ester154Biodegradable, non-toxic solvent from renewable resources.[3][10]Recommended, Bio-derived
Polyethylene Glycol (PEG-400) Polyether>250Non-toxic, biodegradable; acts as a phase-transfer catalyst and solvent.[1][3]Recommended
Water Protic100The ultimate green solvent; excellent for certain reactions like Suzuki or when combined with microwave heating.[4][10][11]Recommended
Diagram 1: General Workflow for Alternative Solvent Selection

SolventSelectionWorkflow start Define Reaction Type (e.g., N-Alkylation, Suzuki) check_conventional Identify Conventional Solvent & Its Drawbacks (e.g., DMF, Dioxane) start->check_conventional consult_table Consult Solvent Property Table (Table 1) check_conventional->consult_table select_candidates Select 3-4 Greener Alternatives with Similar Polarity / Properties consult_table->select_candidates protocol Execute Small-Scale Parallel Solvent Screen (See Protocol 1) select_candidates->protocol analyze Analyze Reaction Outcome (TLC, LC-MS, Yield) protocol->analyze analyze->select_candidates Re-screen if results are poor optimize Optimize Top Candidate (Concentration, Temp.) analyze->optimize end Scale-Up Reaction optimize->end

Caption: A decision-making workflow for selecting and validating an alternative solvent.

Experimental Protocols

Protocol 1: Parallel Solvent Screening for N-Alkylation

This protocol outlines a method for efficiently testing multiple solvents for the N-alkylation of this compound.

Materials:

  • This compound

  • Alkylating agent (e.g., Benzyl bromide)

  • Base (e.g., anhydrous K₂CO₃, powder)

  • Candidate solvents (e.g., Acetonitrile, 2-MeTHF, Cyrene™, GVL)

  • Array of microwave vials (2-5 mL) with stir bars

  • Heating block or oil bath with temperature control

Procedure:

  • Preparation: In each of 4 separate microwave vials, add this compound (0.1 mmol, 18.1 mg).

  • Add Base: To each vial, add anhydrous potassium carbonate (0.3 mmol, 41.5 mg).

  • Add Solvent: To each vial, add 1.0 mL of a different candidate solvent (Vial 1: Acetonitrile, Vial 2: 2-MeTHF, etc.).

  • Add Alkylating Agent: Add the alkylating agent (e.g., Benzyl bromide, 0.12 mmol, 14.3 µL) to each vial.

  • Reaction: Seal the vials and place them in the heating block set to 80 °C. Stir for 12-24 hours.

  • Monitoring & Analysis:

    • After the reaction time, cool the vials to room temperature.

    • Take a small aliquot from each reaction mixture, dilute with ethyl acetate, and spot on a TLC plate to qualitatively assess conversion.

    • For quantitative analysis, dilute an aliquot with a suitable solvent (e.g., acetonitrile/water) and analyze by LC-MS to determine the ratio of starting material to product.

Diagram 2: N-Alkylation Solvent Screening Workflow

AlkylationScreening cluster_prep Preparation vial1 Vial 1 + Substrate + Base + Solvent A add_reagent Add Alkylating Agent to All Vials vial2 Vial 2 + Substrate + Base + Solvent B vial3 Vial 3 + Substrate + Base + Solvent C vial4 Vial 4 + Substrate + Base + Solvent D react Heat & Stir (e.g., 80 °C, 18h) add_reagent->react analyze Analyze Results (TLC / LC-MS) react->analyze

Caption: Parallel workflow for screening multiple solvents for an N-alkylation reaction.

References

  • Green solvents for eco-friendly synthesis of bioactive heterocyclic compounds. Green Synthetic Approaches for Biologically Relevant Heterocycles.

  • Greener Solvents. Sigma-Aldrich.

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. MDPI.

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds-A Review. ResearchGate.

  • Editorial: Green Synthesis of Heterocycles. Frontiers in Chemistry.

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. MDPI.

  • Greener synthesis of chemical compounds and materials. Royal Society Open Science.

  • GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. Neuroquantology.

  • Solvent mixture screening for Suzuki coupling of 1 with 2. ResearchGate.

  • Alternative Solvents: Shades of Green. Organic Process Research & Development.

  • Green solvent. Wikipedia.

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.

  • A Comparative Guide to Pyrimidine Synthesis. Benchchem.

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.

  • Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation. Google Patents.

  • Synthesis of pyrimidine derivatives under solvent-free conditions. ResearchGate.

  • Process for the N-alkylation of aminopyridines. Google Patents.

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate.

  • Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate synthesis. Sigma-Aldrich.

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 2-Amino-6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate. This resource is meticulously designed for researchers, chemists, and professionals in drug development to navigate the intricacies of this synthetic process, ensuring efficiency, high yield, and purity. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols, grounded in scientific principles and practical expertise.

Introduction: The Significance of this compound

This compound is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds. Its pyrimidine core is a prevalent scaffold in medicinal chemistry, appearing in drugs with a wide array of biological activities. The successful and scalable synthesis of this molecule is therefore a critical step in the drug discovery and development pipeline.

The most common and efficient route to this compound is a variation of the Biginelli reaction, a one-pot cyclocondensation involving a β-ketoester (ethyl acetoacetate) and a guanidine derivative. While seemingly straightforward, this reaction can present challenges, particularly when transitioning from laboratory to pilot or production scale.

Core Synthesis Workflow

The synthesis of this compound is typically achieved through the condensation of guanidine with ethyl acetoacetate. The reaction is generally catalyzed by a base.

Synthesis_Workflow reagents Guanidine Hydrochloride + Ethyl Acetoacetate reaction Condensation Reaction in Ethanol reagents->reaction base Base (e.g., Sodium Ethoxide) base->reaction workup Reaction Work-up (Neutralization & Filtration) reaction->workup crude_product Crude Product workup->crude_product purification Purification (Recrystallization) crude_product->purification final_product Pure Ethyl 2-amino-6-methyl- pyrimidine-4-carboxylate purification->final_product

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this condensation reaction are a frequent challenge and can be attributed to several factors. A systematic approach is necessary to pinpoint the root cause.

  • Inefficient Base-Mediated Condensation: The choice and stoichiometry of the base are critical. Sodium ethoxide is commonly used to generate the free guanidine from its hydrochloride salt and to catalyze the reaction.

    • Troubleshooting:

      • Ensure the use of freshly prepared sodium ethoxide, as it can degrade upon exposure to moisture.

      • Optimize the molar equivalents of the base. Typically, one equivalent is used to neutralize the guanidine hydrochloride, with an additional catalytic amount. However, empirical optimization is key.

      • Consider alternative bases such as sodium methoxide or potassium carbonate, although reaction kinetics may vary.

  • Side Reactions: Several side reactions can compete with the desired pyrimidine formation.

    • Self-condensation of Ethyl Acetoacetate: This can occur under basic conditions.

    • Formation of Pyrazole Derivatives: Depending on the reaction conditions, the condensation of aminoguanidine (if used as a starting material) and ethyl acetoacetate can lead to pyrazole byproducts.[1]

    • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting:

      • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

      • Control the reaction temperature. While heating is generally required, excessive temperatures can promote side reactions. A reflux in ethanol (around 78 °C) is a good starting point.

      • Ensure the quality of your starting materials. Impurities in guanidine hydrochloride or ethyl acetoacetate can lead to unexpected byproducts.

  • Product Loss During Work-up and Purification: The product may have some solubility in the reaction solvent, leading to losses during filtration.

    • Troubleshooting:

      • Cool the reaction mixture thoroughly in an ice bath before filtration to minimize the solubility of the product.

      • Wash the filtered product with a minimal amount of cold solvent.

      • If significant product remains in the filtrate, consider concentrating the mother liquor and attempting a second crystallization.

Q2: I am observing a significant amount of an unknown impurity in my final product. How can I identify and minimize it?

A2: The formation of impurities is a common issue, especially during scale-up.

  • Potential Impurities and Their Origin:

    • Unreacted Starting Materials: Guanidine salts or ethyl acetoacetate may remain if the reaction is incomplete.

    • Dihydropyrimidine Intermediate: The initial cyclization product is a dihydropyrimidine, which is then oxidized to the final aromatic pyrimidine. Incomplete oxidation can leave this as an impurity.

    • Double Biginelli Adducts: In some Biginelli-type reactions, byproducts from the reaction of one aldehyde with two molecules of the other components can form.[2]

  • Identification and Mitigation Strategies:

    • Characterization: Utilize analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to identify the structure of the impurity. The supporting information from related syntheses can provide valuable spectral data for comparison.[3]

    • Reaction Optimization:

      • Adjust the stoichiometry of the reactants. A slight excess of one reactant may drive the reaction to completion and minimize the presence of the other.

      • If a dihydropyrimidine intermediate is suspected, consider adding a mild oxidizing agent or extending the reaction time in the presence of air.

    • Purification:

      • Recrystallization is often an effective method for purifying the final product. Ethanol is a commonly used solvent.[4] Experiment with different solvent systems (e.g., ethanol/water, isopropanol) to achieve optimal purification.

      • For stubborn impurities, column chromatography on silica gel may be necessary, although this is less ideal for large-scale production.

Q3: The reaction works well on a small scale, but I'm facing challenges during scale-up. What should I consider?

A3: Scaling up a chemical synthesis often introduces new challenges that are not apparent at the lab scale.

  • Heat and Mass Transfer:

    • Exothermicity: The condensation reaction can be exothermic. On a larger scale, inefficient heat dissipation can lead to localized "hot spots," promoting side reactions and potential safety hazards.

    • Mixing: Inadequate mixing in a large reactor can result in non-uniform reaction conditions, leading to lower yields and increased impurity formation.

    • Troubleshooting:

      • Ensure the reactor has an efficient cooling system.

      • Consider a controlled, slower addition of one of the reactants to manage the exotherm.

      • Use an appropriate stirrer and agitation speed to ensure good mixing.

  • Reaction Time and Temperature:

    • Reaction kinetics can change upon scale-up due to differences in surface area-to-volume ratios. A reaction that is complete in a few hours on a lab scale may require a longer time in a large reactor.

    • Troubleshooting:

      • Monitor the reaction progress closely at the larger scale to determine the new optimal reaction time.

      • Ensure accurate temperature control throughout the reaction vessel.

  • Work-up and Isolation:

    • Handling large volumes of solids and liquids during filtration and washing can be challenging and may lead to product loss.

    • Troubleshooting:

      • Use appropriate large-scale filtration equipment (e.g., a filter press or a Nutsche filter).

      • Optimize the washing procedure to minimize product loss while effectively removing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the reaction between guanidine and ethyl acetoacetate?

A1: The reaction proceeds through a mechanism analogous to the Biginelli reaction. Here is a plausible pathway:

Reaction_Mechanism cluster_0 Step 1: Formation of Guanidine Free Base cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization and Dehydration cluster_3 Step 4: Aromatization Guanidine_HCl Guanidine Hydrochloride Free_Guanidine Free Guanidine Guanidine_HCl->Free_Guanidine + EtO⁻ - EtOH, - Cl⁻ Base Base (e.g., EtO⁻) EAA Ethyl Acetoacetate Intermediate1 Enolate Intermediate EAA->Intermediate1 Base Adduct1 Initial Adduct Intermediate1->Adduct1 + Free Guanidine Free_Guanidine2 Free Guanidine Free_Guanidine2->Adduct1 Adduct1_2 Initial Adduct Cyclized_Intermediate Cyclized Intermediate Adduct1_2->Cyclized_Intermediate Intramolecular Nucleophilic Attack Dihydropyrimidine Dihydropyrimidine Cyclized_Intermediate->Dihydropyrimidine - H₂O Dihydropyrimidine2 Dihydropyrimidine Final_Product Ethyl 2-amino-6-methyl- pyrimidine-4-carboxylate Dihydropyrimidine2->Final_Product Oxidation (e.g., air)

Sources

Technical Support Center: Monitoring the Synthesis of Ethyl 2-Amino-6-Methylpyrimidine-4-Carboxylate by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and reaction monitoring of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered when using Thin-Layer Chromatography (TLC) to monitor this specific reaction. Our goal is to provide you with the scientific rationale behind each step, ensuring a deeper understanding and more successful experimental outcomes.

Introduction to the Synthesis and its TLC Monitoring

The synthesis of this compound is commonly achieved through a multicomponent reaction known as the Biginelli reaction.[1][2][3] This one-pot synthesis is valued for its efficiency but, like any chemical transformation, requires careful monitoring to ensure optimal yield and purity. TLC is an indispensable tool for this purpose, offering a rapid and cost-effective method to track the consumption of starting materials and the formation of the desired product.

A typical Biginelli synthesis for this target molecule involves the condensation of three key components:

  • An Aldehyde: Acetaldehyde (or a suitable precursor).

  • A β-Ketoester: Ethyl acetoacetate.

  • A Urea or Guanidine Derivative: Guanidine is used to introduce the 2-amino group.

Understanding the relative polarities of these starting materials and the final pyrimidine product is fundamental to effective TLC monitoring.

Visualizing the Reaction Pathway

The following diagram illustrates the general workflow for monitoring the Biginelli reaction for this compound using TLC.

cluster_0 Reaction Setup cluster_1 TLC Monitoring A Combine Starting Materials: - Acetaldehyde - Ethyl Acetoacetate - Guanidine B Add Catalyst and Solvent (e.g., acid catalyst in ethanol) A->B C Heat Reaction Mixture (e.g., reflux) B->C E Spot the Plate: - Starting Material (SM) Mix - Co-spot (SM + Rxn) - Reaction Mixture (Rxn) C->E Take Aliquot at Time Points (t=0, t=x, ...) D Prepare TLC Plate: - Draw baseline - Mark lanes (SM, Co-spot, Rxn) D->E F Develop the Plate in a Suitable Solvent System E->F G Visualize the Plate: - UV Lamp (254 nm) - Staining (if necessary) F->G H Analyze Results: - Compare Rf values - Assess reaction completion G->H H->C Continue or Stop Reaction

Caption: Workflow for TLC Monitoring of the Biginelli Reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during the TLC analysis of your reaction.

Issue 1: My spots are streaking on the TLC plate.

  • Probable Cause 1: Sample is too concentrated.

    • Scientific Rationale: Overloading the stationary phase with your sample can lead to poor partitioning between the stationary and mobile phases, resulting in a continuous "streak" rather than a distinct spot.

    • Solution: Dilute your reaction aliquot significantly in a suitable solvent (e.g., ethanol or ethyl acetate) before spotting it on the TLC plate.

  • Probable Cause 2: The solvent system is too polar.

    • Scientific Rationale: A mobile phase that is too polar will have a very high affinity for all components of your reaction mixture, causing them to travel up the plate with the solvent front without proper separation.

    • Solution: Decrease the polarity of your mobile phase. For example, if you are using a 1:1 mixture of ethyl acetate and hexane, try a 1:3 or 1:4 mixture.

  • Probable Cause 3: The compound is basic.

    • Scientific Rationale: The 2-amino group on the pyrimidine ring is basic and can interact strongly with the acidic silica gel on the TLC plate, leading to tailing or streaking.

    • Solution: Add a small amount of a basic modifier to your eluent. A common practice is to add a few drops of triethylamine (Et3N) or ammonia solution to the mobile phase to neutralize the acidic sites on the silica gel.

Issue 2: I can't see any spots on my TLC plate after development.

  • Probable Cause 1: The compounds are not UV-active.

    • Scientific Rationale: While the pyrimidine ring system is generally UV-active due to its conjugated nature, the concentration of your compounds might be too low for detection by UV light alone.[1]

    • Solution: Use a visualization agent. Potassium permanganate (KMnO4) stain is a good general-purpose stain that reacts with many functional groups.[4] For aminopyrimidines, specific stains can also be effective.

  • Probable Cause 2: The concentration of the spotted sample is too low.

    • Scientific Rationale: The amount of material spotted on the plate is below the detection limit of your visualization method.

    • Solution: Concentrate your reaction aliquot before spotting, or spot the plate multiple times in the same location, allowing the solvent to dry completely between applications.

Issue 3: My starting material and product spots are too close together (poor resolution).

  • Probable Cause: The polarity of the solvent system is not optimal.

    • Scientific Rationale: The mobile phase is not effectively differentiating between the polarities of your starting materials and the product.

    • Solution: Systematically vary the composition of your eluent. A good starting point for many organic reactions is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Try different ratios (e.g., 9:1, 4:1, 1:1, 1:4 hexane:ethyl acetate) to find the best separation. The ideal solvent system will give your product an Rf value between 0.2 and 0.4, allowing for clear separation from other spots.

Issue 4: I see multiple spots in my reaction lane, and I'm not sure which is my product.

  • Probable Cause 1: Formation of side products or intermediates.

    • Scientific Rationale: The Biginelli reaction can sometimes produce side products, such as Hantzsch 1,4-dihydropyridines, especially at elevated temperatures.[5] Intermediates may also be present, particularly in the early stages of the reaction.

    • Solution:

      • Use a Co-spot: Always run a "co-spot" lane where you spot your starting material mixture and your reaction mixture on top of each other. This will help you definitively identify the starting material spots in your reaction lane.

      • Monitor Over Time: Take TLCs at different time points (e.g., 30 minutes, 1 hour, 2 hours). The product spot should intensify over time, while the starting material spots diminish. Intermediate spots may appear and then disappear.

      • Consider Polarity: this compound is a relatively polar molecule due to the amino group and the ester. It is expected to have a lower Rf value (be less mobile) than the less polar starting materials like ethyl acetoacetate. Guanidine, being a salt, will likely remain at the baseline.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for developing a TLC method for this reaction?

A1: A mixture of ethyl acetate and hexane is a versatile starting point for many organic compounds. Begin with a 1:1 ratio and adjust based on the results. If all spots remain at the baseline, increase the polarity by adding more ethyl acetate. If all spots run to the top of the plate, decrease the polarity by adding more hexane. An ideal Rf value for your product should be around 0.3 to allow for good separation from both more and less polar impurities.

Q2: How do I prepare my samples for TLC?

A2: Take a small aliquot of the reaction mixture (a drop on the end of a glass pipette is usually sufficient) and dissolve it in about 0.5 mL of a volatile solvent like ethyl acetate or ethanol. This ensures the sample is dilute enough to prevent streaking.

Q3: My compound is UV-active, but the spots are faint. What can I do?

A3: Besides concentrating your sample, ensure you are using a TLC plate with a fluorescent indicator (usually designated as F254). Also, view the plate in a dark environment to maximize the contrast. If spots are still faint, a chemical stain is recommended.

Q4: What are some effective stains for visualizing aminopyrimidines?

A4:

  • Potassium Permanganate (KMnO4): This is a good general stain that reacts with oxidizable groups. It will likely visualize the starting materials and the product.

  • Ninhydrin: This stain is excellent for detecting primary and secondary amines, and will likely give a distinct color with your 2-aminopyrimidine product.[3]

  • p-Anisaldehyde: This stain can produce a range of colors with different functional groups upon heating, which can aid in distinguishing between spots.[6]

Q5: How can I be sure my reaction is complete?

A5: The reaction is generally considered complete when the limiting starting material spot is no longer visible on the TLC plate (or its intensity is significantly diminished) and the product spot is intense and no longer appears to be growing in intensity over time.

Experimental Protocols

Protocol 1: Standard TLC Procedure
  • Prepare the TLC Chamber: Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for your starting material (SM), co-spot (Co), and reaction mixture (Rxn).

  • Spot the Plate: Using a capillary tube, spot a small amount of your prepared starting material solution on the SM lane. On the Co lane, spot the starting material, and then carefully spot your reaction mixture on top of it. On the Rxn lane, spot only your reaction mixture.

  • Develop the Plate: Carefully place the TLC plate in the equilibrated chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate.

  • Visualize and Analyze: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. Calculate the Rf values for each spot (Rf = distance traveled by spot / distance traveled by solvent front). If necessary, use a chemical stain for further visualization.

Data Summary: Expected TLC Results
CompoundExpected PolarityExpected Rf ValueTLC Characteristics
Ethyl AcetoacetateMediumHigherUV-inactive, may require staining.
AcetaldehydeLowVery HighVolatile, may not be visible.
Guanidine (as a salt)Very High~0Will remain on the baseline.
This compound (Product) High Lower UV-active, should be a distinct spot below the starting materials.
Hantzsch Dihydropyridine (Side Product)Medium-HighSimilar to ProductMay appear as a separate spot close to the product.

Logical Troubleshooting Flowchart

start Start TLC Analysis problem Problem with TLC Plate? start->problem streaking Streaking Spots? problem->streaking Yes no_spots No Spots Visible? problem->no_spots No sol1 Dilute Sample streaking->sol1 Probable Cause: Too Concentrated sol2 Decrease Eluent Polarity streaking->sol2 Probable Cause: Eluent Too Polar sol3 Add Et3N to Eluent streaking->sol3 Probable Cause: Basic Compound poor_res Poor Resolution? no_spots->poor_res No sol4 Use a Chemical Stain (e.g., KMnO4, Ninhydrin) no_spots->sol4 Probable Cause: Not UV-Active sol5 Concentrate Sample or Re-spot Multiple Times no_spots->sol5 Probable Cause: Too Dilute sol6 Systematically Vary Eluent Ratio (e.g., Hexane:EtOAc) poor_res->sol6 Probable Cause: Suboptimal Polarity end Good Separation poor_res->end No sol1->problem sol2->problem sol3->problem sol4->problem sol5->problem sol6->problem

Caption: Troubleshooting Logic for TLC Analysis.

References

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research, 33(12), 879-888. Available at: [Link]

  • Biginelli, P. (1893). Aldehyde-urea derivatives of aceto- and oxaloacetic acids. Gazzetta Chimica Italiana, 23, 360-413.
  • Vanden Eynde, J. J., Labuche, N., Van Haverbeke, Y., & Tietze, L. F. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. Available at: [Link]

  • Jadhav, S. D., & Singh, A. (2017). An Oxidative Annulation of Anilines, Aryl Ketones, and DMSO as a Methine Equivalent for the Synthesis of 4-Arylquinolines. Organic Letters, 19(21), 5673–5676. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • Maskrey, T. S., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 376. Available at: [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. Available at: [Link]

  • Northrop, B. H. (n.d.). Flash Optimization. Available at: [Link]

  • JETIR. (2019). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. Journal of Emerging Technologies and Innovative Research, 6(2). Available at: [Link]

  • University of Toronto. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]

  • Reddit. (2022). Same Rf for two different solvent system for TLC. r/OrganicChemistry. Available at: [Link]

  • Wipf, P., & Cunningham, A. (1995). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Tetrahedron Letters, 36(42), 7819-7822. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of synthesized heterocyclic compounds is a critical checkpoint. Pyrimidine derivatives, a cornerstone of many pharmaceutical agents, demand rigorous characterization. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectra of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate , offering a comparison with alternative analytical techniques and field-proven experimental protocols.

Structural Elucidation: The Power of NMR

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for determining the precise molecular structure of organic compounds in solution.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[1][2]

The Target Molecule: this compound

To understand the spectra, we must first visualize the molecule itself. The structure, with systematic numbering for NMR assignment, is presented below. Each unique proton and carbon atom will give rise to a distinct signal in the NMR spectrum.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a proton census of the molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Data and Assignments

The following table outlines the expected signals for the target molecule, synthesized from data on closely related pyrimidine structures.[3][4]

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~8.4 - 8.6Singlet (s)1HPyrimidine H-5
b~7.0 - 7.5Broad Singlet (br s)2HAmino (-NH₂)
c~4.2 - 4.4Quartet (q)2HEthyl (-OCH₂ CH₃)
d~2.4 - 2.6Singlet (s)3HRing Methyl (-CH₃)
e~1.2 - 1.4Triplet (t)3HEthyl (-OCH₂CH₃ )

Causality Behind the Assignments:

  • Pyrimidine H-5 (a): This proton is on the electron-deficient pyrimidine ring and is deshielded by the adjacent ester group and ring nitrogen atoms, hence its downfield chemical shift. It appears as a singlet because it has no adjacent protons to couple with.

  • Amino Protons (b): The -NH₂ protons are on a heteroatom and their signal is often broad due to quadrupole effects from the nitrogen and chemical exchange. The exact chemical shift is highly dependent on the solvent and sample concentration.[5]

  • Ethyl Group (c, e): This is a classic ethyl pattern. The -CH₂- protons (c) are a quartet because they are adjacent to the three protons of the methyl group (n+1 = 3+1 = 4). They are shifted downfield (~4.3 ppm) due to the deshielding effect of the adjacent oxygen atom. The -CH₃ protons (e) are a triplet because they are adjacent to the two protons of the methylene group (n+1 = 2+1 = 3).

  • Ring Methyl Protons (d): This methyl group is attached to the pyrimidine ring and appears as a singlet. Its chemical shift around 2.5 ppm is typical for a methyl group attached to an aromatic or vinylic system.

¹³C NMR and DEPT Spectral Analysis

The ¹³C NMR spectrum maps the carbon framework of the molecule. While standard ¹³C NMR shows all unique carbons as singlets (with broadband proton decoupling), advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[6][7] This is invaluable for unambiguous peak assignment.

Predicted ¹³C NMR Data and Assignments
CarbonChemical Shift (δ, ppm)DEPT-135 PhaseAssignment
C7~165.0N/A (Quaternary)Ester Carbonyl (C =O)
C2~163.0N/A (Quaternary)C -NH₂
C6~160.0N/A (Quaternary)C -CH₃
C4~158.0N/A (Quaternary)C -COOEt
C5~110.0Positive (CH)Pyrimidine C -5
C8~61.0Negative (CH₂)Ethyl (-OCH₂ CH₃)
C10~24.0Positive (CH₃)Ring Methyl (-C H₃)
C9~14.0Positive (CH₃)Ethyl (-OCH₂C H₃)

Interpreting the Data with DEPT:

  • DEPT-90: Would only show the CH signal (C5 at ~110.0 ppm).

  • DEPT-135: Would show CH and CH₃ carbons as positive peaks (C5, C10, C9) and CH₂ carbons as negative peaks (C8).[8][9]

  • Quaternary Carbons: The four quaternary carbons (C7, C2, C6, C4) would be absent from all DEPT spectra but present in the standard broadband-decoupled ¹³C spectrum.[10] This distinction is a powerful confirmatory tool. The carbonyl carbon (C7) is typically the most downfield signal.[11]

Comparison with Alternative Analytical Techniques

While NMR is the primary tool for structural elucidation, a comprehensive characterization is best achieved by integrating data from multiple techniques.[1][12]

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity, chemical environment, stereochemistry.Non-destructive, provides the most complete structural picture in solution.[2]Lower sensitivity, requires more sample (mg range), can be complex to interpret.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Extremely high sensitivity (µg-ng range), provides molecular formula confirmation.[1]Isomers can be difficult to distinguish, provides limited connectivity data, is a destructive technique.[13][14]
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C-O).Fast, simple, good for identifying key functional groups.[15]Provides limited information on the overall carbon skeleton, not suitable for distinguishing complex isomers.[16]

For this compound, IR would confirm the N-H stretch of the amine, the strong C=O stretch of the ester, and C=N/C=C stretches of the pyrimidine ring. MS would confirm the molecular weight (195.22 g/mol ) and provide fragmentation data (e.g., loss of the ethoxy group). Together, these techniques provide a self-validating system for structural confirmation.

Experimental Protocols and Best Practices

The quality of NMR data is directly dependent on meticulous sample preparation.[17][18]

Protocol for NMR Sample Preparation
  • Analyte Weighing: Accurately weigh 5-10 mg of the compound for a ¹H spectrum or 20-50 mg for a ¹³C spectrum.[19]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often a good choice for pyrimidine derivatives as it can help in observing exchangeable protons like those of the -NH₂ group.[20]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[21] Gently vortex or sonicate the vial to ensure complete dissolution.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[18]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm) can be added.[19]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it with the sample identification.

Overall Analytical Workflow

The following diagram illustrates the logical flow from sample synthesis to final structural validation.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR_Prep NMR Sample Prep Purification->NMR_Prep MS_Acq MS Analysis Purification->MS_Acq IR_Acq IR Analysis Purification->IR_Acq NMR_Acq ¹H, ¹³C, DEPT NMR Data Acquisition NMR_Prep->NMR_Acq Data_Int Data Integration & Interpretation NMR_Acq->Data_Int MS_Acq->Data_Int IR_Acq->Data_Int Structure_Val Final Structure Validation Data_Int->Structure_Val

Caption: Workflow for structural characterization of synthesized compounds.

Conclusion

The comprehensive analysis of this compound using ¹H and ¹³C NMR, particularly when enhanced with DEPT experiments, allows for its unambiguous structural determination. The characteristic signals of the pyrimidine ring proton, the amino group, the ring-bound methyl group, and the ethyl carboxylate moiety all provide unique and verifiable fingerprints. When these data are corroborated with orthogonal techniques like mass spectrometry and IR spectroscopy, researchers can have the highest degree of confidence in the identity and purity of their synthesized compounds, a foundational requirement for advancing drug discovery and development pipelines.

References

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  • PubMed Central. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. 2024. Available from: [Link]

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  • PubMed Central. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. 2022. Available from: [Link]

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A Comparative Guide to Ethyl 2-amino-6-methylpyrimidine-4-carboxylate and Other Pyrimidine Carboxylates for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Carboxylate Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of nucleobases in DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutics.[2] Among these, pyrimidine carboxylates represent a particularly versatile class of compounds, with substitutions on the pyrimidine ring profoundly influencing their pharmacological properties.[3] These compounds have demonstrated a wide spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[4]

This guide provides an in-depth comparison of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate with other key pyrimidine carboxylates of interest to researchers and drug development professionals. We will delve into their synthesis, physicochemical properties, and biological performance, supported by experimental data and protocols to provide a practical framework for your research endeavors.

Core Compound in Focus: this compound

This compound is a substituted pyrimidine that serves as a valuable building block in the synthesis of more complex molecules. Its structure, featuring an amino group at the 2-position, a methyl group at the 6-position, and an ethyl carboxylate at the 4-position, offers multiple points for chemical modification, allowing for the fine-tuning of its biological activity.

Synthesis and Structural Elucidation

The synthesis of this compound and its analogs often employs classical condensation reactions like the Biginelli or Hantzsch-type syntheses.[5][6][7] The Biginelli reaction, a one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea or a urea derivative, is a common and efficient method for generating dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidines.[6]

Diagram 1: Generalized Biginelli Reaction Mechanism

Biginelli_Reaction reagents β-Ketoester + Aldehyde + Urea imine Acyl-iminium ion intermediate reagents->imine [H+] enolate Enolate of β-Ketoester reagents->enolate [H+] addition Nucleophilic Addition imine->addition enolate->addition cyclization Intramolecular Cyclization addition->cyclization dehydration Dehydration cyclization->dehydration product Dihydropyrimidinone dehydration->product

Caption: A simplified workflow of the acid-catalyzed Biginelli reaction.

The structural integrity of synthesized this compound is paramount for its application. A self-validating system of characterization should be employed, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the proton and carbon framework. For a similar compound, ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5-carboxylate, characteristic shifts include a singlet for the methyl group protons around 2.3 ppm and a quartet for the ethyl ester methylene protons around 4.1 ppm.[8]

  • Infrared (IR) Spectroscopy: To identify key functional groups. For related 2-amino-4,6-diarylpyrimidine-5-carboxylates, characteristic IR peaks are observed for N-H stretches (around 3400 cm⁻¹) and the C=O stretch of the ester (around 1720 cm⁻¹).[9]

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Comparative Analysis of Pyrimidine Carboxylates

The therapeutic potential of a pyrimidine carboxylate is highly dependent on the nature and position of its substituents. Here, we compare this compound with other structurally related pyrimidine carboxylates.

Physicochemical Properties

The physicochemical properties of these compounds, such as lipophilicity (logP) and molecular weight, are critical determinants of their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME).

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logP
This compoundC₉H₁₃N₃O₂195.221.2[10]
Ethyl 2-amino-4-methylpyrimidine-5-carboxylateC₈H₁₁N₃O₂181.19~1.0 (estimated)
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylateC₈H₉ClN₂O₂S232.69~2.5 (estimated)
Ethyl 2-chloropyrimidine-5-carboxylateC₇H₇ClN₂O₂186.60~1.8 (estimated)

Note: logP values are estimations and can vary based on the calculation method.

The presence of the amino group in this compound contributes to its slightly more hydrophilic character compared to its chloro- and methylthio- analogs. This can influence its solubility and ability to form hydrogen bonds with biological targets.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine derivatives is intricately linked to their substitution patterns.[3]

  • The 2-Amino Group: The 2-amino group is a common feature in many biologically active pyrimidines and often acts as a key hydrogen bond donor in interactions with target proteins.[11] Modifications at this position can drastically alter activity. For example, in a series of 2-aminopyrimidine derivatives, substitution on the amino group with various aromatic carboxamides and sulfonamides significantly impacted their anticancer potency.[2]

  • Substituents at the 4- and 6-Positions: The nature of the groups at these positions influences the steric and electronic properties of the molecule. A methyl group, as in our target compound, is a small, electron-donating group. Replacing it with a halogen, such as chlorine, introduces an electron-withdrawing group that can alter the reactivity of the pyrimidine ring and its interactions with biological targets.[12]

  • The Carboxylate Group: The ethyl carboxylate at the 4-position can act as a hydrogen bond acceptor. Hydrolysis of the ester to the corresponding carboxylic acid has been shown in some series of 2-amino-4-hydroxypyrimidine-5-carboxylates to enhance antibacterial activity, suggesting that the carboxylic acid may have a more favorable interaction with the target enzyme.[13]

Diagram 2: Structure-Activity Relationship (SAR) Overview

SAR_Overview pyrimidine_core Pyrimidine Core R1 (2-position) R2 (4-position) R3 (5-position) R4 (6-position) substituents Substituent Effects on Biological Activity substituents->pyrimidine_core:f1 Amino group: - H-bond donor - Key for target binding substituents->pyrimidine_core:f2 Carboxylate/Halogen: - H-bond acceptor - Influences electronics substituents->pyrimidine_core:f4 Methyl/Aryl group: - Steric bulk - Lipophilicity

Caption: Key positions on the pyrimidine ring influencing biological activity.

Comparative Biological Performance

The true measure of a compound's potential lies in its biological activity. Below, we provide an overview of the typical biological screening protocols and comparative data where available.

Anticancer Activity

Pyrimidine derivatives are well-known for their anticancer properties, often acting as inhibitors of kinases or other enzymes involved in cell proliferation.[14][15]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrimidine carboxylate derivatives (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Comparative Anticancer Data (Illustrative)

Compound Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
2-Amino-4-(4-chlorobenzoyl)aminopyrimidineK562 (Leukemia)14.0[2]
2-Amino-4-(3-bromobenzoyl)aminopyrimidineK562 (Leukemia)20.0[2]
2-Amino-4-(2,6-difluorobenzoyl)aminopyrimidineK562 (Leukemia)28.0[2]
Substituted thieno[2,3-d]pyrimidine-6-carboxylatesMCF-7 (Breast)4.3 - >50[16]
Antimicrobial Activity

The pyrimidine scaffold is also a promising starting point for the development of new antimicrobial agents to combat drug-resistant pathogens.[17][18]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the pyrimidine carboxylate derivatives in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include positive (broth with bacteria) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Antimicrobial Data (Illustrative)

Compound Derivative ClassBacterial StrainMIC (µg/mL)Reference
Pyridothienopyrimidine derivativesS. aureus, E. coli4 - >16[11]
2-Amino-4-hydroxypyrimidine-5-carboxylatesB. thailandensisZone of inhibition[13]
Triazole-substituted pyrimidinesP. aeruginosa, S. aureusPromising activity[17]

Note: The data presented is from various studies on different pyrimidine scaffolds and is for illustrative purposes.

Diagram 3: Experimental Workflow for Biological Screening

Biological_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & SAR synthesis Synthesis of Pyrimidine Carboxylate Library purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS, IR) purification->characterization cytotoxicity Anticancer Screening (e.g., MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC Determination) characterization->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic_calc MIC Determination antimicrobial->mic_calc sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis mic_calc->sar_analysis lead_optimization lead_optimization sar_analysis->lead_optimization Lead Optimization

Caption: A comprehensive workflow from synthesis to lead optimization.

Conclusion and Future Directions

This compound stands as a valuable and versatile scaffold in the medicinal chemist's toolbox. Its performance, when compared to other pyrimidine carboxylates, is highly contingent on the specific biological target and the nature of the substitutions made on the pyrimidine ring. The structure-activity relationships discussed herein highlight the critical role of the 2-amino group and the potential for enhancing biological activity through modifications at other positions.

For researchers in drug discovery, this compound offers a promising starting point for the development of novel therapeutic agents. Future work should focus on the synthesis of diverse libraries based on this core structure and their systematic evaluation in a range of biological assays to uncover new lead compounds with improved potency and selectivity.

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  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2020). Molecules, 25(23), 5594.
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Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, pyrimidine derivatives stand as a cornerstone, forming the structural core of a vast array of biologically active molecules and functional materials. The strategic functionalization of the pyrimidine ring is paramount in the design and synthesis of novel compounds with tailored properties. This guide offers an in-depth comparative analysis of the reactivity of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate , a polysubstituted pyrimidine, with its structurally related analogs. By examining the electronic and steric influences of its substituents, we aim to provide a predictive framework for its chemical behavior and a practical guide for its synthetic manipulation.

Understanding the Reactivity Landscape of Substituted Pyrimidines

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic nature renders it susceptible to nucleophilic attack and generally resistant to electrophilic substitution.[1] However, the reactivity of the pyrimidine core is profoundly influenced by the electronic properties and positions of its substituents.

The subject of our focus, this compound, possesses a unique combination of substituents that modulate its reactivity:

  • 2-Amino Group: An electron-donating group (EDG) that increases the electron density of the pyrimidine ring, potentially activating it towards electrophilic attack and modulating the reactivity of other positions.

  • 6-Methyl Group: A weak electron-donating group that can influence the reactivity of the adjacent positions through inductive effects and provide steric hindrance.

  • 4-Carboxylate Group (COOEt): An electron-withdrawing group (EWG) that deactivates the pyrimidine ring towards electrophilic attack and activates it for nucleophilic substitution, particularly at the 2- and 6-positions.

The interplay of these groups creates a nuanced reactivity profile that we will explore through comparison with related compounds.

Comparative Reactivity Analysis

To elucidate the specific reactivity of this compound, we will compare it with two key analogs:

  • Analog A: Ethyl 2-aminopyrimidine-4-carboxylate (lacks the 6-methyl group)

  • Analog B: 2-Amino-4,6-dimethylpyrimidine (lacks the 4-carboxylate group)

This comparative approach will allow us to dissect the individual contributions of the methyl and carboxylate groups to the overall reactivity.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing carboxylate group, makes positions 2 and 6 susceptible to nucleophilic attack, especially when a good leaving group is present. In dihalopyrimidines, the general order of reactivity for SNAr is C4 > C2 > C5.[2]

While our target molecule does not possess a leaving group on the ring, we can infer its susceptibility to SNAr by considering the electronic effects of its substituents. The presence of the electron-withdrawing ethyl carboxylate group at position 4 would activate the ring towards nucleophilic attack. However, the electron-donating amino group at position 2 would partially counteract this effect.

Comparison:

  • This compound vs. Analog A (Ethyl 2-aminopyrimidine-4-carboxylate): The presence of the 6-methyl group in our target compound is expected to have a minor electronic effect but may introduce steric hindrance for an incoming nucleophile at the 6-position, should a leaving group be present there.

  • This compound vs. Analog B (2-Amino-4,6-dimethylpyrimidine): The absence of the strongly electron-withdrawing carboxylate group in Analog B makes its pyrimidine ring significantly less activated towards nucleophilic aromatic substitution.

Reactions at the 2-Amino Group

The 2-amino group is a key site for functionalization. It can undergo a variety of reactions, including acylation, alkylation, and diazotization. The nucleophilicity of this amino group is influenced by the other substituents on the pyrimidine ring.

Comparison:

  • This compound vs. Analog A (Ethyl 2-aminopyrimidine-4-carboxylate): The 6-methyl group in the target compound is expected to have a negligible electronic effect on the distant 2-amino group. Therefore, their reactivity in reactions such as acylation should be comparable.

  • This compound vs. Analog B (2-Amino-4,6-dimethylpyrimidine): The electron-withdrawing carboxylate group in the target compound will decrease the electron density on the pyrimidine ring and, by extension, reduce the nucleophilicity of the 2-amino group compared to Analog B. This would likely result in slower reaction rates for reactions involving the amino group as a nucleophile.

Reactions involving the Ester Group

The ethyl carboxylate at the 4-position is a versatile handle for further synthetic transformations. The two most common reactions are hydrolysis to the corresponding carboxylic acid and amidation to form an amide.

2.3.1. Hydrolysis to Carboxylic Acid

The hydrolysis of the ester can be achieved under either acidic or basic conditions. The ease of hydrolysis will depend on the steric and electronic environment around the ester group.

Comparison:

  • This compound vs. Analog A (Ethyl 2-aminopyrimidine-4-carboxylate): The steric hindrance from the adjacent 6-methyl group in the target compound might slightly hinder the approach of the hydroxide ion or hydronium ion to the ester carbonyl, potentially leading to a slower rate of hydrolysis compared to Analog A.

2.3.2. Amidation

Direct conversion of the ester to an amide can be achieved by heating with an amine, often with a catalyst. The reactivity will be influenced by the electrophilicity of the ester carbonyl and the nucleophilicity of the amine.

Comparison:

  • This compound vs. Analog A (Ethyl 2-aminopyrimidine-4-carboxylate): Similar to hydrolysis, the steric bulk of the 6-methyl group in the target compound may slightly decrease the rate of amidation compared to Analog A.

Experimental Data and Protocols

Table 1: Comparative Reactivity Summary (Predicted)
Reaction TypeThis compoundEthyl 2-aminopyrimidine-4-carboxylate (Analog A)2-Amino-4,6-dimethylpyrimidine (Analog B)Rationale
Nucleophilic Aromatic Substitution (on a halo-derivative) ModerateModerateLowThe electron-withdrawing carboxylate group activates the ring for SNAr. Analog B lacks this activation.
Acylation of 2-Amino Group SlowerSlowerFasterThe electron-withdrawing carboxylate group in the target and Analog A reduces the nucleophilicity of the amino group.
Ester Hydrolysis SlowerFasterN/AThe 6-methyl group in the target compound may sterically hinder the approach of the nucleophile.
Ester Amidation SlowerFasterN/AThe 6-methyl group in the target compound may sterically hinder the approach of the amine.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate (Biginelli-type Reaction)

This protocol is adapted from a microwave-assisted Biginelli reaction for a structurally similar compound and provides a likely route to the core structure of our target compound.[3]

Materials:

  • Guanidine hydrochloride

  • Benzaldehyde (or other appropriate aldehyde)

  • Ethyl acetoacetate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

Procedure:

  • In a microwave reactor vessel, combine guanidine hydrochloride (2.0 mmol), the desired aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and sodium bicarbonate (1.0 mmol) in ethanol (5 mL).

  • Seal the vessel and irradiate in a microwave reactor at 120 °C for 10 minutes.

  • After cooling, add cold water to the reaction mixture.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the dihydropyrimidine product.

  • Subsequent oxidation would be required to form the aromatic pyrimidine ring.

Causality: This one-pot, three-component reaction is a highly efficient method for constructing the dihydropyrimidine core. The use of microwave irradiation significantly reduces reaction times compared to conventional heating.[3]

Protocol 2: Hydrolysis of the Ethyl Ester to a Carboxylic Acid

This is a general procedure for the hydrolysis of a pyrimidine ester.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Water/Methanol or Water/THF solvent mixture

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl ester in a suitable solvent mixture (e.g., 1:1 water/methanol).

  • Add an excess of NaOH (e.g., 2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and acidify with HCl until the pH is acidic (e.g., pH 2-3).

  • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and protonation of the resulting carboxylate affords the carboxylic acid.

Protocol 3: Amidation of the Ethyl Ester

This is a general protocol for the direct amidation of an ester.

Materials:

  • This compound

  • Desired primary or secondary amine

  • High-boiling point solvent (e.g., DMF, DMSO) or neat conditions

  • Optional: Lewis acid catalyst (e.g., Ti(OiPr)₄)[4]

Procedure:

  • Combine the ethyl ester and an excess of the desired amine in a sealed tube.

  • If using a solvent, dissolve the reactants in a minimal amount of a high-boiling point solvent.

  • If using a catalyst, add the Lewis acid to the reaction mixture.

  • Heat the reaction mixture to a high temperature (e.g., 100-150 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and purify the product by column chromatography or recrystallization.

Causality: The amine acts as a nucleophile, attacking the ester carbonyl. The reaction is often slow and requires heat to drive the equilibrium towards the more stable amide product. Lewis acid catalysts can activate the ester carbonyl, allowing the reaction to proceed under milder conditions.[4]

Visualizing Reaction Pathways

Diagram 1: Synthesis via Biginelli-type Reaction

G cluster_reactants Reactants cluster_products Products Guanidine Guanidine Dihydropyrimidine Dihydropyrimidine Intermediate Guanidine->Dihydropyrimidine Aldehyde Aldehyde Aldehyde->Dihydropyrimidine Ketoester Ethyl Acetoacetate Ketoester->Dihydropyrimidine Pyrimidine Ethyl 2-amino-6-methyl- pyrimidine-4-carboxylate Dihydropyrimidine->Pyrimidine Oxidation

Caption: Synthesis of the pyrimidine core via a Biginelli-type reaction.

Diagram 2: Functional Group Interconversions

G Ester Ethyl 2-amino-6-methyl- pyrimidine-4-carboxylate Acid 2-Amino-6-methyl- pyrimidine-4-carboxylic acid Ester->Acid Hydrolysis (NaOH, H₂O) Amide 2-Amino-6-methyl- pyrimidine-4-carboxamide Ester->Amide Amidation (R₂NH, heat) AcylatedAmine Ethyl 2-acylamino-6-methyl- pyrimidine-4-carboxylate Ester->AcylatedAmine Acylation (Ac₂O, pyridine) Acid->Ester Esterification (EtOH, H⁺)

Caption: Key reactions at the functional groups of the target molecule.

Conclusion

This compound is a versatile building block with a rich and tunable reactivity profile. The interplay of its electron-donating amino and methyl groups with the electron-withdrawing carboxylate group governs its behavior in various chemical transformations. By understanding these electronic and steric effects, and by drawing comparisons with structurally related analogs, researchers can strategically design synthetic routes to access a wide range of novel pyrimidine derivatives for applications in drug discovery and materials science. The provided protocols offer a practical starting point for the synthesis and functionalization of this important heterocyclic scaffold.

References

  • Palladium‐catalyzed cross‐coupling reaction of 2‐ and/or 5‐substituted 4,6‐dichloropyrimidines with arylboronic acids. Semantic Scholar. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]

  • Biginelli reaction. Wikipedia. [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]

  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. ArTS - UniTS. [Link]

  • Biginelli Reaction – Knowledge and References. Taylor & Francis. [Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ResearchGate. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. National Institutes of Health. [Link]

  • Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. [Link]

  • Biginelli Reaction. Organic Chemistry Portal. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Institutes of Health. [Link]

  • Reactivity of substituted Pyrimidines with Some Nucleophiles. JOCPR. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. National Institutes of Health. [Link]

  • Functionalization of Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Facile Synthesis of a New Series of Pyrano[2,3-d]pyrimidine Derivatives. ResearchGate. [Link]

  • Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate. PubChem. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Institutes of Health. [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]

  • 2-Aminopyrimidine-4-carboxylic acid. PubChem. [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing. [Link]

  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. National Institutes of Health. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

  • Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors. National Institutes of Health. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Brieflands. [Link]

  • Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. National Institutes of Health. [Link]

  • Crystal structures of (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino). International Union of Crystallography. [Link]

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. We will explore a validated HPLC protocol, compare its performance against Ultra-High-Performance Liquid Chromatography (UHPLC), and discuss the foundational principles of method validation that ensure data integrity and trustworthiness.

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. Regulatory bodies such as the FDA and EMA have stringent requirements for impurity profiling, making robust analytical methods indispensable.[1] For pyrimidine derivatives like this compound, HPLC is frequently the gold standard due to its high precision, versatility, and ability to separate complex mixtures.[1][2]

Part 1: Primary Analytical Method: Reversed-Phase HPLC

The analysis of pyrimidine derivatives is most commonly achieved using reversed-phase HPLC (RP-HPLC).[3] This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) is used with a polar mobile phase. Non-polar analytes interact more strongly with the stationary phase, leading to longer retention times, while polar analytes elute more quickly.

For this compound, a C18 column is an excellent starting point due to its strong retentive capabilities for a broad range of molecules. The selection of the mobile phase, often a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is critical for achieving optimal separation (selectivity) of the main compound from potential impurities.[2][3]

Experimental Protocol: HPLC Purity Determination

This protocol outlines a standard, validated method for assessing the purity of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: ACE C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[2]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Linear gradient to 10% A, 90% B

    • 30-35 min: Hold at 10% A, 90% B

    • 35-36 min: Return to 95% A, 5% B

    • 36-45 min: Column re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.[2]

  • Injection Volume: 10 µL.

2. Reagent and Sample Preparation:

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v).

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm nylon or PVDF syringe filter before injection to prevent particulate matter from damaging the column.

3. Data Analysis:

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Causality Behind Experimental Choices
  • C18 Column: Provides excellent hydrophobic retention for the pyrimidine ring structure and its substituents, enabling effective separation from both more polar and less polar impurities.

  • Gradient Elution: A gradient is employed to ensure that impurities with a wide range of polarities can be eluted and resolved. A shallow initial gradient allows for the separation of early-eluting, more polar impurities, while the increasing organic solvent concentration helps elute strongly retained, non-polar impurities within a reasonable analysis time.

  • Buffered Mobile Phase (0.1% Phosphoric Acid): The amino group on the pyrimidine ring is basic. Using a slightly acidic mobile phase (pH ~2-3) ensures that this group is protonated, leading to consistent retention times and sharp, symmetrical peak shapes by minimizing silanol interactions on the column.

  • Detection at 240 nm: This wavelength is selected based on the UV absorbance maximum of the pyrimidine chromophore, providing high sensitivity for the main analyte and related impurities.[2]

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample & Standard Preparation (0.1 mg/mL) Filtration Solution Filtration (0.45 µm filter) SamplePrep->Filtration MobilePhase Mobile Phase Preparation Injection Inject 10 µL into HPLC System MobilePhase->Injection Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient) Injection->Separation Detection UV Detection (240 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC purity analysis.

Part 2: Comparative Analysis: HPLC vs. UHPLC

While HPLC is a robust and widely used technique, Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement.[1] UHPLC systems operate at much higher pressures (up to 15,000 psi) and utilize columns packed with smaller particles (<2 µm), leading to dramatic improvements in performance.

The fundamental separation principles are identical to HPLC, but the efficiency is vastly superior. For the analysis of this compound, switching to a UHPLC method could offer substantial benefits in a high-throughput quality control environment.

Performance Comparison
ParameterStandard HPLC (5 µm particles)UHPLC (sub-2 µm particles)Advantage of UHPLC
Resolution GoodExcellentHigher peak capacity allows for better separation of closely eluting impurities.
Analysis Time 30-45 minutes5-10 minutesSignificantly faster run times increase sample throughput.[1]
Sensitivity StandardHigherSharper, narrower peaks result in greater peak height and improved signal-to-noise ratio.
Solvent Consumption HighLow (up to 80% reduction)Reduced solvent usage lowers operational costs and environmental impact.[1]
System Pressure < 6,000 psi> 10,000 psiRequires specialized instrumentation capable of handling high backpressures.
Cost Lower initial investmentHigher initial investmentHigher upfront cost for instrumentation.

Part 3: Ensuring Trustworthiness through Method Validation

A described protocol is only reliable if it is validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] Regulatory bodies require that analytical methods used in GMP/GLP environments are validated according to guidelines from the International Conference on Harmonisation (ICH), specifically Q2(R1).[5]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated by running stressed samples (acid, base, peroxide, heat, light) to show that degradation peaks do not interfere with the main analyte peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. Typically evaluated over a range of 80-120% of the target concentration for an assay.[4]

  • Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of reference standard is spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision over a short interval with the same analyst and equipment.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.

Validation as a Self-Validating System

Validation_System cluster_quantitative Quantitative Pillars Trustworthy Trustworthy Analytical Method Specificity Specificity Specificity->Trustworthy Ensures identity Accuracy Accuracy Accuracy->Trustworthy Ensures correctness Precision Precision Precision->Trustworthy Ensures reproducibility Linearity Linearity & Range Linearity->Accuracy Linearity->Precision Sensitivity Sensitivity (LOD/LOQ) Sensitivity->Trustworthy Defines limits Robustness Robustness Robustness->Trustworthy Ensures reliability

Caption: Inter-relationship of validation parameters.

References

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

  • LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

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A Comparative Guide to the Synthesis of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate: An Evaluation of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development and medicinal chemistry, the pyrimidine scaffold is a cornerstone of molecular design. Its prevalence in biologically active compounds necessitates robust and efficient synthetic routes to access diverse derivatives. This guide provides an in-depth technical comparison of synthetic pathways to a key building block, Ethyl 2-amino-6-methylpyrimidine-4-carboxylate. We will delve into the mechanistic underpinnings of the primary synthetic strategy, present a detailed and validated experimental protocol, and offer a comparative analysis with alternative methods, supported by experimental data from the scientific literature. Our focus is on providing a practical and insightful resource that prioritizes scientific integrity, reproducibility, and a clear understanding of the chemical principles at play.

Introduction: The Significance of the 2-Aminopyrimidine Core

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal fragment for engaging with biological targets. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, including kinase inhibitors, anti-inflammatory agents, and other pharmacologically relevant compounds. The strategic placement of the amino, methyl, and carboxylate groups offers multiple points for further chemical modification, allowing for the exploration of vast chemical space in drug discovery programs.

The Principal Synthetic Route: Condensation of Guanidine with Ethyl Acetoacetate

The most direct and widely employed method for the synthesis of this compound is the condensation reaction between guanidine and ethyl acetoacetate. This reaction is a classic example of a cyclocondensation, forming the pyrimidine ring in a single, efficient step.

Mechanistic Insights

The reaction proceeds through a well-established mechanism. Under basic conditions, the enolate of ethyl acetoacetate is generated. Guanidine, a strong nucleophile, then attacks the carbonyl carbon of the ester group, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products.

Guanidine_EAA_Condensation cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Guanidine Guanidine Addition_Product Initial Adduct Guanidine->Addition_Product EAA Ethyl Acetoacetate Enolate Enolate of EAA EAA->Enolate Base Enolate->Addition_Product Cyclized_Intermediate Cyclized Intermediate Addition_Product->Cyclized_Intermediate Intramolecular Cyclization Product Ethyl 2-amino-6- methylpyrimidine-4-carboxylate Cyclized_Intermediate->Product Dehydration

Caption: Reaction mechanism for the synthesis of this compound.

Validated Experimental Protocol

This protocol is a synthesis of best practices derived from multiple literature sources for analogous reactions.

Materials:

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

  • Ethyl acetoacetate

  • Glacial acetic acid

Procedure:

  • Preparation of Guanidine Free Base: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol. To this solution, add guanidine hydrochloride. The mixture is stirred to allow for the formation of the guanidine free base and precipitation of sodium chloride.[1]

  • Reaction with Ethyl Acetoacetate: The ethanolic solution of guanidine is then added to ethyl acetoacetate.

  • Cyclocondensation: The reaction mixture is heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is dissolved in hot water and acidified with glacial acetic acid to precipitate the product.[1]

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol to afford the pure this compound.

Comparative Analysis of Synthetic Routes

While the direct condensation of guanidine and ethyl acetoacetate is a primary route, other methods have been reported for the synthesis of substituted 2-aminopyrimidines. A comparison of these alternatives is essential for selecting the most appropriate method based on factors such as starting material availability, desired scale, and laboratory capabilities.

Synthetic Route Starting Materials Key Features Reported Yields Advantages Disadvantages References
Guanidine Condensation Guanidine, Ethyl AcetoacetateOne-pot, classical methodGenerally good to excellentReadily available starting materials, straightforward procedure.May require careful control of pH and reaction conditions.[1][2][3]
Biginelli Reaction Aldehyde, β-ketoester, Urea/GuanidineMulti-component reaction, often acid-catalyzed.[4]Variable, can be high with optimized catalysts.[5]High atom economy, potential for diversity-oriented synthesis.Primarily yields dihydropyrimidines requiring a subsequent oxidation step.[4][5]
From Ethyl Cyanoacetate Guanidine, Ethyl CyanoacetateLeads to 2,4-diamino-6-hydroxypyrimidine which can be a precursor.80-82% for the initial product.Provides a route to other functionalized pyrimidines.Requires multiple steps to reach the target molecule.[1][6]
Solid-Phase Synthesis Polymer-bound thiourea, 2-alkylidene-3-ketoesterInvolves building the pyrimidine ring on a solid support.Modest to good.[7]Amenable to high-throughput synthesis and library generation.Requires specialized equipment and reagents.[7][7]

Experimental Data from Literature

Characterization Data for Analogous 2-Aminopyrimidines:

  • ¹H NMR: Typically shows characteristic signals for the ethyl ester protons (a quartet around 4.0-4.3 ppm and a triplet around 1.1-1.3 ppm), a singlet for the methyl group on the pyrimidine ring, and signals for the amino protons. Aromatic protons, if present, will appear in the downfield region.[8][9][10]

  • ¹³C NMR: Shows signals for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, the methyl carbon, and the carbons of the ethyl group.[10]

  • IR Spectroscopy: Characteristic absorption bands are observed for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700 cm⁻¹), and C=N and C=C stretching vibrations of the pyrimidine ring.[8][10]

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the product is expected.[11][12]

Conclusion and Future Perspectives

The synthesis of this compound is most reliably and efficiently achieved through the direct condensation of guanidine with ethyl acetoacetate. This method offers a balance of simplicity, high yield, and the use of readily available starting materials. While alternative methods like the Biginelli reaction and solid-phase synthesis provide avenues for generating diverse libraries of related compounds, the classical condensation remains the preferred route for accessing this specific and valuable building block.

Future research in this area may focus on the development of more environmentally benign reaction conditions, such as the use of greener solvents or catalyst-free systems.[11][13] Furthermore, the exploration of continuous flow methodologies could offer advantages in terms of scalability and process control for the industrial production of this important intermediate.

References

  • Khan, I., Zaib, S., Batool, S., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(15), 2789. [Link]

  • Traube, W., & Dudley, R. (1913). 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses, Coll. Vol. 1, p.180 (1941); Vol. 7, p.14 (1927). [Link]

  • Yields of 2-aminopyrimidines 4a-g obtained with the optimized conditions. - ResearchGate. (n.d.). Retrieved from [Link]

  • Biginelli reaction. (2023, December 1). In Wikipedia. [Link]

  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2000). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15689. [Link]

  • Khan, I., Zaib, S., Batool, S., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(15), 2789. [Link]

  • Sargordan, M., & Arani, M. (2017). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Applied Chemistry Research, 11(1), 107-113. [Link]

  • Vanden Eynde, J. J., & Delfosse, F. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. [Link]

  • Al-Omair, M. A., Ali, A. A., & El-Emam, A. A. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1849. [Link]

  • da Silva, P. B., de Oliveira, A. A., de Fátima, Â., & de Lima, D. P. (2018). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2018(4), M1016. [Link]

  • Synthesis of Pyrimidine Derivatives. (n.d.). [Link]

  • Katritzky, A. R., & Zhang, S. (2003). A mild, catalyst-free synthesis of 2-aminopyridines. Organic & Biomolecular Chemistry, 1(16), 2813-2815. [Link]

  • Shuto, Y., Gokan, K., & Maekawa, K. (1973). Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. Journal of the Faculty of Agriculture, Kyushu University, 17(3), 221-233. [Link]

  • G. S. S. Kumar, S. M., & Ramachandran, D. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2), 757-769. [Link]

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A Senior Application Scientist's Guide to the FT-IR Characterization of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical synthesis and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. Ethyl 2-amino-6-methylpyrimidine-4-carboxylate, a molecule featuring a trifecta of key functional groups—a primary amine, an ethyl ester, and a pyrimidine core—serves as an excellent case study for the application of Fourier-Transform Infrared (FT-IR) spectroscopy. This guide provides an in-depth, experience-driven protocol for its characterization. We move beyond a simple recitation of peak positions to explore the causal relationships between molecular structure and vibrational spectra. This document details optimized experimental workflows, presents a comparative analysis against structurally similar alternatives, and is grounded in authoritative spectroscopic principles to ensure a self-validating and robust characterization process.

Introduction: The Need for Precise Structural Elucidation

This compound is a substituted pyrimidine, a heterocyclic scaffold that is a cornerstone of many biologically active molecules, including pharmaceuticals.[1] Its structure incorporates:

  • A primary aromatic amine (-NH₂), a common site for further chemical modification.

  • An α,β-unsaturated ester (-COOEt), which influences the electronic properties and reactivity of the molecule.

  • A methyl-substituted pyrimidine ring , providing the core heterocyclic framework.

Given that subtle changes in this structure can drastically alter its biological activity, a rapid, reliable, and non-destructive analytical technique is essential for structural verification. Fourier-Transform Infrared (FT-IR) spectroscopy is the technique of choice for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational modes of the molecule's covalent bonds, allowing for the direct identification of its constituent functional groups.[2]

The Causality of Experimental Design: Why We Choose Our Method

The quality of an FT-IR spectrum is fundamentally dependent on the sample preparation method. The primary goal is to allow the instrument's infrared beam to interact with the sample efficiently without introducing spectral artifacts. For a solid powder like this compound, two methods are industry standards: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.

Comparison of Primary Sampling Techniques

FeatureAttenuated Total Reflectance (ATR)Potassium Bromide (KBr) Pellet Method
Principle An evanescent wave from an internal reflection element (crystal) penetrates a few microns into the sample.[3][4]The sample is intimately mixed with IR-transparent KBr powder and compressed into a translucent disc.[5][6]
Sample Prep Minimal; the sample is placed directly on the crystal.[7][8]Extensive; requires precise grinding, mixing, and pressing. Prone to moisture contamination.[6][9]
Speed Very fast (seconds to a minute per sample).Slower; can take several minutes to prepare a good pellet.[10]
Reproducibility High, due to consistent path length and pressure.Operator-dependent; pellet thickness and sample homogeneity can vary.[9]
Best For High-throughput screening, routine QC, analysis of liquids, pastes, and solids.Generating library-quality transmission spectra, quantitative analysis where a defined path length is needed.

For this guide, we will detail both methods, as ATR offers speed and simplicity for routine verification, while the KBr method remains a classic technique for creating high-quality transmission spectra for archival purposes.

Experimental Workflow Diagram

The following diagram illustrates the decision-making process and workflow for obtaining the FT-IR spectrum.

FTIR_Workflow cluster_prep PART 1: Sample Preparation cluster_acq PART 2: Data Acquisition cluster_analysis PART 3: Analysis & Interpretation Sample Solid Sample: Ethyl 2-amino-6-methyl- pyrimidine-4-carboxylate Method_Choice Choose Method Sample->Method_Choice ATR_Prep ATR: Place small amount of powder on crystal Method_Choice->ATR_Prep For Speed & Simplicity KBr_Prep KBr: Grind 1-2 mg sample with 100-200 mg dry KBr Method_Choice->KBr_Prep For Archival Transmission Spectrometer FT-IR Spectrometer ATR_Prep->Spectrometer Press Press into transparent pellet (~8-10 tons pressure) KBr_Prep->Press Press->Spectrometer BG_Scan 1. Acquire Background Spectrum (Empty sample compartment) Spectrometer->BG_Scan Sample_Scan 2. Place Sample in Beam Path BG_Scan->Sample_Scan Acquire 3. Acquire Sample Spectrum Sample_Scan->Acquire Process 4. Ratio Sample vs. Background (Automatic by software) Acquire->Process Final_Spectrum Final FT-IR Spectrum (%T vs. Wavenumber cm⁻¹) Process->Final_Spectrum Peak_ID Identify Peak Positions and Intensities Final_Spectrum->Peak_ID Correlate Correlate Peaks to Functional Groups Peak_ID->Correlate Confirm Confirm Molecular Structure Correlate->Confirm

Caption: Experimental workflow for FT-IR characterization.

Detailed Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols are designed to be self-validating, ensuring consistent and high-quality results.

Protocol 3.1: Attenuated Total Reflectance (ATR) Method
  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Record a background spectrum by pressing the anvil against the empty crystal. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorptions of the crystal.

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Pressure Application: Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The quality of an ATR spectrum is highly dependent on this contact.

  • Data Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the crystal and anvil with a suitable solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.

Protocol 3.2: Potassium Bromide (KBr) Pellet Method
  • Material Preparation: Gently dry spectroscopy-grade KBr powder in an oven to remove absorbed moisture, which can cause large, broad O-H peaks around 3400 cm⁻¹ and 1630 cm⁻¹, potentially obscuring N-H signals.[6]

  • Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the sample into a very fine powder. The goal is to reduce particle size to minimize light scattering.

  • Mixing: Add ~100-200 mg of the dry KBr powder to the mortar. Gently but thoroughly mix with the sample to achieve a uniform dispersion.[5]

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply 8-10 metric tons of pressure for 1-2 minutes.[6][11] A successful pellet will be thin and transparent or translucent.

  • Data Acquisition: Place the pellet in a sample holder in the spectrometer's beam path and acquire the spectrum, having previously run a background scan on the empty instrument.

Spectral Analysis: Correlating Structure to Spectrum

The FT-IR spectrum of this compound is a composite of the vibrations from its distinct functional groups. The interpretation involves identifying characteristic peaks and assigning them to specific molecular motions.

Table 1: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeAssigned Functional Group
3450 - 3350MediumAsymmetric N-H StretchPrimary Amine (-NH₂)[12][13]
3350 - 3250MediumSymmetric N-H StretchPrimary Amine (-NH₂)[12][13]
3100 - 3000Medium-WeakAromatic C-H StretchPyrimidine Ring C-H[14]
3000 - 2850MediumAliphatic C-H StretchMethyl (-CH₃) & Ethyl (-CH₂CH₃)[14]
1730 - 1715 Strong, Sharp C=O Carbonyl Stretch α,β-Unsaturated Ester [15][16]
1650 - 1580Medium-StrongN-H Bending (Scissoring)Primary Amine (-NH₂)[12][17]
1600 - 1450Medium-StrongC=N and C=C Ring StretchesPyrimidine Ring[18][19]
1470 - 1450MediumC-H BendingMethyl/Ethyl Groups[14]
1375 - 1350MediumC-H Bending (Symmetric)Methyl Group[14]
1300 - 1200StrongAsymmetric C-O-C StretchEster Linkage[16][20]
1250 - 1020MediumC-N StretchAromatic Amine & Pyrimidine Ring[12][17]
1150 - 1000StrongSymmetric C-O-C StretchEster Linkage[16][20]
900 - 675StrongC-H Out-of-Plane BendingAromatic Ring[21]

Key Interpretive Insights:

  • The Amine Region (3500-3200 cm⁻¹): The definitive presence of a primary amine is confirmed by the appearance of two distinct, sharp peaks in this region, corresponding to the asymmetric and symmetric N-H stretches.[22] This immediately distinguishes it from a secondary amine (one peak) or a tertiary amine (no peaks).

  • The Carbonyl Peak (1730-1715 cm⁻¹): The most intense and sharp peak in the spectrum will be the C=O stretch of the ester. Its position is diagnostically significant. A standard saturated ester absorbs at 1750-1735 cm⁻¹.[16] The conjugation with the pyrimidine ring's double bonds delocalizes the C=O bond, weakening it slightly and shifting the absorption to a lower wavenumber (1730-1715 cm⁻¹), providing evidence for the electronic environment of the ester.[15]

  • The Fingerprint Region (<1500 cm⁻¹): This region is complex but contains a wealth of structural information. The strong bands for the C-O-C ester stretches and the various C=N/C=C ring vibrations create a unique pattern that serves as the compound's definitive fingerprint.[2]

Comparative Analysis: Validating Identity Against Alternatives

To truly confirm the structure, we must consider what the spectrum would look like if the molecule were a different, related compound. This comparative logic is a powerful tool for eliminating ambiguity.

Table 2: FT-IR Spectral Comparison with Structural Alternatives

CompoundKey Missing Bands (vs. Target)Key Additional/Shifted Bands (vs. Target)
Target: this compound --
Alternative 1: 2-Amino-4,6-dimethylpyrimidine [23]Strong C=O stretch (~1720 cm⁻¹)Strong C-O-C stretches (1300-1000 cm⁻¹)-
Alternative 2: Ethyl 4-aminobenzoate C=N ring stretches (~1600-1450 cm⁻¹)C=O stretch is higher (~1715 cm⁻¹ due to less extensive conjugation)
Alternative 3: 2-Amino-6-methylpyrimidine-4-carboxylic acid Strong C-O-C ester stretches (1300-1000 cm⁻¹)Very broad O-H stretch (3300-2500 cm⁻¹) obscuring N-H regionC=O stretch shifted to ~1710-1680 cm⁻¹

This comparison demonstrates that the specific combination of a two-pronged N-H stretch, a conjugated ester C=O stretch, and the pyrimidine ring vibrations provides an unambiguous identification of this compound.

Conclusion

FT-IR spectroscopy provides a definitive and efficient method for the structural characterization of this compound. Through careful sample preparation and a systematic interpretation of the resulting spectrum, one can confidently identify the key functional groups—the primary amine, the conjugated ethyl ester, and the heterocyclic pyrimidine core. The presence, position, and multiplicity of key bands, particularly the dual N-H stretches and the sharp, strong C=O absorption below 1730 cm⁻¹, serve as conclusive evidence of the compound's structure. When combined with a logical comparison against potential alternatives, this technique offers a robust, self-validating system for quality control and structural confirmation in any research or development setting.

References

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

  • Wikipedia. (2023). Attenuated total reflectance. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved from [Link]

  • Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research. Retrieved from [Link]

  • METTLER TOLEDO. (2020, January 24). What is ATR? (Attenuated Total Reflectance) [Video]. YouTube. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Bakke, B. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Química Orgánica.org. (n.d.). IR Spectrum: Esters. Retrieved from [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Unknown Source. (n.d.). IR Spectroscopy of Esters. (This source could not be fully verified but provides relevant context).
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • Unknown Source. (n.d.). 4 Simplified Infrared Correlation Chart. (This is a general reference chart, commonly available).
  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Reference Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Krishnakumar, V., & John, X. (2012). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. International Journal of Engineering Research and Applications (IJERA), 2(3), 205-211. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activities of analogs derived from the core scaffold, Ethyl 2-amino-6-methylpyrimidine-4-carboxylate. Pyrimidine and its fused derivatives represent a cornerstone in medicinal chemistry, forming the nucleus of numerous therapeutic agents due to their diverse pharmacological profiles.[1] This document synthesizes data from multiple studies to offer an objective comparison of their performance in key therapeutic areas, supported by experimental data and mechanistic insights for researchers, scientists, and drug development professionals.

Introduction: The Versatile Pyrimidine Scaffold

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a privileged structure in drug discovery.[2] It is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is found in a wide array of synthetic compounds with significant therapeutic value, including anticancer, antimicrobial, and anti-inflammatory agents.[1][3][4] The parent compound, this compound, serves as a versatile starting point for chemical modification. Variations at the C2, C4, C5, and C6 positions, as well as the fusion of other rings (such as thiophene to form thieno[2,3-d]pyrimidines), can dramatically modulate the compound's biological activity. This guide focuses on comparing these analogs across three major activity classes: anticancer, antimicrobial, and anti-inflammatory.

General Synthesis Approach

The synthesis of these pyrimidine analogs often involves multicomponent reactions, providing a high degree of structural diversity. A common and efficient method is the Biginelli reaction or its variations, which typically involves the condensation of a β-ketoester (like ethyl acetoacetate), an aldehyde, and a urea or guanidine derivative. For fused systems like thieno[2,3-d]pyrimidines, the Gewald reaction is frequently employed to construct the initial substituted 2-aminothiophene ring, which is then cyclized with nitriles or other reagents to form the final bicyclic scaffold.[5] This synthetic accessibility allows for the systematic exploration of structure-activity relationships (SAR).

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_moa Mechanism of Action start Starting Materials (e.g., β-ketoester, nitrile) synth Chemical Synthesis (e.g., Gewald Reaction) start->synth purify Purification & Characterization (NMR, MS, IR) synth->purify invitro In Vitro Screening (Anticancer, Antimicrobial, etc.) purify->invitro Library of Analogs data Data Analysis (IC50, MIC, SAR) invitro->data lead Lead Compound Identification data->lead pathway Pathway Analysis (e.g., Kinase Inhibition) lead->pathway Mechanistic Studies invivo In Vivo Studies (Animal Models) pathway->invivo

Caption: General experimental workflow from synthesis to in vivo analysis.

Comparative Anticancer Activity

Pyrimidine analogs have emerged as potent anticancer agents, often targeting key enzymes in cell signaling pathways like protein kinases.[6][7] Fused pyrimidines, particularly thieno[2,3-d]pyrimidines, are bioisosteres of purines and can act as competitive inhibitors at the ATP-binding sites of kinases such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in tumors.[5][8]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these analogs is highly dependent on the nature and position of substituents. Studies on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates reveal several key trends:

  • C2 Position: Substitution at the C2 position with small alkyl groups (e.g., ethyl) or substituted aryl groups can significantly enhance cytotoxicity against breast cancer cell lines like MCF-7 and MDA-MB-231.[5][9]

  • C4 Position: An amino group at this position is often crucial for activity, forming key hydrogen bonds within the target enzyme's active site.[10] Modifications to this group, such as substitution with a chlorophenyl amino moiety, have been shown to confer potent EGFR inhibitory activity.[8]

  • C6 Position: The ethyl carboxylate group at C6 is a common feature, but its modification can influence activity.

G cluster_mods Structural Modifications core Ethyl 2-amino-pyrimidine- 4-carboxylate Scaffold C2 C2 Position: - Small alkyl groups - Aryl/heteroaryl rings core->C2 C4 C4 Position: - Substituted anilino groups core->C4 fusion Ring Fusion: - Thiophene (Thienopyrimidine) - Pyrrole (Pyrrolopyrimidine) core->fusion activity Enhanced Anticancer Activity (e.g., Kinase Inhibition) C2->activity C4->activity fusion->activity

Caption: Structure-Activity Relationship (SAR) logic for anticancer activity.
Comparative Performance Data

The following table summarizes the in vitro antiproliferative activity (IC₅₀) of selected thieno[2,3-d]pyrimidine analogs against human breast cancer cell lines.

Compound IDC2-SubstituentC4-SubstituentCell LineIC₅₀ (µM)Reference
Analog 1 -CH₃-NH₂MCF-745.0[9]
Analog 2 -CH₂CH₃-NH₂MCF-7110.0[9]
Analog 3 -CH₂CH₂Cl-NH₂MCF-74.5[9]
Analog 4 Phenyl-NH₂MCF-71.3[5]
AV79 -CH₃-NH(p-Cl-Ph)MCF-7~15 (50 µg/mL)[8]
Doxorubicin (Standard)(Standard)MCF-70.8[5]

Data is compiled and interpreted from multiple sources for comparison.

Mechanism of Action: EGFR/ErbB-2 Inhibition

A prominent mechanism for the anticancer effect of these compounds is the inhibition of receptor tyrosine kinases like EGFR and ErbB-2.[10] Overactivation of these receptors leads to uncontrolled cell proliferation. The pyrimidine analogs competitively bind to the ATP pocket of the kinase domain, preventing phosphorylation and blocking downstream signaling cascades like the Ras/MAPK and PI3K/Akt pathways, ultimately leading to cell cycle arrest and apoptosis.[5][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR/ErbB-2 ras Ras egfr->ras pi3k PI3K egfr->pi3k raf Raf ras->raf akt Akt pi3k->akt mek MEK raf->mek mtor mTOR akt->mtor transcription Transcription Factors (c-Myc, AP-1) akt->transcription erk ERK mek->erk erk->transcription outcome Cell Proliferation, Survival, Angiogenesis transcription->outcome inhibitor Pyrimidine Analog inhibitor->egfr Inhibition

Caption: Simplified EGFR signaling pathway inhibited by pyrimidine analogs.

Comparative Antimicrobial Activity

The pyrimidine nucleus is a common feature in synthetic antimicrobial agents.[11] Analogs of this compound have been evaluated for their efficacy against a range of Gram-positive and Gram-negative bacteria as well as fungi.[3][12]

Structure-Activity Relationship (SAR) Insights

For antimicrobial activity, structural modifications have shown varied effects:

  • Fused Rings: Cyclization at the C5-C6 positions to create bicyclic or tricyclic systems can sometimes decrease or abolish antimicrobial activity, suggesting that the core monocyclic pyrimidine might be more effective in some cases.[3]

  • Substituents: The introduction of aromatic residues and electronegative radicals (e.g., halogens) can significantly increase antibacterial activity, though it may also decrease solubility.[11][12]

  • Thione Group: The presence of a thione (C=S) group, often seen in pyrimidine-2-thione derivatives, is frequently associated with good antimicrobial potential.[11]

Comparative Performance Data

The table below presents the antibacterial activity of several pyrimidine derivatives, measured by the diameter of the zone of inhibition.

Compound ClassTest OrganismZone of Inhibition (mm)Standard Drug (Zone)Reference
Pyrido[2,3-d:6,5-d']dipyrimidineE. coli (Gram -)13 - 16Ampicillin (22 mm)[3]
Pyrido[2,3-d:6,5-d']dipyrimidineB. subtilis (Gram +)14 - 18Ampicillin (25 mm)[3]
Pyrimido[4,5-d]pyrimidineE. coli (Gram -)14Ampicillin (22 mm)[3]
3-amino-pyrimidine-2-thione analogE. coli (Gram -)12Erythromycin (20 mm)[11]
3-amino-pyrimidine-2-thione analogP. aeruginosa (Gram -)10Erythromycin (18 mm)[11]

Data is compiled and interpreted from multiple sources for comparison.

Comparative Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics. Many pyrimidine derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key mediators of the inflammatory cascade.[4][13]

Mechanism of Action: COX Inhibition and PGE₂ Reduction

A primary mechanism for the anti-inflammatory action of pyrimidine analogs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation.[14] By blocking COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, such as Prostaglandin E₂ (PGE₂), which are potent inflammatory mediators responsible for pain, swelling, and fever.[15] Some analogs have shown an ability to significantly reduce PGE₂ levels in vivo, comparable to standard drugs like diclofenac.[15]

Comparative Performance Data

The following data compares the in vivo anti-inflammatory effect of thieno[2,3-d]pyrimidine analogs using the carrageenan-induced rat paw edema model.

Compound ID% Edema Inhibition (3h post-carrageenan)PGE₂ Level (pg/mL)Reference
Analog 4c 42%19[15]
Analog 4f ~35% (at 4h)Not specified[15]
Analog 4a ~34% (at 4h)Not specified[15]
Diclofenac 48%12[15]
Control 0%High (baseline)[15]

Data is compiled from the cited study for comparison.

Standardized Experimental Protocols

To ensure reproducibility and validate the comparative data, the following are detailed protocols for the key biological assays discussed.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is proportional to the number of living cells.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Prepare serial dilutions of the test compounds and a standard drug (e.g., Doxorubicin) in the culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell blank.

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) using dose-response curve analysis.

Protocol 2: In Vitro Antibacterial Activity (Disc Diffusion Method)
  • Principle: This method tests the susceptibility of bacteria to the synthesized compounds. A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with the test organism. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a clear circular zone of inhibition.

  • Procedure:

    • Prepare sterile Mueller-Hinton agar plates.

    • Inoculate the surface of the agar plates uniformly with a standardized bacterial suspension (e.g., E. coli, S. aureus) using a sterile cotton swab.

    • Impregnate sterile filter paper discs (6 mm diameter) with a known concentration of the test compound (e.g., 500 µg/mL in DMSO).

    • Place the discs onto the inoculated agar surface. Include a negative control (DMSO) and a positive control (e.g., Ampicillin, Erythromycin).

    • Incubate the plates at 37°C for 24 hours.

    • Measure the diameter of the zone of inhibition (including the disc) in millimeters. A larger zone indicates greater antibacterial activity.[11]

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
  • Principle: This is a standard model for evaluating acute inflammation. Sub-plantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

  • Procedure:

    • Acclimatize Wistar rats for one week. Fast the animals overnight before the experiment.

    • Divide the rats into groups: control, standard (e.g., Diclofenac), and test compound groups.

    • Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) at a specified dose (e.g., 100 mg/kg). The control group receives the vehicle only.

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately after injection (V₀) and at regular intervals (e.g., 1, 2, 3, 4 hours) using a plethysmometer.

    • Calculate the percentage of edema inhibition for each group relative to the control group at each time point.[4][15]

Conclusion and Future Perspectives

The this compound scaffold and its analogs, particularly the fused thieno[2,3-d]pyrimidines, demonstrate a remarkable breadth of biological activity. As anticancer agents, they show promise as kinase inhibitors, with specific substitutions leading to potent, low-micromolar activity against breast cancer cell lines.[5][9] In the antimicrobial domain, they provide a basis for developing new agents, although structure-activity relationships can be complex.[3] Their anti-inflammatory effects, mediated through the inhibition of the COX/PGE₂ pathway, are comparable to established NSAIDs, highlighting their potential as safer alternatives.[15]

Future research should focus on optimizing the lead compounds identified in these studies. This includes refining SAR to enhance potency and selectivity, improving pharmacokinetic properties (solubility, bioavailability), and conducting extensive in vivo testing to validate their therapeutic potential. The versatility of the pyrimidine core ensures that it will remain a highly productive scaffold for the discovery of novel therapeutic agents.

References

  • Al-Said, M. S., Ghorab, M. M., & Al-qasoumi, S. I. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 16(8), 6219-6231. [Link]

  • Gomha, S. M., et al. (2019). Synthesis and antibacterial properties of pyrimidine derivatives. Journal of Molecular Structure, 1180, 662-670. [Link]

  • Yadav, A., & Singh, A. (2013). synthesis and antibacterial activity of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 768-771. [Link]

  • Abdelgawad, M. A., et al. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical and Pharmaceutical Research, 9(10), 140-150. [Link]

  • Rashid, M., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 11(2), 239-250. [Link]

  • Verma, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19183-19194. [Link]

  • Sondhi, S. M., et al. (2006). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 68(3), 283. [Link]

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  • Nikolova, I., et al. (2021). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 26(23), 7173. [Link]

  • Karczmarzyk, Z., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2111. [Link]

  • Nikolova, I., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3300. [Link]

  • Ghorab, M. M., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific reports, 14(1), 3650. [Link]

  • Vanden Eynde, J. J., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. [Link]

  • Jefferson, A. B., et al. (2008). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorganic & medicinal chemistry letters, 18(11), 3274-3277. [Link]

  • Kumar, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of medicinal chemistry, 56(5), 2125-2138. [Link]

  • Smaill, J. B., et al. (2008). Discovery of novel 4-amino-6-arylaminopyrimidine-5-carbaldehyde oximes as dual inhibitors of EGFR and ErbB-2 protein tyrosine kinases. Bioorganic & medicinal chemistry letters, 18(12), 3423-3426. [Link]

  • Gangjee, A., et al. (2008). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & medicinal chemistry, 16(10), 5592-5603. [Link]

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A Senior Application Scientist's Guide to Ethyl 2-amino-6-methylpyrimidine-4-carboxylate Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and synthetic organic chemistry, pyrimidine derivatives are foundational scaffolds for a vast array of biologically active compounds. Ethyl 2-amino-6-methylpyrimidine-4-carboxylate, a key heterocyclic building block, is no exception. Its utility as a precursor in the synthesis of targeted therapeutics necessitates a rigorous understanding and verification of its quality. The integrity of a reference standard is paramount; it is the benchmark against which all experimental and synthetic outcomes are measured, ensuring reproducibility, accuracy, and compliance.

This guide provides an in-depth technical comparison of reference standards for this compound. Moving beyond a simple product listing, we will explore the causality behind analytical choices, present self-validating experimental protocols, and offer a logical framework for selecting the appropriate standard for your application.

Core Physicochemical Characteristics

A reference standard begins with a well-defined identity. This compound (CAS 857410-67-4) is a distinct molecule whose properties are summarized below. Understanding these fundamental attributes is the first step in its accurate identification and handling.

PropertyValueSource
CAS Number 857410-67-4[1]
Molecular Formula C₈H₁₁N₃O₂[1]
Molecular Weight 181.19 g/mol [1]
IUPAC Name This compound-
Canonical SMILES CCOC(=O)C1=CC(=NC(=N1)N)C-

The Critical Comparison: Isomers and Purity Grades

In the realm of substituted heterocycles, positional isomers are a frequent and critical challenge. They can arise during synthesis and often possess similar physical properties, making them difficult to separate and distinguish. For this reason, a primary aspect of validating a reference standard is confirming its isomeric purity.

Distinguishing from Key Positional Isomers

A common alternative and potential impurity is Ethyl 2-amino-4-methylpyrimidine-5-carboxylate. While structurally similar, the different placement of the carboxylate group leads to distinct chemical properties and reactivity, which could drastically alter the outcome of a synthetic pathway or biological assay.

FeatureTarget: this compound Alternative: Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
Structure Structure of this compoundStructure of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
CAS Number 857410-67-4[1]81633-29-6[2][3]
Molecular Formula C₈H₁₁N₃O₂C₈H₁₁N₃O₂[3]
Molecular Weight 181.19 g/mol [1]181.19 g/mol [3]
Key Distinction Carboxylate group at position 4; pyrimidine ring proton at position 5.Carboxylate group at position 5; pyrimidine ring proton at position 6.
¹H NMR The lone pyrimidine ring proton (at C5) would exhibit a distinct chemical shift.The lone pyrimidine ring proton (at C6) would appear at a different chemical shift due to the differing electronic environment.
Understanding Purity Grades

Commercial reference standards are available in various purity grades. The choice is dictated by the intended application.

  • >95-98% Purity: Suitable for routine synthetic work, reaction monitoring by TLC or LC-MS, and qualitative identification. The impurity profile may not be fully characterized.

  • Analytical Standard (>99.5%): Essential for quantitative applications such as HPLC assay development, impurity profiling, and as a standard for pharmacokinetic studies. These standards typically come with a comprehensive Certificate of Analysis (CoA) detailing the results of multiple analytical techniques and specifying the identity and concentration of any significant impurities.

Analytical Workflows for Standard Verification

Trust in a reference standard should not be implicit; it must be verifiable. A robust analytical workflow provides a self-validating system to confirm both the identity and purity of the material.

cluster_0 Identity Confirmation cluster_1 Purity Assessment identity_nmr ¹H NMR Spectroscopy (Structural Confirmation) identity_ms Mass Spectrometry (Molecular Weight Verification) identity_nmr->identity_ms purity_hplc HPLC-UV (Purity & Impurity Profile) identity_ms->purity_hplc final Verified Standard for Use purity_residual ¹H NMR (Residual Solvents) purity_hplc->purity_residual start Reference Standard Sample start->identity_nmr start->purity_hplc

Caption: Recommended workflow for the comprehensive validation of a reference standard.

Experimental Protocol 1: Purity by High-Performance Liquid Chromatography (HPLC)

This protocol is designed to separate the main compound from potential impurities. Reversed-phase HPLC is the technique of choice for pyrimidine derivatives.[4]

  • Objective: To determine the purity of the reference standard and identify any related substances.

  • Instrumentation: HPLC system with UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase is selected for its hydrophobicity, which is well-suited for retaining and separating moderately polar molecules like pyrimidine derivatives.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water. (Formic acid is used as a modifier to improve peak shape and is MS-compatible).[5]

    • B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (Pyrimidines typically exhibit strong absorbance in this region).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to make a 0.1 mg/mL solution.

  • System Suitability:

    • Inject the sample six times. The relative standard deviation (RSD) of the peak area for the main component should be ≤ 2.0%.

  • Purity Calculation: The purity is calculated using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Experimental Protocol 2: Identity by ¹H NMR Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton.[6]

  • Objective: To confirm the chemical structure of this compound and distinguish it from its isomers.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the standard in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a good choice for this class of compounds due to its excellent solubilizing power and the ability to observe exchangeable protons (e.g., from the amino group).

  • Data Acquisition: Acquire a standard proton spectrum.

  • Expected ¹H NMR Signals (Predicted):

    • Ethyl Ester (CH₃): A triplet, ~1.3 ppm.

    • Ethyl Ester (CH₂): A quartet, ~4.3 ppm.

    • Methyl (on pyrimidine ring): A singlet, ~2.4 ppm.

    • Pyrimidine Ring Proton (H5): A singlet, ~6.5-7.0 ppm. The precise chemical shift of this proton is the most diagnostic feature for distinguishing it from the 4-methyl-5-carboxylate isomer.

    • Amino (NH₂): A broad singlet, ~7.0-7.5 ppm. The chemical shift can vary depending on concentration and residual water.

Synthesis Context and Standard Selection

The manufacturing process of a chemical directly influences its potential impurity profile. Understanding the synthesis provides insight into what to look for during analysis.

Plausible Synthesis Route

Pyrimidines are commonly synthesized via the condensation of a β-dicarbonyl compound with a guanidine salt.[7]

reagent1 Ethyl Acetoacetate intermediate Cyclocondensation Reaction reagent1->intermediate reagent2 Guanidine Nitrate reagent2->intermediate reagent3 Base (e.g., NaOEt) in Ethanol reagent3->intermediate Catalyst product This compound intermediate->product impurity Potential Impurities: - Unreacted Starting Materials - Positional Isomers - Byproducts intermediate->impurity start What is the intended application? qualitative Qualitative Use (e.g., Reaction Monitoring, Compound ID) start->qualitative Qualitative quantitative Quantitative Use (e.g., Assay Standard, Impurity ID) start->quantitative Quantitative std_basic Select Standard with Purity >95-98% Verify identity with NMR/MS. qualitative->std_basic gmp Regulated Environment? (e.g., GMP, GLP) quantitative->gmp research Basic Research Lab gmp->research No std_gmp Select Certified Reference Material (CRM) Traceable to USP/Ph. Eur. Requires extensive documentation. gmp->std_gmp Yes std_analytical Select Analytical Standard (>99.5% Purity) Requires full CoA. research->std_analytical

Caption: Decision tree for selecting the appropriate grade of reference standard.

Conclusion

The selection and use of a reference standard for this compound is a foundational step for any successful research or development program. It is a decision that extends beyond sourcing and price to the core of scientific integrity. The critical factors for consideration are isomeric purity, overall percentage purity, and the level of characterization provided by the supplier.

As a Senior Application Scientist, my recommendation is to never take a standard's quality for granted. Always perform, at a minimum, an identity check (NMR or MS) and a purity assessment (HPLC) upon receipt of a new lot. This due diligence ensures that the standard is fit for its purpose and that the data generated is both reliable and reproducible. By following the comparative logic and experimental protocols outlined in this guide, researchers can proceed with confidence in the quality of their chemical benchmark.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate, a heterocyclic compound integral to various synthetic pathways. Adherence to these protocols is critical for mitigating potential hazards, ensuring regulatory compliance, and fostering a culture of safety within the laboratory.

While a specific Safety Data Sheet (SDS) for this compound was not identified during the preparation of this guide, the following procedures are based on a comprehensive analysis of SDS for structurally similar aminopyrimidine derivatives.[1][2][3][4][5][6] It is imperative that a qualified safety professional conduct a thorough risk assessment for the specific conditions of use in your laboratory.

Part 1: Hazard Identification and Risk Assessment

The foundational step in the safe handling and disposal of any chemical is a thorough understanding of its potential hazards. Based on data from analogous aminopyrimidine compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[3][5][6][7]

Key Potential Hazards:

  • Skin Irritation: May cause irritation upon direct contact.[3][5][7]

  • Eye Irritation: May cause serious eye irritation.[3][5][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][6]

  • Combustibility: While not highly flammable, aminopyrimidine derivatives can be combustible solids.[8]

Incompatible Materials:

To prevent hazardous reactions, avoid contact with strong oxidizing agents and strong acids.[1][2][4]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The consistent and correct use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound and its waste. The level of PPE should be determined by a site-specific risk assessment.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[9][10][11]Protects against splashes and airborne particles that could cause serious eye irritation.[3][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact and potential irritation.[1][3][5] Always inspect gloves for integrity before use.[12]
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA approved respirator may be necessary if dust is generated.[1]Minimizes the risk of inhaling dust or aerosols that can cause respiratory irritation.[1][6] The need for respiratory protection should be based on a risk assessment.[10]

Part 3: Spill Management Protocol

In the event of a spill, a swift and informed response is crucial to minimize exposure and environmental contamination.

Immediate Actions:

  • Evacuate and Isolate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Consult the SDS: Refer to the Safety Data Sheet for any specific emergency procedures.[13]

Cleanup Procedure for Small Spills:

  • Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the required personal protective equipment.[13]

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[13]

  • Absorption: Carefully absorb the spilled material.

  • Collection: For solid spills, gently sweep or scoop the material to avoid creating dust.[1] Place all contaminated absorbent and spilled material into a designated, labeled hazardous waste container.[13]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: The collected spill waste must be disposed of as hazardous chemical waste.

Experimental Workflow: Disposal Decision Pathway

The following diagram outlines the critical decision-making steps for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Characterization cluster_containment Containment & Labeling cluster_disposal Final Disposal start Waste Generation (Solid or Solution) characterize Characterize Waste - Pure Compound? - In Solution? - Contaminated Materials? start->characterize segregate Segregate Waste (Avoid Incompatibles) characterize->segregate container Select Compatible Waste Container segregate->container labeling Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Accumulation Start Date container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage pickup Arrange Pickup by Accredited Waste Vendor storage->pickup end Final Disposal (Incineration or Landfill) pickup->end

Caption: Decision workflow for the proper disposal of this compound waste.

Part 4: Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an accredited hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Isolate all waste containing this compound. This includes the pure compound, solutions, and any contaminated materials such as filter paper, pipette tips, and empty containers.

  • This waste must be classified as hazardous chemical waste.

  • Segregate this waste from incompatible materials, particularly strong oxidizing agents and strong acids.[1][2][4]

Step 2: Container Selection and Management

  • Use a designated, leak-proof, and chemically compatible container for waste collection.[14] The container must have a secure, tight-fitting lid.[1]

  • Ensure the container was not previously used for incompatible chemicals.[14]

  • Do not overfill the container. Leave adequate headspace for expansion.

Step 3: Accurate and Compliant Labeling

Proper labeling is a critical component of safe waste management. The waste container must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • The primary hazards associated with the compound (e.g., "Irritant").

  • The date when waste was first added to the container.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • The SAA should be under the control of laboratory personnel.

  • Ensure the container is kept closed except when adding waste.

Step 5: Arranging for Professional Disposal

  • Once the waste container is full or has been in accumulation for the maximum allowed time per your institution's and local regulations, arrange for its collection by a licensed hazardous waste disposal company.[15][16][17][18]

  • Reputable vendors in this sector include Clean Management,[15] Western Environmental Services,[16] Veolia,[19] Waste Management,[17] and Clean Earth.[18]

Part 5: Conclusion - A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By integrating these principles of hazard awareness, diligent PPE use, and compliant disposal practices into your daily workflow, you contribute to a safer and more sustainable scientific community. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all local, state, and federal regulations.

References

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A Researcher's Guide to the Safe Handling of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-amino-6-methylpyrimidine-4-carboxylate, a key building block in synthetic chemistry and drug development. The protocols outlined herein are designed to empower researchers with the knowledge to manage this chemical safely, from initial handling to final disposal, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment

Based on data from analogous compounds, this compound should be treated as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.[5][6] The potential health effects include:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.[1][4][6]

  • Serious Eye Irritation: Can cause significant irritation, redness, and discomfort if it comes into contact with the eyes.[1][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure.[8] For all procedures involving this compound, the following PPE is mandatory:

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are required for all handling of this compound. For operations with a higher risk of splashing, such as handling larger quantities or reactions under pressure, a face shield worn over safety goggles is essential.[9]
Hand Protection Wear chemical-resistant gloves, such as nitrile or neoprene.[7] It is good practice to wear two pairs of gloves, especially during prolonged handling.[10] Gloves should be inspected before use and changed immediately if contaminated or damaged.[8]
Body Protection A flame-resistant lab coat is required to protect against splashes and spills.[9] Ensure the lab coat is fully buttoned. For larger scale operations, consider a chemical-resistant apron over the lab coat.
Respiratory Protection All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to minimize inhalation risk.[10] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be necessary, and a formal respiratory protection program must be in place.[8]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial to minimize exposure and environmental impact.[10]

Step 1: Preparation and Engineering Controls
  • Designated Area: Designate a specific area within a certified chemical fume hood for handling this compound.[10]

  • Ventilation: Ensure adequate ventilation in the laboratory.[1] All weighing and transfer operations of the solid compound must be conducted in a fume hood.[10]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

  • Assemble Materials: Before starting, gather all necessary equipment, reagents, and waste containers.

Step 2: Safe Handling and Experimental Workflow

The following workflow outlines the critical steps for safely handling this compound during a typical experimental procedure.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood prep_weigh Weigh Compound Carefully to Avoid Dust Generation prep_hood->prep_weigh react_dissolve Dissolve in Appropriate Solvent (Use a closed system if possible) prep_weigh->react_dissolve react_monitor Monitor Reaction Progress react_dissolve->react_monitor workup_quench Quench Reaction Mixture react_monitor->workup_quench workup_extract Perform Extraction workup_quench->workup_extract cleanup_decontaminate Decontaminate Glassware and Surfaces workup_extract->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste (Solid and Liquid) cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe

Caption: A typical experimental workflow for handling this compound.

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is crucial:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Prevent the spread of the spill.

  • Protect: Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • Clean-up: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for disposal.[10] Do not allow the chemical to enter drains.[10]

  • Decontaminate: Clean the spill area thoroughly.

Step 4: Waste Disposal

The guiding principle for laboratory waste is to have a disposal plan before any experiment begins.[11]

  • Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and contaminated glassware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the chemical waste through your institution's environmental health and safety office.[1] Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.[5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]
Inhalation Move the person to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[12] Seek immediate medical attention.[6]

Your commitment to these safety protocols is paramount. By integrating these practices into your daily laboratory work, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.

References

  • Benchchem. Personal protective equipment for handling 2-Amino-4,6-dimethoxypyrimidine.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Thermo Fisher Scientific. SAFETY DATA SHEET. (2025-09-22).
  • Fisher Scientific. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET. (2015-10-13).
  • Fisher Scientific. SAFETY DATA SHEET. (2021-12-24).
  • CHEMM. Personal Protective Equipment (PPE).
  • Fisher Scientific. SAFETY DATA SHEET. (2009-09-22).
  • NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • TCI Chemicals. SAFETY DATA SHEET. (2024-11-29).
  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety.
  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. (2019-10-30).
  • National Research Council. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. (1995).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.